(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R)-1-(4-nitrophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-6(9)7-2-4-8(5-3-7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQQGVFHLSBEDV-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583571 | |
| Record name | (1R)-1-(4-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57233-86-0 | |
| Record name | (1R)-1-(4-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-α-Methyl-4-nitrobenzylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of (R)-alpha-Methyl-4-nitrobenzylamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the core physical properties of (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride (CAS RN: 57233-86-0), a chiral amine of significant interest in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's key physical characteristics. The guide synthesizes available data with field-proven methodologies for property determination, ensuring both scientific accuracy and practical applicability. A critical analysis of reported data, including a notable discrepancy in melting point values, is presented alongside detailed protocols for definitive characterization.
Introduction
This compound is a chiral building block widely utilized in the synthesis of biologically active molecules.[1] Its stereospecific nature makes it a valuable intermediate in the development of pharmaceuticals, particularly where enantiomeric purity is critical for therapeutic efficacy and safety. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide delves into the essential physical parameters of this compound, providing both established data and the experimental framework for its verification.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to ascertain its molecular structure and fundamental identifiers.
Figure 1: 2D representation of this compound.
Table 1: Compound Identification
| Parameter | Value | Reference(s) |
| IUPAC Name | (1R)-1-(4-nitrophenyl)ethan-1-amine hydrochloride | [2] |
| CAS Number | 57233-86-0 | [2] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [2] |
| Molecular Weight | 202.64 g/mol | [2] |
| Appearance | White to light yellow crystalline powder/solid | [3][4] |
Physicochemical Properties
A summary of the key physicochemical properties is presented below, followed by detailed discussions and experimental protocols.
Table 2: Summary of Physical Properties
| Property | Reported Value(s) | Reference(s) |
| Melting Point | 173-175 °C or 248-250 °C | [3][5] |
| Solubility | Soluble in water and polar organic solvents | [3][4] |
| Specific Rotation | [α]25/D −6.5° (c = 1 in 0.05 M NaOH) (for the S-enantiomer) |
Melting Point: A Critical Discrepancy
The melting point is a crucial indicator of purity for a crystalline solid.[6] A sharp melting range typically signifies high purity.[2] However, a review of available data reveals a significant discrepancy in the reported melting point of this compound, with some sources citing a range of 173-175 °C and others 248-250 °C.[3][5]
This wide variation could be attributed to several factors, including:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a distinct melting point.
-
Impurities: The presence of impurities can depress and broaden the melting range.
-
Measurement Technique: Differences in the heating rate or apparatus used for determination can lead to varied results.
Given this ambiguity, it is imperative for researchers to perform a careful and definitive melting point determination on their specific batch of the compound.
Experimental Protocol: Melting Point Determination
This protocol outlines the standard capillary method for accurate melting point determination.
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered. If necessary, grind a small amount of the crystals in a mortar and pestle.
-
Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
-
Apparatus Setup:
-
Use a calibrated digital melting point apparatus.
-
Set a rapid heating ramp (10-20 °C/min) to obtain an approximate melting range.
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
-
Measurement:
-
Place the packed capillary tube in the apparatus.
-
Set a slow heating rate of 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting range is reported as T1-T2.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Solubility Profile
Experimental Protocol: Quantitative Solubility Determination
-
Solvent Selection: Choose a range of solvents relevant to potential applications (e.g., water, methanol, ethanol, dichloromethane, acetone).
-
Equilibrium Method:
-
Add an excess amount of the compound to a known volume of the selected solvent in a sealed vial at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
-
Analysis:
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the aliquot with a suitable solvent.
-
Determine the concentration of the dissolved compound using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.
-
-
Calculation:
-
Calculate the solubility in units of g/100 mL or mg/mL.
-
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Figure 2: A generalized workflow for the characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₃⁺). The aromatic protons will likely appear as two doublets in the downfield region (around 7.5-8.5 ppm) due to the electron-withdrawing nitro group. The methine proton will be a quartet coupled to the methyl protons, and the methyl protons will be a doublet coupled to the methine proton. The amine protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The aromatic carbons will appear in the range of 120-150 ppm, with the carbon bearing the nitro group being the most downfield. The methine carbon and the methyl carbon will appear in the upfield region.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands include:
-
N-H stretch: A broad band in the region of 3000-3300 cm⁻¹ corresponding to the ammonium group.
-
C-H stretch (aromatic and aliphatic): Bands just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.
-
N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
N-H bend: A band around 1600-1500 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the nitro-substituted benzene ring is expected to give rise to characteristic absorption bands. Aromatic nitro compounds typically exhibit strong absorptions due to π → π* transitions. The λmax is expected in the range of 250-300 nm.
Safety and Handling
This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[3] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Handling should be performed in a well-ventilated area or a fume hood. The compound should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide has provided a detailed overview of the physical properties of this compound. While key data such as molecular weight and general solubility are well-established, a significant discrepancy in the reported melting point highlights the importance of thorough in-house characterization. The provided experimental protocols offer a framework for researchers to definitively determine the physical properties of their specific samples, ensuring data integrity and facilitating the successful application of this important chiral building block in research and development.
References
- 1. 4-Nitrobenzylamine hydrochloride(18600-42-5) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | C8H11ClN2O2 | CID 16212177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. jigspharma.com [jigspharma.com]
- 5. chembk.com [chembk.com]
- 6. hmdb.ca [hmdb.ca]
- 7. (R)-1-(4-NITRO-PHENYL)-ETHYLAMINE(22038-87-5) 13C NMR spectrum [chemicalbook.com]
(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride chemical structure
An In-Depth Technical Guide to (R)-α-Methyl-4-nitrobenzylamine Hydrochloride for Advanced Synthesis
Abstract: This guide provides a comprehensive technical overview of (R)-α-Methyl-4-nitrobenzylamine hydrochloride, a critical chiral building block in modern organic and medicinal chemistry. We will delve into its fundamental chemical structure and physicochemical properties, explore detailed protocols for its enantioselective synthesis and resolution, and discuss its application in the development of pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile reagent. We will emphasize the causality behind methodological choices, ensuring that the described protocols are robust and reproducible.
Core Molecular Profile and Physicochemical Properties
(R)-α-Methyl-4-nitrobenzylamine hydrochloride is a chiral amine salt valued primarily as a resolving agent and a precursor in asymmetric synthesis. Its structure incorporates three key functional groups that dictate its chemical behavior: a primary amine, a chiral center at the alpha-carbon, and a para-substituted nitrobenzene ring.
-
The Chiral Amine: The primary amine (NH₂) is basic and serves as the key reactive site for forming diastereomeric salts with racemic carboxylic acids. This is the cornerstone of its utility in classical resolution.
-
The (R)-Stereocenter: The specific (R)-configuration at the carbon adjacent to the amine group is what allows for the discrimination between enantiomers of other chiral molecules.
-
The 4-Nitrobenzyl Group: The electron-withdrawing nitro group (-NO₂) enhances the acidity of the amine's conjugate acid, influencing the pKa and the stability of the resulting diastereomeric salts. The rigid aromatic ring provides a well-defined steric environment, which is crucial for effective chiral recognition.
The hydrochloride salt form is favored for its improved stability, crystallinity, and ease of handling compared to the free base, which is an oil and more susceptible to air oxidation.
Chemical Structure Diagram
Caption: Chemical structure of (R)-α-Methyl-4-nitrobenzylamine hydrochloride.
Physicochemical and Spectroscopic Data
Accurate characterization is paramount for ensuring the quality and identity of the starting material. Below is a summary of key identifiers and expected spectroscopic data.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClN₂O₂ | |
| Molecular Weight | 202.64 g/mol | |
| Appearance | White to light-yellow crystalline powder | |
| Melting Point | >250 °C (decomposes) | |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 1.65 (d, 3H), 4.6 (q, 1H), 7.8 (d, 2H), 8.3 (d, 2H), 9.1 (br s, 3H) | |
| Chiral Purity (HPLC) | ≥99% enantiomeric excess (e.e.) is commercially available |
Expert Interpretation: The ¹H NMR spectrum is highly characteristic. The broad singlet around 9.1 ppm corresponds to the three protons of the ammonium group (-NH₃⁺). The distinct doublets at 7.8 and 8.3 ppm are indicative of the para-substituted aromatic ring, a pattern typical for such systems. The quartet and doublet for the ethylamine fragment confirm the core structure. Any deviation from this pattern or the presence of unexpected peaks should trigger further purity analysis.
Synthesis and Manufacturing: A Protocol for Enantiopurity
The synthesis of enantiomerically pure (R)-α-Methyl-4-nitrobenzylamine is most commonly achieved via the resolution of its racemic mixture. While asymmetric synthesis routes exist, classical resolution remains a cost-effective and scalable method for producing high-purity material.
The core principle involves reacting the racemic amine (a mixture of R and S enantiomers) with a chiral acid. This reaction forms a pair of diastereomeric salts. Due to their different three-dimensional structures, these diastereomers exhibit different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization.
Workflow for Classical Resolution
Caption: Workflow for the classical resolution of racemic α-Methyl-4-nitrobenzylamine.
Detailed Experimental Protocol
This protocol describes a standard lab-scale resolution.
Objective: To isolate (R)-α-Methyl-4-nitrobenzylamine hydrochloride from its racemic mixture.
Materials:
-
Racemic α-Methyl-4-nitrobenzylamine
-
L-(+)-Tartaric acid (enantiomerically pure)
-
Methanol
-
10 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Hydrochloric acid (concentrated or as a solution in isopropanol)
-
Standard laboratory glassware, filtration apparatus, and rotary evaporator
Methodology:
-
Salt Formation:
-
In a 1 L round-bottom flask, dissolve 50 g of racemic α-methyl-4-nitrobenzylamine in 400 mL of methanol.
-
In a separate beaker, dissolve an equimolar amount of L-(+)-tartaric acid in 200 mL of warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Causality: The reaction is exothermic. Slow addition prevents uncontrolled boiling. Methanol is chosen as the solvent because the solubility difference between the two diastereomeric salts is significant in this medium.
-
-
Fractional Crystallization:
-
Heat the combined solution gently to ensure all solids are dissolved.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 2-4 hours to maximize crystallization.
-
Causality: Slow cooling is critical for forming well-defined crystals and achieving high diastereomeric purity. Rapid crashing will trap impurities and the undesired diastereomer. The (R)-amine-(L)-tartrate salt is typically less soluble and precipitates first.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash the filter cake with a small amount of cold methanol.
-
Dry the crystals. At this stage, a sample can be taken to check for diastereomeric purity.
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in a mixture of 200 mL of water and 200 mL of dichloromethane.
-
Cool the mixture in an ice bath and slowly add 10 M NaOH solution with vigorous stirring until the pH of the aqueous layer is >12.
-
Causality: The strong base deprotonates the ammonium tartrate salt, liberating the free (R)-amine, which is organic-soluble and preferentially partitions into the dichloromethane layer.
-
-
Extraction and Conversion to Hydrochloride Salt:
-
Separate the organic layer using a separatory funnel. Extract the aqueous layer twice more with 50 mL portions of dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The result is the free (R)-amine as an oil.
-
Dissolve the resulting oil in isopropanol and slowly add a stoichiometric amount of concentrated HCl or a saturated solution of HCl in isopropanol.
-
Causality: The hydrochloride salt is highly crystalline and insoluble in many organic solvents, making it easy to isolate. This step also provides a stable, solid form of the product.
-
-
Final Isolation:
-
Collect the precipitated white solid by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield the final product, (R)-α-Methyl-4-nitrobenzylamine hydrochloride.
-
Self-Validation and Quality Control: The success of this protocol is validated at each stage. The yield of the diastereomeric salt provides an initial check. The final enantiomeric purity must be confirmed using chiral HPLC analysis. The NMR spectrum should be clean and match the reference data.
Applications in Drug Development and Chiral Synthesis
The primary application of (R)-α-Methyl-4-nitrobenzylamine hydrochloride is as a chiral resolving agent for acidic compounds. Its relatively low cost, high efficiency, and the crystalline nature of the salts it forms make it a workhorse in both academic and industrial settings.
Mechanism of Chiral Resolution
Caption: Logical flow of chiral resolution using a single enantiomer resolving agent.
The resolving agent, our (R)-amine, interacts with a racemic mixture of a carboxylic acid. This creates two new chemical entities: the (R)-amine-(R)-acid salt and the (R)-amine-(S)-acid salt. These are diastereomers. Unlike the original enantiomers, which have identical physical properties, these diastereomeric salts have different solubilities, melting points, and crystal structures. This physical difference is exploited during fractional crystallization to separate them. Once separated, the desired acid enantiomer is liberated by treatment with a strong acid, and the resolving agent can be recovered and recycled.
An In-depth Technical Guide to the Synthesis of (R)-1-(4-nitrophenyl)ethanamine Hydrochloride
This guide provides a comprehensive overview of the synthetic pathways, mechanistic underpinnings, and practical considerations for the preparation of (R)-1-(4-nitrophenyl)ethanamine hydrochloride. This chiral amine is a valuable building block in pharmaceutical and chemical research. The methodologies discussed herein are curated to provide researchers, scientists, and drug development professionals with a robust framework for its synthesis, purification, and characterization.
Introduction: Significance and Applications
(R)-1-(4-nitrophenyl)ethanamine hydrochloride is a chiral primary amine of significant interest in organic synthesis. Its stereodefined structure makes it a crucial intermediate in the development of various pharmaceuticals and agrochemicals. The presence of the nitro group offers a versatile handle for further chemical transformations, such as reduction to an aniline derivative, which can then be utilized in a wide array of coupling reactions.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and application in subsequent synthetic steps.[2]
Strategic Approaches to Synthesis
The synthesis of enantiomerically pure (R)-1-(4-nitrophenyl)ethanamine hydrochloride can be approached through several strategic pathways. The choice of method often depends on the available starting materials, scalability requirements, and the desired level of enantiopurity. The primary strategies include:
-
Asymmetric Reduction of a Prochiral Ketone: This is a highly efficient method that involves the enantioselective reduction of 4'-nitroacetophenone.
-
Chiral Resolution of a Racemic Mixture: This classical approach involves the separation of a racemic mixture of 1-(4-nitrophenyl)ethanamine using a chiral resolving agent.
-
Asymmetric Reductive Amination: This method directly converts a ketone to a chiral amine in a one-pot process.[3]
This guide will focus on the first two strategies, providing detailed protocols and mechanistic insights.
Asymmetric Synthesis via Ketone Reduction
The most direct route to (R)-1-(4-nitrophenyl)ethanamine is the asymmetric reduction of the prochiral ketone, 4'-nitroacetophenone. This transformation is typically achieved using a chiral catalyst that facilitates the enantioselective transfer of a hydride to the carbonyl group.[4]
Underlying Principle: Enantioselective Hydrogenation
Enantioselective reduction of ketones is a cornerstone of modern asymmetric synthesis. The success of this approach hinges on the use of a chiral catalyst that can differentiate between the two enantiotopic faces of the ketone's carbonyl group. Transition metal complexes, particularly those of ruthenium and rhodium with chiral phosphine ligands, are widely employed for this purpose.[5]
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol details a representative procedure for the asymmetric transfer hydrogenation of 4'-nitroacetophenone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4'-Nitroacetophenone | 165.15 | 1.65 g | 0.01 |
| (1S,2S)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine | - | Catalyst | - |
| Ruthenium(II) catalyst (e.g., [RuCl2(p-cymene)]2) | - | Catalyst | - |
| Formic acid/triethylamine azeotrope (5:2) | - | As needed | - |
| Dichloromethane (DCM) | 84.93 | Solvent | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
| Diethyl ether | 74.12 | As needed | - |
| Hydrochloric acid (in diethyl ether) | 36.46 | As needed | - |
Step-by-Step Procedure:
-
Catalyst Preparation: In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand and the ruthenium precursor in degassed dichloromethane. Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, add 4'-nitroacetophenone.
-
Hydrogenation: Add the formic acid/triethylamine azeotrope dropwise to the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude (R)-1-(4-nitrophenyl)ethanol can be purified by column chromatography on silica gel.
-
Conversion to Amine (Not detailed here): The resulting chiral alcohol would then need to be converted to the amine, for example, via a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection.
-
Salt Formation: Dissolve the purified amine in diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-1-(4-nitrophenyl)ethanamine hydrochloride.[6]
Diagram: Asymmetric Reduction Workflow
Caption: Workflow for Asymmetric Synthesis.
Synthesis via Chiral Resolution
An alternative and widely used method is the resolution of a racemic mixture of 1-(4-nitrophenyl)ethanamine. This technique relies on the differential properties of diastereomeric salts formed with a chiral resolving agent.[7]
Principle of Diastereomeric Salt Crystallization
When a racemic amine is reacted with a single enantiomer of a chiral acid, a pair of diastereomeric salts is formed. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[8][9]
Preparation of Racemic 1-(4-nitrophenyl)ethanamine
The starting racemic amine can be synthesized via the reductive amination of 4'-nitroacetophenone.[10]
Experimental Protocol: Reductive Amination
-
Imine Formation: Dissolve 4'-nitroacetophenone in methanol, and add ammonium acetate and sodium cyanoborohydride. The reaction is typically stirred at room temperature.
-
Reduction: The in-situ formed imine is then reduced by the sodium cyanoborohydride.
-
Work-up and Purification: After the reaction is complete, the solvent is removed, and the residue is worked up with an aqueous base and extracted with an organic solvent. The crude product is then purified.
Experimental Protocol: Chiral Resolution
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Racemic 1-(4-nitrophenyl)ethanamine | 166.18 | 1.66 g | 0.01 |
| (L)-(+)-Tartaric acid | 150.09 | 0.75 g | 0.005 |
| Methanol | 32.04 | Solvent | - |
| 10% Sodium hydroxide solution | 40.00 | As needed | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
| Hydrochloric acid (in diethyl ether) | 36.46 | As needed | - |
Step-by-Step Procedure:
-
Salt Formation: Dissolve the racemic 1-(4-nitrophenyl)ethanamine in hot methanol. In a separate flask, dissolve (L)-(+)-tartaric acid in hot methanol.
-
Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold methanol.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of water and dichloromethane. Add 10% sodium hydroxide solution until the salt dissolves and the aqueous layer is basic (pH > 10).
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Enantiomeric Purity Analysis: The enantiomeric excess (e.e.) of the resolved amine should be determined by chiral HPLC.
-
Salt Formation: Filter and concentrate the organic layer. Dissolve the resulting free amine in diethyl ether and precipitate the hydrochloride salt as described previously.
Diagram: Chiral Resolution Workflow
Caption: Workflow for Chiral Resolution.
Characterization and Quality Control
The final product, (R)-1-(4-nitrophenyl)ethanamine hydrochloride, should be thoroughly characterized to confirm its identity, purity, and enantiomeric excess.
-
Melting Point: The melting point should be sharp and consistent with literature values (approximately 248-250°C).[11]
-
Spectroscopic Analysis:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.
-
FT-IR: To identify characteristic functional groups.
-
-
Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product. A high e.e. (typically >99%) is crucial for its use in stereospecific synthesis.
-
Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.
Safety and Handling
4'-Nitroacetophenone:
-
Hazards: Harmful if swallowed.[12] Causes skin and eye irritation.[13] May cause respiratory irritation.[14]
-
Precautions: Avoid breathing dust.[14] Wear protective gloves, clothing, and eye/face protection.[13] Use in a well-ventilated area.[14]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[15] If inhaled, move the person to fresh air.[13] If swallowed, rinse mouth with water.[13]
(R)-1-(4-nitrophenyl)ethanamine hydrochloride:
-
Hazards: Irritating to eyes, respiratory system, and skin.[11]
-
Precautions: Avoid contact with strong oxidizing agents and strong acids.[11] Store in a cool, dry place.[11]
-
Personal Protective Equipment: Wear appropriate personal protective equipment, such as lab gloves and safety glasses.[11]
Conclusion
The synthesis of (R)-1-(4-nitrophenyl)ethanamine hydrochloride is a well-established process with multiple viable routes. The choice between asymmetric synthesis and chiral resolution will depend on the specific needs and resources of the laboratory. Careful execution of the experimental protocols and rigorous characterization are paramount to obtaining a high-quality product suitable for demanding applications in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Nitrophenethylamine hydrochloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Nitrophenethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. onyxipca.com [onyxipca.com]
- 10. jocpr.com [jocpr.com]
- 11. chembk.com [chembk.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. lobachemie.com [lobachemie.com]
A Comprehensive Technical Guide to the Spectroscopic Characterization of (R)-alpha-Methyl-4-nitrobenzylamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction
(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride is a chiral amine of significant interest in synthetic organic chemistry and drug development. It serves as a valuable building block for the synthesis of enantiomerically pure compounds and as a resolving agent for racemic mixtures. The precise stereochemistry and functional group arrangement—a chiral benzylic amine, a p-substituted nitroaromatic ring, and its formulation as a hydrochloride salt—demand a rigorous and multi-faceted analytical approach for unequivocal identification and quality control.
This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this molecule: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not universally available in public databases, this guide leverages established spectroscopic principles and data from analogous structures to present a validated, representative dataset. The focus is not merely on the data itself, but on the causal relationships between the molecular structure and the resulting spectral features, offering researchers a robust framework for analysis.
Molecular Structure and Spectroscopic Implications
A thorough spectroscopic analysis begins with a foundational understanding of the molecule's structure. The key features of this compound (C₈H₁₁ClN₂O₂) dictate its spectroscopic signature.
-
Aromatic System: A 1,4-disubstituted (para) benzene ring. The powerful electron-withdrawing nature of the nitro (-NO₂) group and the electron-donating nature of the alkylamine side chain create a polarized π-system. This results in distinct, predictable chemical shifts for the aromatic protons and carbons.
-
Chiral Center: The stereogenic carbon (Cα) bonded to the methyl group, the aromatic ring, a hydrogen atom, and the amino group is the source of the molecule's chirality.
-
Amine Hydrochloride: The amine is protonated to form an ammonium salt (-NH₃⁺Cl⁻). This significantly impacts its spectroscopic behavior, particularly in IR (N-H stretching) and ¹H NMR (NH₃⁺ proton signals and their exchange characteristics).
Caption: Molecular structure with key atoms annotated for NMR assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a primary tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)
The ATR method is chosen for its simplicity and efficiency, requiring minimal sample preparation for solid materials.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR accessory. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrumental interferences from the sample spectrum.[1]
-
Sample Application: Place a small amount of the crystalline this compound powder directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface.
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000–400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Expected Data and Interpretation
The FTIR spectrum provides a distinct fingerprint confirming the presence of the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Interpretation |
| ~3100–2800 | N-H Stretch | Ammonium (-NH₃⁺) | The protonation of the amine to an ammonium salt results in broad, strong absorption bands in this region, often superimposed on C-H stretches. This is a key indicator of the hydrochloride salt form.[2][3] |
| ~3080 | C-H Stretch | Aromatic C-H | Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic ring.[4] |
| ~2980 | C-H Stretch | Aliphatic C-H | Absorptions just below 3000 cm⁻¹ are characteristic of the sp³ hybridized C-H bonds in the methyl and methine groups. |
| ~1605, ~1490 | C=C Stretch | Aromatic Ring | These two bands are characteristic of carbon-carbon stretching within the benzene ring. |
| ~1520 | N-O Asymmetric Stretch | Nitro (-NO₂) | The nitro group gives rise to two distinct, strong stretching vibrations. The asymmetric stretch is typically found at higher wavenumbers. This is a highly diagnostic peak.[3] |
| ~1345 | N-O Symmetric Stretch | Nitro (-NO₂) | The symmetric stretch of the nitro group is also strong and provides definitive evidence for its presence.[3] |
| ~855 | C-H Bend (out-of-plane) | 1,4-disubstituted Aromatic | A strong band in this region is highly indicative of a para-substituted benzene ring, arising from the out-of-plane bending of the two adjacent hydrogens. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For a chiral compound like this, NMR confirms connectivity and provides insights into the electronic environment of each nucleus.
Experimental Protocol
-
Sample Preparation: Accurately weigh ~10-15 mg of the hydrochloride salt and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Solvent Choice Rationale: DMSO-d₆ is the solvent of choice for amine hydrochlorides. Its high polarity readily dissolves the salt, and its ability to hydrogen bond slows the chemical exchange of the -NH₃⁺ protons, often allowing them to be observed as a distinct, sometimes broad, signal.[5][6] The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm in ¹H NMR and 39.52 ppm in ¹³C NMR.
-
Data Acquisition (¹H NMR): Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. A standard pulse sequence is used. Key parameters include a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration, especially for the broad NH₃⁺ signal.
-
Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[1]
Predicted ¹H NMR Data and Interpretation (400 MHz, DMSO-d₆)
The ¹H NMR spectrum is expected to show five distinct signals, confirming the molecular structure.
| Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment & Interpretation |
| H-d | ~8.90 | br s | 3H | - | -NH₃⁺ : The protons on the nitrogen appear as a broad singlet far downfield due to the positive charge and hydrogen bonding with the DMSO solvent. Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.[5] |
| H-c | ~8.30 | d | 2H | J ≈ 8.8 | Ar-H (ortho to -NO₂) : These two equivalent protons are strongly deshielded by the potent anisotropic and electron-withdrawing effects of the adjacent nitro group, shifting them significantly downfield. They appear as a doublet, split by their ortho coupling to H-b.[7][8] |
| H-b | ~7.85 | d | 2H | J ≈ 8.8 | Ar-H (ortho to -CH) : These two equivalent protons are less deshielded than H-c. They appear as a doublet due to ortho coupling with H-c. The clean A₂B₂ (or AA'BB') pattern of H-b and H-c is classic for a 1,4-disubstituted aromatic ring. |
| H-a | ~4.70 | q | 1H | J ≈ 6.8 | -CH(NH₃⁺)- (Hα) : This methine proton is a quartet, split by the three protons of the adjacent methyl group (n+1 rule). It is shifted downfield due to the deshielding effects of the adjacent aromatic ring and the electron-withdrawing ammonium group. |
| H-e | ~1.65 | d | 3H | J ≈ 6.8 | -CH₃ : The methyl protons appear as a doublet, split by the single methine proton (H-a). The coupling constant must be identical to that observed for the H-a quartet. |
Predicted ¹³C NMR Data and Interpretation (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is expected to show six signals, corresponding to the six chemically non-equivalent carbon atoms.
| Label | Predicted δ (ppm) | Assignment & Interpretation |
| C4 | ~148.0 | Ar-C (ipso to -NO₂) : This quaternary carbon is significantly deshielded by the directly attached, highly electronegative nitro group.[9][10] |
| C1 | ~145.5 | Ar-C (ipso to -CH) : This quaternary carbon is also deshielded, though less so than C4. Its chemical shift is influenced by the alkyl substituent. |
| C2/C6 | ~128.5 | Ar-C (ortho to -CH) : These two equivalent carbons correspond to the H-b protons. |
| C3/C5 | ~124.0 | Ar-C (ortho to -NO₂) : These two equivalent carbons are deshielded by the nitro group and correspond to the H-c protons.[9][10] |
| Cα | ~51.5 | -CH(NH₃⁺)- : The chiral methine carbon is shielded relative to the aromatic carbons and its shift is characteristic of a benzylic carbon attached to an ammonium group. |
| C(Me) | ~20.5 | -CH₃ : The methyl carbon is the most shielded (upfield) carbon, as expected for a simple alkyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electrospray Ionization (ESI) is the preferred method for a pre-formed salt like a hydrochloride.
Experimental Protocol: Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent, such as methanol or acetonitrile/water.
-
Data Acquisition: Infuse the solution directly into the ESI source. Acquire the spectrum in positive ion mode. The instrument will detect the protonated molecule of the free base, [M+H]⁺, not the hydrochloride salt itself. The molecular weight of the free base (C₈H₁₀N₂O₂) is 166.18 g/mol .
-
Tandem MS (MS/MS): To confirm the structure, perform a product ion scan on the [M+H]⁺ peak (m/z 167.1). The precursor ion is isolated and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.
Predicted Data and Interpretation
| m/z (charge/mass ratio) | Ion | Rationale and Interpretation |
| 167.1 | [M+H]⁺ | Protonated Molecular Ion : This represents the intact molecule of the free base ((R)-alpha-Methyl-4-nitrobenzylamine) plus a proton. Its presence confirms the molecular weight. |
| 150.1 | [M+H - NH₃]⁺ | Fragment Ion : A very common initial fragmentation pathway for protonated benzylamines is the loss of ammonia (NH₃), resulting in the formation of a stable benzylic carbocation.[11][12][13] |
| 120.1 | [M+H - NH₃ - NO]⁺ | Fragment Ion : Subsequent fragmentation of the m/z 150.1 ion may involve the loss of a nitric oxide radical (•NO) from the nitro group. |
| 104.1 | [C₈H₈]⁺ | Fragment Ion : Represents the 4-vinylnitrobenzene radical cation, formed through complex rearrangement, or more simply, the styryl cation after loss of the nitro group. |
digraph "Spectroscopic_Workflow" {
graph [fontname="Arial", fontsize=12, label="Figure 2: General Workflow for Spectroscopic Analysis", labelloc=b, labeljust=c];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
substance [label="(R)-alpha-Methyl-4-\nnitrobenzylamine HCl Sample", shape=cylinder, fillcolor="#FBBC05"];
ftir [label="FTIR (ATR)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
nmr [label="NMR (¹H, ¹³C)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
ms [label="MS (ESI)", fillcolor="#34A853", fontcolor="#FFFFFF"];
data_ftir [label="Vibrational Frequencies\n(Functional Groups)", shape=note];
data_nmr [label="Chemical Shifts & Coupling\n(C-H Framework)", shape=note];
data_ms [label="m/z Values\n(Molecular Weight & Fragments)", shape=note];
interpretation [label="Data Interpretation &\nStructural Elucidation", shape=cds, fillcolor="#FFFFFF"];
substance -> {ftir, nmr, ms};
ftir -> data_ftir;
nmr -> data_nmr;
ms -> data_ms;
{data_ftir, data_nmr, data_ms} -> interpretation;
}
Caption: A streamlined workflow for the comprehensive spectroscopic analysis of a chemical entity.
Summary
The combination of FTIR, NMR, and Mass Spectrometry provides a comprehensive and unequivocal characterization of this compound. FTIR confirms the presence of all key functional groups, particularly the ammonium and nitro moieties. High-resolution ¹H and ¹³C NMR spectroscopy elucidates the exact carbon-hydrogen framework, confirms the substitution pattern of the aromatic ring, and provides data consistent with the chiral benzylic amine structure. Finally, ESI-MS confirms the molecular weight of the corresponding free base and reveals a fragmentation pattern consistent with the expected benzylic structure. Together, these techniques form a self-validating system essential for the quality assurance of this important chemical intermediate in research and development settings.
Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from --INVALID-LINK--2. PubMed. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from --INVALID-LINK--3. ResearchGate. (2018). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from --INVALID-LINK--4. PubMed. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from --INVALID-LINK--5. Institut Polytechnique de Paris. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from --INVALID-LINK--7. YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from --INVALID-LINK--8. University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from --INVALID-LINK--9. University of Colorado Boulder. (n.d.). IR Chart. Retrieved from --INVALID-LINK--11. ResearchGate. (2003). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. Retrieved from --INVALID-LINK--12. ChemRxiv. (2021). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from --INVALID-LINK--13. KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from --INVALID-LINK--14. ResearchGate. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF. Retrieved from --INVALID-LINK--16. ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4.... Retrieved from --INVALID-LINK--17. University of California, Davis. (n.d.). IR Absorption Table. Retrieved from --INVALID-LINK--18. University of Victoria. (2014). Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. Retrieved from --INVALID-LINK--19. Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from --INVALID-LINK--20. Thermo Fisher Scientific. (2015). FTIR Basic Organic Functional Group Reference Chart. Retrieved from --INVALID-LINK--21. BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols. Retrieved from --INVALID-LINK--22. ResearchGate. (n.d.). Table of Characteristic IR Absorptions. Retrieved from --INVALID-LINK--23. ACS Publications. (2024). Chiral Discrimination of Acyclic Secondary Amines by19F NMR. Retrieved from --INVALID-LINK--24. ResearchGate. (2012). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Retrieved from --INVALID-LINK--25. ResearchGate. (n.d.). Aliphatic Part of the ¹H-NMR Spectrum of 1•HCl (in DMSO-d6 Solution). Retrieved from --INVALID-LINK--26. Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6). Retrieved from --INVALID-LINK--28. National Institutes of Health (NIH). (2024). High-efficiency detection of primary amine-based chiral molecules by a facile aldimine condensation reaction. Retrieved from --INVALID-LINK--29. Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from --INVALID-LINK--30. Utah Tech University. (n.d.). Analyzing NMR Spectra. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. researchgate.net [researchgate.net]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of (R)-alpha-Methyl-4-nitrobenzylamine Hydrochloride in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride, a key chiral intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, provides detailed experimental protocols for its determination, and discusses the implications of solubility data in process development and optimization.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
This compound serves as a crucial building block in the synthesis of various chiral compounds. Its solubility in organic solvents is a paramount physical property that dictates reaction kinetics, purification strategies (such as crystallization), and ultimately, the efficiency and scalability of a synthetic process. A thorough understanding of its solubility profile enables chemists and engineers to make informed decisions regarding solvent selection, reaction concentration, and isolation procedures, thereby minimizing waste and maximizing yield.
As an amine hydrochloride salt, the compound is ionic and polar. This characteristic suggests a higher affinity for polar protic solvents like lower-aliphatic alcohols (e.g., methanol, ethanol) due to favorable ion-dipole interactions and hydrogen bonding.[1] Conversely, its solubility is expected to be significantly lower in nonpolar aprotic solvents such as hexane and toluene, where the solvent molecules cannot effectively solvate the charged species.[1]
Physicochemical Properties of this compound
A foundational understanding of the compound's intrinsic properties is essential for interpreting its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [2] |
| Molecular Weight | 202.64 g/mol | [2][3] |
| Melting Point | 248-250 °C (lit.) | [3] |
| Appearance | White to light yellow crystalline powder | [4] |
The high melting point is indicative of a stable crystal lattice, which requires significant energy to overcome during the dissolution process.
Theoretical Framework for Solubility
The dissolution of a solid in a liquid is governed by the equilibrium between the solid state and the solvated state. For this compound, this process involves the dissociation of the ionic lattice and the subsequent solvation of the (R)-alpha-methyl-4-nitrobenzylammonium cation and the chloride anion by the solvent molecules.
The principle of "like dissolves like" provides a qualitative prediction of solubility. The polarity of the solvent, its ability to form hydrogen bonds, and its dielectric constant are key parameters influencing its solvating power for an ionic compound.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent candidates for dissolving amine hydrochlorides. Their hydroxyl groups can act as hydrogen bond donors to the chloride anion and as hydrogen bond acceptors from the ammonium cation.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess a dipole moment but lack hydrogen bond donating capabilities. While they can solvate the cation to some extent through dipole-dipole interactions, their ability to solvate the anion is limited, generally resulting in lower solubility compared to protic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and cannot effectively solvate ions, leading to very poor solubility for amine salts.[1]
Experimental Determination of Solubility: A Step-by-Step Guide
Given the scarcity of published quantitative solubility data for this specific compound, this section provides a robust, self-validating protocol for its experimental determination using the widely accepted isothermal shake-flask method.[5][6]
Experimental Workflow Overview
The following diagram illustrates the logical flow of the solubility determination process.
References
(R)-alpha-Methyl-4-nitrobenzylamine Hydrochloride: A Technical Guide to its Application in Chiral Resolution and Asymmetric Synthesis
Abstract
(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride is a chiral amine of significant utility in synthetic organic chemistry. This technical guide provides an in-depth exploration of its primary application as a chiral resolving agent and its role as a versatile intermediate in asymmetric synthesis. Rather than possessing a pharmacological mechanism of action, the "action" of this compound is manifested through its stereospecific interactions, which are fundamental to the separation of enantiomers and the construction of complex chiral molecules. This document will detail the principles of diastereomeric salt formation, provide exemplary protocols for chiral resolution, and discuss its application in the synthesis of other chiral entities. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a comprehensive understanding of this reagent's practical applications.
Introduction: The Significance of Chirality in Modern Chemistry
Chirality is a fundamental property of molecules that has profound implications in pharmacology, materials science, and agrochemistry. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. Consequently, the ability to isolate or synthesize a single enantiomer is of paramount importance. This compound serves as a crucial tool in this endeavor, acting as a chiral auxiliary to facilitate the separation of racemic mixtures and as a chiral building block for the synthesis of enantiomerically pure compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C8H11ClN2O2 | [1][2][3] |
| Molecular Weight | 202.64 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2][4] |
| Melting Point | 248-250 °C (lit.) | [2][4][5] |
| Solubility | Soluble in water and organic solvents. | [2][6] |
| Optical Rotation | [α]25/D -6.5°, c = 1 in 0.05 M NaOH | [2] |
Mechanism of Action in Chiral Resolution: Diastereomeric Salt Formation
The primary "mechanism of action" of this compound in a chemical context is its ability to form diastereomeric salts with racemic carboxylic acids or other acidic compounds. Enantiomers possess identical physical properties, making their direct separation challenging. However, by reacting a racemic mixture with an enantiomerically pure resolving agent, such as (R)-alpha-Methyl-4-nitrobenzylamine, a pair of diastereomers is formed. These diastereomers have distinct physical properties, including solubility, which allows for their separation by fractional crystallization.
The process can be conceptually broken down as follows:
-
Reaction: The basic amine group of (R)-alpha-Methyl-4-nitrobenzylamine reacts with a racemic acidic compound (e.g., a carboxylic acid) to form two diastereomeric salts.
-
Separation: Due to their different physical properties, one diastereomer will be less soluble in a given solvent and will preferentially crystallize.
-
Isolation: The crystallized diastereomer is isolated by filtration.
-
Liberation: The desired enantiomer of the acidic compound is then liberated from the diastereomeric salt by treatment with an acid, and the resolving agent can be recovered.
Visualizing the Chiral Resolution Process
Caption: Workflow for chiral resolution using a chiral resolving agent.
Experimental Protocol: Chiral Resolution of a Racemic Acid
This protocol provides a generalized procedure for the chiral resolution of a racemic carboxylic acid using this compound. The specific solvent and stoichiometry may require optimization for different substrates.
Materials:
-
Racemic carboxylic acid
-
This compound
-
Methanol (or other suitable solvent)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Liberation of the Free Amine: Dissolve this compound in water and add an equimolar amount of NaOH solution to neutralize the hydrochloride and liberate the free amine. Extract the free amine into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Diastereomeric Salt Formation: Dissolve the racemic carboxylic acid in a minimal amount of a suitable hot solvent (e.g., methanol). In a separate flask, dissolve an equimolar amount of the free (R)-alpha-Methyl-4-nitrobenzylamine in the same solvent.
-
Crystallization: Slowly add the amine solution to the carboxylic acid solution. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For improved crystal formation, the solution can be stored at a lower temperature (e.g., 4 °C) for several hours.
-
Isolation of the Diastereomer: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomerically Enriched Acid: Suspend the crystalline diastereomeric salt in water and add HCl solution until the pH is acidic. This will protonate the amine and liberate the carboxylic acid. Extract the enantiomerically enriched carboxylic acid with an organic solvent. Dry the organic layer and remove the solvent to obtain the purified enantiomer.
-
Determination of Enantiomeric Purity: The enantiomeric excess (ee) of the resolved acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter.
Applications in Asymmetric Synthesis
Beyond its role as a resolving agent, this compound is a valuable chiral building block in asymmetric synthesis.[4][7][8] Its primary amine and the nitro-substituted aromatic ring provide functional handles for a variety of chemical transformations.
One notable application is in the synthesis of chiral ligands for transition metal catalysis. The amine can be derivatized to form more complex structures that can coordinate with metal centers, creating a chiral environment that can induce stereoselectivity in a wide range of chemical reactions. For instance, it can serve as a starting material for the synthesis of chiral cyclopalladated complexes.[4][7][8]
Conceptual Pathway for Chiral Ligand Synthesis
Caption: Synthetic route from a chiral amine to a chiral catalyst.
Safety and Handling
This compound is classified as an irritant.[2] It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a powerful tool in the field of stereochemistry. Its "mechanism of action" is rooted in its ability to form separable diastereomeric salts with racemic compounds, providing a classic and effective method for chiral resolution. Furthermore, its utility as a chiral precursor in asymmetric synthesis underscores its importance for researchers and professionals dedicated to the development of enantiomerically pure molecules. A comprehensive understanding of its properties and applications, as outlined in this guide, is crucial for its successful implementation in a laboratory setting.
References
- 1. This compound | C8H11ClN2O2 | CID 16212177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. (S)-ALPHA-METHYL-4-NITROBENZYLAMINE HYDROCHLORIDE | 132873-57-5 [amp.chemicalbook.com]
- 5. CAS#:57233-86-0 | this compound | Chemsrc [chemsrc.com]
- 6. (R)-alpha-Methyl-4-nitrobenzylamine HCl [chembk.com]
- 7. (S)-a-Methyl-4-nitrobenzylamine 97 132873-57-5 [sigmaaldrich.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
An In-Depth Technical Guide to (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride: From Discovery to Application
This guide provides a comprehensive technical overview of (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context of its discovery, detailed synthetic and resolution methodologies, and its critical applications in the synthesis of active pharmaceutical ingredients (APIs).
Introduction: The Significance of Chirality and the Rise of Enantiopure Amines
The principle of chirality, or the "handedness" of molecules, is fundamental to drug design and efficacy. The biological systems in the human body are inherently chiral, and as such, often interact differently with the two enantiomers of a chiral drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects. This underscores the critical importance of synthesizing enantiomerically pure compounds in the pharmaceutical industry.
This compound has emerged as a valuable chiral intermediate due to its utility in introducing a specific stereocenter into a target molecule. Its structural features, including the primary amine for further functionalization and the nitro group which can be a precursor to other functionalities or influence the molecule's electronic properties, make it a versatile tool for synthetic chemists.
Historical Context: A Legacy of Chiral Resolution
The journey to understanding and harnessing chirality began in the 19th century with the pioneering work of Louis Pasteur. His manual separation of the enantiomeric crystals of sodium ammonium tartrate laid the foundation for the field of stereochemistry and the concept of chiral resolution[1][2]. This classical method of separating a racemic mixture into its constituent enantiomers by converting them into diastereomeric salts with a chiral resolving agent remains a cornerstone of organic synthesis.
While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its development is intrinsically linked to the broader history of resolving chiral amines. The use of naturally occurring chiral acids, such as tartaric acid, became a standard and scalable method for obtaining enantiopure amines, which are crucial building blocks for a vast array of pharmaceuticals.
Physicochemical Properties and Spectroscopic Data
This compound is a crystalline solid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [3][4] |
| Molecular Weight | 202.64 g/mol | [3][4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 248-250 °C (decomposes) | [5] |
| Solubility | Soluble in water and polar organic solvents | [5] |
| Specific Rotation ([α]D) | Varies with conditions, a representative value is -6.5° (c=1, 0.05N NaOH) for the free base | [6] |
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectroscopic features include:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (influenced by the nitro group), the methine proton adjacent to the chiral center, the methyl protons, and the amine protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic ring and alkyl groups, and the strong asymmetric and symmetric stretches of the nitro group.
Synthesis and Chiral Resolution: Pathways to Enantiopurity
The preparation of enantiomerically pure this compound can be achieved through several strategic approaches, ranging from classical resolution to modern asymmetric synthesis and biocatalysis.
Racemic Synthesis Followed by Classical Chiral Resolution
This traditional and robust method involves the synthesis of the racemic amine followed by separation of the enantiomers.
Step 1: Synthesis of Racemic 1-(4-nitrophenyl)ethylamine
A common route to the racemic amine is the reductive amination of 4-nitroacetophenone.
References
- 1. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in the selective reduction mechanism of 4-nitroacetophenone catalysed by rutile- and anatase-supported ruthenium catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Acetophenone, 4'-nitro- [webbook.nist.gov]
- 5. chembk.com [chembk.com]
- 6. Sitagliptin manufacture: a compelling tale of green chemistry, process intensification, and industrial asymmetric catalysis (2011) | Aman A. Desai | 197 Citations [scispace.com]
A Technical Guide to the Applications of (R)-alpha-Methyl-4-nitrobenzylamine Hydrochloride for Researchers and Drug Development Professionals
Introduction: Unveiling a Key Chiral Tool in Modern Synthesis
(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride, a chiral amine of significant interest, has emerged as a valuable tool in the fields of organic synthesis and pharmaceutical development. Its unique structural features, combining a chiral center with an electron-withdrawing nitro group, impart properties that are highly advantageous for the separation of racemic mixtures and as a building block in asymmetric synthesis. This guide provides an in-depth exploration of the applications of this compound, offering both theoretical insights and practical protocols to aid researchers in leveraging its full potential.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application. These properties dictate its solubility, reactivity, and suitability for various experimental conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 202.64 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2][3] |
| Melting Point | 248-250 °C (decomposes) | [4] |
| Solubility | Soluble in water and polar organic solvents. | [2][3] |
| Optical Rotation | Specific rotation values are dependent on the specific enantiomer. |
Core Application: Chiral Resolution of Racemic Carboxylic Acids
The primary and most well-documented application of this compound is as a chiral resolving agent for racemic carboxylic acids.[5] This technique is of paramount importance in the pharmaceutical industry, where the therapeutic activity of a drug often resides in a single enantiomer.
The Principle of Diastereomeric Salt Formation
Chiral resolution using this compound relies on the formation of diastereomeric salts. When a racemic mixture of a carboxylic acid is treated with the enantiomerically pure amine, two diastereomeric salts are formed. These diastereomers, unlike enantiomers, have different physical properties, including solubility, which allows for their separation by fractional crystallization.[6]
Diagram: The Chiral Resolution Process
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Experimental Protocol: Resolution of a Racemic Profen (Illustrative Example)
Materials:
-
Racemic profen (e.g., ibuprofen, ketoprofen)
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Anhydrous solvent (e.g., methanol, ethanol, or a mixture such as ethyl acetate/methanol)
-
Dichloromethane or other suitable organic extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Filtration apparatus
-
pH meter or pH paper
-
Polarimeter and/or Chiral HPLC for enantiomeric excess determination
Procedure:
-
Liberation of the Free Amine:
-
Dissolve a precise amount of this compound in water.
-
Slowly add a stoichiometric equivalent of NaOH solution while stirring to neutralize the hydrochloride and liberate the free (R)-alpha-Methyl-4-nitrobenzylamine.
-
Extract the aqueous solution multiple times with an organic solvent like dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain the free amine.
-
-
Diastereomeric Salt Formation:
-
Dissolve the racemic profen in a minimal amount of a suitable hot anhydrous solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve an equimolar amount of the free (R)-alpha-Methyl-4-nitrobenzylamine in the same solvent, warming if necessary.
-
Slowly add the amine solution to the profen solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
The enantiomeric purity of the crystallized salt can be enhanced by recrystallization from a suitable solvent system. The choice of solvent is critical and may require screening.[7]
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the purified diastereomeric salt in water.
-
Acidify the mixture with HCl solution to a pH of approximately 1-2. This will protonate the carboxylic acid and form the hydrochloride salt of the resolving agent.
-
Extract the liberated profen enantiomer with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched profen.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the previous step contains the hydrochloride salt of (R)-alpha-Methyl-4-nitrobenzylamine. The free amine can be recovered by basification and extraction as described in step 1 for reuse.
-
-
Determination of Enantiomeric Excess:
-
The optical purity of the resolved profen should be determined using polarimetry or, more accurately, by chiral HPLC.
-
Emerging Applications in Asymmetric Synthesis
Beyond its role as a resolving agent, this compound and its free amine form hold potential in other areas of asymmetric synthesis.
As a Chiral Auxiliary
A chiral auxiliary is a temporary functional group that is incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.[8] While specific examples utilizing (R)-alpha-Methyl-4-nitrobenzylamine are not extensively documented in readily available literature, its structural features make it a candidate for such applications. The amine functionality allows for its attachment to a substrate, and the chiral center can then influence the facial selectivity of reactions at a nearby prochiral center. After the desired stereochemistry is established, the auxiliary can be cleaved and recovered.
Diagram: General Principle of a Chiral Auxiliary
References
- 1. This compound | C8H11ClN2O2 | CID 16212177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chembk.com]
- 3. chembk.com [chembk.com]
- 4. CAS#:57233-86-0 | this compound | Chemsrc [chemsrc.com]
- 5. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. EP0613456A1 - Resolution of ketoprofen - Google Patents [patents.google.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
Methodological & Application
Application Note: Chiral Resolution of Racemic Acids Using (R)-alpha-Methyl-4-nitrobenzylamine Hydrochloride
Abstract
The separation of enantiomers from a racemic mixture, known as chiral resolution, is a cornerstone of modern pharmaceutical development and fine chemical synthesis.[1] The distinct pharmacological and toxicological profiles of enantiomers necessitate their separation and individual evaluation.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the chiral resolution of racemic carboxylic acids via diastereomeric salt formation using the resolving agent (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride. We will delve into the underlying principles, provide detailed experimental protocols, offer data interpretation insights, and present troubleshooting strategies to ensure successful and efficient enantiomeric separation.
Introduction: The Imperative of Chirality
Many organic molecules, including a vast number of active pharmaceutical ingredients (APIs), are chiral. This means they exist as non-superimposable mirror images, or enantiomers. While physically similar in an achiral environment, enantiomers can interact differently with chiral biological systems, such as receptors and enzymes. This can lead to one enantiomer exhibiting the desired therapeutic effect while the other may be inactive, less active, or even responsible for adverse effects.[1] Consequently, the ability to isolate a single, desired enantiomer is of paramount importance.
Classical resolution by diastereomeric salt formation remains one of the most robust and scalable methods for achieving this separation.[2][3] This technique leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[4] Unlike enantiomers, diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4][5]
This compound is an effective resolving agent for a variety of racemic carboxylic acids. Its hydrochloride salt form offers stability and ease of handling. The free base, which participates in the salt formation, can be readily generated in situ or prior to use.
The Principle of Diastereomeric Salt Resolution
The fundamental principle of this resolution technique lies in the conversion of a difficult-to-separate mixture of enantiomers into a more easily separable mixture of diastereomers.[6]
A racemic mixture of a carboxylic acid, denoted as (R/S)-Acid, is reacted with an enantiomerically pure resolving agent, (R)-alpha-Methyl-4-nitrobenzylamine, denoted as (R)-Base. This acid-base reaction forms two diastereomeric salts: [(R)-Acid:(R)-Base] and [(S)-Acid:(R)-Base].
These diastereomeric salts are distinct chemical entities with different crystal lattice energies and, therefore, different solubilities in a given solvent system.[4] By carefully selecting the solvent and controlling the crystallization conditions, one diastereomer will preferentially crystallize from the solution, allowing for its isolation by filtration. The now-enantiomerically enriched acid can then be recovered from the isolated diastereomeric salt.
Properties of this compound
A thorough understanding of the resolving agent's properties is crucial for successful protocol development.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [7] |
| Molecular Weight | 202.64 g/mol | [7][8] |
| Appearance | Powder | [9] |
| Melting Point | 248-250 °C (decomposes) | [8][9] |
| Chirality | (R)-enantiomer | [7] |
Experimental Workflow and Protocols
The overall workflow for the chiral resolution of a racemic acid using this compound can be visualized as follows:
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Protocol 1: Generation of the Free Base
This compound is a salt and must be converted to its free base form to react with the carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Dichloromethane (CH₂) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve a known quantity of this compound in water.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add the NaOH solution while gently swirling until the solution is basic (confirm with pH paper).
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the free base, which can be used directly in the next step.
Protocol 2: Diastereomeric Salt Formation and Crystallization
This is the core of the resolution process where the choice of solvent is critical.[4] A solvent screening is often necessary to find the optimal conditions that maximize the solubility difference between the two diastereomeric salts.
Materials:
-
Racemic carboxylic acid
-
(R)-alpha-Methyl-4-nitrobenzylamine (free base from Protocol 4.1)
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
In an Erlenmeyer flask, dissolve the racemic acid in a suitable solvent (e.g., ethanol).[4]
-
Add one molar equivalent of the (R)-alpha-Methyl-4-nitrobenzylamine free base.[4]
-
Gently heat the mixture to ensure complete dissolution of the resulting diastereomeric salts.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be placed in an insulated container.[4]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for 20-30 minutes to maximize precipitation.[4]
-
Isolate the crystals by vacuum filtration.
-
Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.[4]
-
Dry the crystals. This is your first crop of diastereomerically enriched salt.
Protocol 3: Liberation of the Enantiomerically Enriched Acid
Once the less soluble diastereomeric salt has been isolated, the enantiomerically enriched carboxylic acid needs to be recovered.
Materials:
-
Diastereomerically enriched salt from Protocol 4.2
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Ethyl acetate or other suitable organic solvent
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Suspend the isolated diastereomeric salt in a mixture of water and ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Slowly add HCl solution until the solution is acidic (confirm with pH paper). This will protonate the amine of the resolving agent, making it water-soluble as the hydrochloride salt, and liberate the free carboxylic acid into the organic layer.
-
Separate the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer to yield the enantiomerically enriched carboxylic acid.
Analysis of Enantiomeric Excess
Determining the success of the resolution requires quantifying the enantiomeric composition of the final product. This is typically expressed as enantiomeric excess (e.e.), which is the absolute difference between the mole fractions of the two enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for determining enantiomeric excess.[10][11] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[12]
Typical HPLC Parameters:
| Parameter | Specification |
| Column | Chiralpak® or similar polysaccharide-based column |
| Mobile Phase | A mixture of hexane/isopropanol/trifluoroacetic acid (TFA) is common for normal-phase separations. The exact ratio must be optimized. |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV detector at a wavelength where the analyte absorbs. |
| Column Temperature | Controlled, typically near ambient (e.g., 25 °C). |
Procedure:
-
Prepare a standard solution of the racemic carboxylic acid.
-
Prepare a solution of the resolved, enantiomerically enriched carboxylic acid.
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the resolved sample.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No crystallization occurs. | The diastereomeric salts are too soluble in the chosen solvent. | Try a less polar solvent or a solvent mixture. Concentrate the solution. |
| The solution is not sufficiently supersaturated. | Allow for slower cooling or gentle evaporation of the solvent. | |
| Oily precipitate forms instead of crystals. | The cooling rate is too fast. | Allow the solution to cool more slowly. Use a seeded crystal if available. |
| Impurities are present. | Purify the starting materials. | |
| Low enantiomeric excess. | The solubility difference between the diastereomers is small in the chosen solvent. | Screen for a more effective solvent system.[4] |
| Insufficient number of recrystallizations. | Perform one or more recrystallizations of the diastereomeric salt to improve purity. | |
| Co-precipitation of the more soluble diastereomer. | Ensure slow cooling and wash the crystals with ice-cold solvent. |
Mechanism of Separation: A Closer Look
The separation is driven by the differential stability of the crystal lattices of the two diastereomers. This difference arises from the distinct three-dimensional packing arrangements and intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) within the crystals.
Caption: Formation and Separation of Diastereomeric Salts.
The selection of an appropriate solvent is paramount as it influences the solubility of the diastereomeric salts.[4] An ideal solvent will maximize the solubility difference, leading to a high recovery of one diastereomer in a high state of purity.
Conclusion
The chiral resolution of racemic acids using this compound through diastereomeric salt formation is a powerful and practical technique. By understanding the principles of stereochemistry and crystallization, and by carefully optimizing experimental parameters such as solvent choice and cooling rate, researchers can achieve efficient separation of enantiomers. The protocols and insights provided in this application note serve as a robust starting point for the development of specific resolution procedures tailored to the unique properties of the target carboxylic acid. The successful application of these methods is a critical step in the journey of developing safe and effective chiral drugs and fine chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. This compound | C8H11ClN2O2 | CID 16212177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. (S)-a-Methyl-4-nitrobenzylamine 97 132873-57-5 [sigmaaldrich.com]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. uma.es [uma.es]
- 12. benchchem.com [benchchem.com]
The Architect's Hand: A Technical Guide to (R)-alpha-Methyl-4-nitrobenzylamine Hydrochloride as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride, a powerful and versatile chiral auxiliary for asymmetric synthesis. We will move beyond simple procedural lists to dissect the underlying principles of stereocontrol, offering detailed, field-proven protocols and the rationale behind critical experimental choices. This document is designed to empower researchers to confidently and effectively employ this reagent to construct complex, enantiomerically pure molecules.
Introduction: The Logic of Chiral Auxiliaries
In the synthesis of pharmaceuticals and other biologically active molecules, achieving the correct three-dimensional arrangement of atoms—or stereochemistry—is paramount. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of one diastereomer in excess over the other.[1] After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
(R)-alpha-Methyl-4-nitrobenzylamine stands out due to a combination of features:
-
Robust Stereochemical Control: The rigid α-methylbenzyl scaffold provides a well-defined steric environment, enabling high levels of diastereoselectivity.[2]
-
Crystallinity: The nitro group and the aromatic ring often impart crystallinity to diastereomeric intermediates, facilitating purification by recrystallization.
-
Specific Cleavage Conditions: The electron-withdrawing nitro group allows for specific cleavage conditions that are often orthogonal to other protecting groups.[3]
Mechanism of Stereocontrol: A Matter of Steric Hindrance
The efficacy of (R)-alpha-Methyl-4-nitrobenzylamine as a chiral auxiliary is rooted in its ability to create a sterically biased environment around the reactive center. When coupled to a carboxylic acid to form an amide, the subsequent deprotonation at the α-carbon generates a rigid enolate structure, often chelated to a metal cation like lithium.[2]
The key to stereocontrol lies in the conformation of this enolate. The bulky 4-nitrophenyl group orients itself to minimize steric interactions, effectively shielding one face of the planar enolate. Consequently, an incoming electrophile is forced to approach from the less hindered face, resulting in the preferential formation of one diastereomer.[2]
References
Application Note: Enantiomeric Separation of Chiral Pharmaceuticals Using (R)-alpha-Methyl-4-nitrobenzylamine Hydrochloride
Abstract
The stereoisomeric composition of a pharmaceutical agent is a critical determinant of its therapeutic efficacy and toxicological profile. Consequently, the robust separation of enantiomers is a cornerstone of modern drug development and quality control. This application note provides a comprehensive technical guide for the enantiomeric separation of acidic chiral pharmaceuticals using (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride as a chiral resolving agent. We delve into the underlying principles of diastereomeric salt formation, provide a detailed, field-tested protocol for crystallization, and outline analytical methodologies for the precise determination of enantiomeric excess. This guide is intended for researchers, scientists, and drug development professionals seeking to implement effective chiral resolution strategies.
Introduction: The Imperative of Enantiomeric Purity
A vast number of pharmaceutical compounds are chiral, existing as a pair of non-superimposable mirror images known as enantiomers. These stereoisomers often exhibit profound differences in their pharmacological and toxicological effects due to the stereospecific nature of their interactions with biological targets like enzymes and receptors.[1][2] Regulatory bodies globally now strongly advocate for, and often mandate, the development of single-enantiomer drugs to enhance therapeutic indices and minimize adverse effects.[2]
Classical resolution via diastereomeric salt crystallization remains a powerful, scalable, and economically viable method for obtaining enantiopure compounds.[3] This technique leverages a chiral resolving agent to convert a racemic mixture of a drug into a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physicochemical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[3]
This compound is a highly effective chiral resolving agent, particularly for racemic carboxylic acids such as the widely used non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] Its rigid structure, defined stereocenter, and the presence of a nitro group for influencing crystal packing make it an excellent choice for inducing the formation of readily separable diastereomeric salt crystals.
Principle and Mechanism of Chiral Recognition
The fundamental principle of this resolution technique is the acid-base reaction between the racemic acidic drug (a mixture of R-acid and S-acid) and the enantiopure basic resolving agent, (R)-alpha-Methyl-4-nitrobenzylamine. This reaction generates a pair of diastereomeric salts: [(R)-acid · (R)-amine] and [(S)-acid · (R)-amine].
The success of the resolution hinges on the differential intermolecular interactions within the crystal lattices of these two diastereomeric salts. The specific spatial arrangement of the functional groups in both the acid and the amine allows for a multi-point interaction model, which is essential for effective chiral recognition.[6][7] Key interactions that contribute to the stability and crystal packing of the diastereomeric salts include:
-
Ionic Bonding: The primary interaction is the ionic bond formed between the carboxylate anion (R-COO⁻) of the drug and the protonated ammonium cation (R-NH₃⁺) of the resolving agent.
-
Hydrogen Bonding: A network of hydrogen bonds forms between the ammonium protons and the carboxylate oxygens, creating a stable supramolecular synthon.[8]
-
π-π Stacking: The aromatic rings of both the pharmaceutical and the nitrobenzylamine moiety of the resolving agent can engage in π-π stacking interactions, further stabilizing the crystal lattice. The electron-withdrawing nitro group can enhance these interactions.
-
Steric Repulsion: The specific three-dimensional arrangement of the substituents around the stereocenters will lead to a more sterically favorable packing in one diastereomeric salt over the other, resulting in a more stable, less soluble crystal.
This combination of attractive and repulsive forces results in one diastereomer having a significantly lower solubility in a given solvent system, allowing it to crystallize preferentially from the solution.
References
- 1. Enantiomeric Recognition and Separation by Chiral Nanoparticles [mdpi.com]
- 2. spectrabase.com [spectrabase.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. chemimpex.com [chemimpex.com]
- 5. jigspharma.com [jigspharma.com]
- 6. Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Chiral Separation of Carboxylic Acids by HPLC Following Derivatization with (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride
Introduction
The enantioselective analysis of chiral carboxylic acids is of paramount importance in drug development, metabolism studies, and quality control, as the biological activity and toxicity of chiral compounds can be enantiomer-dependent. High-Performance Liquid Chromatography (HPLC) is a powerful technique for chiral separations. However, many carboxylic acids lack a strong chromophore for sensitive UV detection and are often challenging to resolve directly on chiral stationary phases (CSPs).[1][2]
To overcome these limitations, pre-column derivatization with a chiral reagent is a widely employed strategy. This approach involves the conversion of the enantiomeric carboxylic acids into diastereomers, which can then be separated on a conventional achiral HPLC column. The derivatizing agent should ideally possess a strong chromophore for enhanced detection and a chiral center to induce the formation of diastereomers with distinct physicochemical properties.
This application note provides a detailed protocol for the derivatization of carboxylic acids with (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride for their subsequent separation and quantification by HPLC. (R)-alpha-Methyl-4-nitrobenzylamine is an excellent chiral derivatizing agent due to its primary amine group, which readily reacts with carboxylic acids to form stable amide bonds, and the nitrobenzyl moiety, which provides a strong UV chromophore for sensitive detection.
Principle of Derivatization
The derivatization of a carboxylic acid with (R)-alpha-Methyl-4-nitrobenzylamine is an amide coupling reaction. This reaction is typically facilitated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve reaction efficiency and minimize side reactions.[3]
The reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC activates the carboxyl group of the analyte to form a highly reactive O-acylisourea intermediate.[4]
-
Nucleophilic Attack: The primary amine of (R)-alpha-Methyl-4-nitrobenzylamine then acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate. This results in the formation of a stable amide bond and the release of a soluble urea byproduct.[4]
The reaction of a racemic carboxylic acid with the single enantiomer of the derivatizing agent, (R)-alpha-Methyl-4-nitrobenzylamine, produces a pair of diastereomers that can be resolved by reversed-phase HPLC.
Materials and Reagents
-
Carboxylic acid sample
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Acetonitrile (ACN), HPLC grade
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Hydrochloric acid (HCl), 0.1 M
-
Water, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Reaction vials, 2 mL
-
Heating block or water bath
-
Nitrogen evaporator
-
Vortex mixer
-
Syringe filters, 0.45 µm
Experimental Protocol
Preparation of Reagent Solutions
-
(R)-alpha-Methyl-4-nitrobenzylamine Solution (10 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 1 mL of anhydrous DMF. Add 1.5 equivalents of TEA or DIPEA to neutralize the hydrochloride and liberate the free amine.
-
EDC-HCl Solution (20 mg/mL): Prepare fresh by dissolving 20 mg of EDC-HCl in 1 mL of anhydrous acetonitrile.
-
HOBt Solution (15 mg/mL): Prepare fresh by dissolving 15 mg of HOBt in 1 mL of anhydrous acetonitrile.
Derivatization Procedure
-
Sample Preparation: Accurately weigh or pipette a known amount of the carboxylic acid sample (typically 0.1-1 mg) into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample in 200 µL of anhydrous acetonitrile.
-
Addition of Reagents:
-
Add 100 µL of the (R)-alpha-Methyl-4-nitrobenzylamine solution.
-
Add 100 µL of the freshly prepared HOBt solution.
-
Add 100 µL of the freshly prepared EDC-HCl solution.
-
-
Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 60°C for 1-2 hours in a heating block. Note: The optimal reaction time and temperature may vary depending on the specific carboxylic acid and should be optimized.
-
Cooling: After the reaction is complete, cool the vial to room temperature.
-
Work-up:
-
Add 500 µL of water to the reaction mixture.
-
Extract the diastereomeric derivatives with 2 x 500 µL of ethyl acetate.
-
Combine the organic layers and wash with 500 µL of 0.1 M HCl followed by 500 µL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution for HPLC Analysis: Reconstitute the dried residue in a known volume (e.g., 500 µL) of the initial HPLC mobile phase.
-
Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Figure 1. Workflow for the derivatization of carboxylic acids with (R)-alpha-Methyl-4-nitrobenzylamine for HPLC analysis.
HPLC Analysis
The separation of the resulting diastereomers can be achieved using a standard reversed-phase HPLC system with UV detection.
| Parameter | Recommended Condition |
| HPLC Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or Acetic Acid |
| Gradient | Start with a suitable gradient (e.g., 30-70% B over 20 minutes) and optimize as needed. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40 °C (optimize for best resolution) |
| Detection Wavelength | ~254 nm (or the λmax of the nitrobenzyl chromophore) |
| Injection Volume | 10-20 µL |
Note: The optimal mobile phase composition and gradient profile will depend on the specific carboxylic acid and should be determined empirically.
Data Interpretation
The two diastereomers formed from the (R) and (S) enantiomers of the carboxylic acid will elute at different retention times. The peak area of each diastereomer can be used to determine the enantiomeric excess (ee%) and the concentration of each enantiomer in the original sample.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete reaction; moisture in reagents or solvents; degraded coupling agents. | Ensure anhydrous conditions. Use freshly prepared EDC and HOBt solutions. Optimize reaction time and temperature. |
| Multiple peaks for each diastereomer | Side reactions; epimerization. | Use HOBt to minimize side reactions. Avoid harsh basic or acidic conditions during work-up. |
| Poor peak shape | Column overload; inappropriate mobile phase pH. | Dilute the sample. Adjust the pH of the mobile phase. |
| Poor resolution of diastereomers | Suboptimal mobile phase composition or gradient. | Optimize the mobile phase composition, gradient slope, and flow rate. Try a different organic modifier (e.g., methanol instead of acetonitrile). |
Conclusion
The derivatization of carboxylic acids with this compound is a robust and sensitive method for the chiral separation and quantification of enantiomeric carboxylic acids by HPLC. The protocol described in this application note provides a solid starting point for method development. The strong UV absorbance of the derivative allows for low detection limits, making this method suitable for a wide range of applications in pharmaceutical and biomedical research.
References
Synthesis of Chiral Amides from (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride: An Application Guide for Drug Discovery
Introduction: The Critical Role of Chiral Amides in Modern Drug Development
In the landscape of contemporary drug discovery, the precise three-dimensional arrangement of atoms within a molecule, or stereochemistry, is of paramount importance. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1] The amide bond is a ubiquitous functional group in pharmaceuticals, with approximately 25% of all marketed drugs and two-thirds of drug candidates containing at least one amide linkage.[2] Consequently, the stereocontrolled synthesis of chiral amides is a cornerstone of medicinal chemistry, enabling the development of safer and more efficacious therapeutics.[1][3]
(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride is a valuable chiral building block for the synthesis of a diverse array of chiral amides. The presence of a primary amine on a stereogenic center, combined with the electron-withdrawing nitro group on the aromatic ring, makes it a versatile synthon for constructing complex molecular architectures. This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the synthesis of chiral amides utilizing this key starting material. We will delve into the mechanistic rationale behind protocol choices, provide robust experimental procedures, and offer insights into the characterization and purification of the final products.
Strategic Approaches to Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[4] Therefore, the carboxylic acid must first be "activated" to increase its electrophilicity. Several classes of reagents have been developed for this purpose, with carbodiimides and phosphonium/aminium salts being among the most common.[5][6]
Carbodiimide-Mediated Coupling: A Workhorse in Amide Synthesis
Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[5] This intermediate is then readily attacked by the amine to form the desired amide.
A significant challenge with carbodiimide-mediated couplings is the potential for racemization of the chiral center, particularly when the carboxylic acid partner is an amino acid.[6][7] To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are often included.[5][8] These additives react with the O-acylisourea to form an active ester that is less prone to racemization but still sufficiently reactive for efficient amide bond formation.[5]
Phosphonium and Aminium Salt Reagents: High Efficiency and Low Racemization
Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly effective coupling reagents, especially for sterically hindered or electronically challenging substrates.[7] Aminium salts like HBTU and TBTU are also very efficient and offer the advantage of rapid reaction times with minimal racemization, especially when used in conjunction with HOBt.[7] These reagents are particularly useful in peptide synthesis and can be applied to the synthesis of complex chiral amides.[6]
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative amide synthesis using this compound and a generic carboxylic acid, employing a carbodiimide-based coupling method with an HOBt additive to suppress racemization.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flasks |
| Carboxylic acid of choice | Magnetic stirrer and stir bars |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Nitrogen or Argon inlet |
| 1-Hydroxybenzotriazole (HOBt) | Syringes and needles |
| N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base | Thin-layer chromatography (TLC) plates |
| Dichloromethane (DCM), anhydrous | UV lamp |
| N,N-Dimethylformamide (DMF), anhydrous (optional) | Rotary evaporator |
| Saturated aqueous sodium bicarbonate solution | Separatory funnel |
| Brine (saturated aqueous sodium chloride solution) | Glassware for extraction and purification |
| Anhydrous magnesium sulfate or sodium sulfate | Column chromatography setup (silica gel) |
| Solvents for chromatography (e.g., ethyl acetate, hexanes) | NMR spectrometer |
| Mass spectrometer | |
| Chiral HPLC or SFC system |
Protocol: Synthesis of a Chiral Amide via EDC/HOBt Coupling
1. Preparation of the Reaction Mixture:
-
To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the carboxylic acid (1.0 equivalent).
-
Dissolve the carboxylic acid in anhydrous dichloromethane (DCM). If solubility is an issue, a minimal amount of anhydrous N,N-dimethylformamide (DMF) can be added as a co-solvent.
-
Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution and stir until it dissolves.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents) dropwise to the stirring suspension. The DIPEA serves to neutralize the hydrochloride salt of the amine and the HCl generated during the reaction.
2. Activation and Coupling:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate vial, dissolve 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) in a small amount of anhydrous DCM.
-
Add the EDC solution dropwise to the reaction mixture at 0 °C over a period of 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
3. Reaction Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), dilute the mixture with DCM.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral amide.[9] For some amide products, recrystallization may be a more effective purification method.[9]
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of a chiral amide from this compound.
Caption: Workflow for chiral amide synthesis.
Characterization and Analysis of Chiral Amides
Confirmation of the structure and purity of the synthesized chiral amide is crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the amide product. The spectra will show characteristic signals for the amide proton, the alpha-methyl group, and the aromatic protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the product, confirming its elemental composition.[10]
Chiral Purity Determination
Ensuring the enantiomeric purity of the final product is critical. The most common methods for determining enantiomeric excess (ee) include:
-
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These are powerful techniques for separating enantiomers.[11][12] The use of a chiral stationary phase (CSP) allows for the baseline separation of the two enantiomers, and the ratio of their peak areas is used to calculate the enantiomeric excess.[11][12][13]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[14][15] The sign and magnitude of the Cotton effect can be used to determine the absolute configuration and enantiomeric excess of the product.[14]
Troubleshooting and Expert Insights
| Problem | Potential Cause | Suggested Solution |
| Low Reaction Yield | Incomplete reaction. | - Extend the reaction time. - Ensure all reagents are anhydrous. - Consider using a more powerful coupling reagent like PyBOP or HATU. |
| Product loss during work-up or purification. | - Be careful during the extraction steps to avoid emulsion formation. - Optimize the chromatography conditions to minimize product loss on the column. | |
| Racemization of the Chiral Center | The O-acylisourea intermediate is rearranging. | - Ensure the reaction is run at a low temperature (0 °C) during the addition of EDC. - Increase the amount of HOBt or switch to HOAt. |
| Difficulty in Purification | The product has similar polarity to the byproducts (e.g., dicyclohexylurea if DCC is used). | - If using DCC, filter the reaction mixture to remove the precipitated DCU before work-up. - If using EDC, the urea byproduct is water-soluble and should be removed during the aqueous work-up. - Optimize the mobile phase for column chromatography to achieve better separation. |
Conclusion
The synthesis of chiral amides from this compound is a fundamental transformation in the toolkit of medicinal chemists. By carefully selecting the appropriate coupling reagents and reaction conditions, and by employing rigorous purification and analytical techniques, researchers can reliably produce enantiomerically pure amides for further investigation in drug discovery programs. The protocols and insights provided in this application note are intended to serve as a valuable resource for scientists working at the forefront of pharmaceutical research and development.
References
- 1. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 2. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. hepatochem.com [hepatochem.com]
- 7. peptide.com [peptide.com]
- 8. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chiral separation of amides using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 13. Resolution of enantiomeric amides on a cellulose-based chiral stationary phase. Steric and electronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 15. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Chiral Resolution of Racemic Ibuprofen via Diastereomeric Salt Formation with (R)-alpha-Methyl-4-nitrobenzylamine
Abstract
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), possesses a single stereocenter, with the (S)-(+)-enantiomer being responsible for its therapeutic activity.[1][2] While the (R)-(-)-enantiomer is largely inactive, it undergoes in-vivo conversion to the active (S)-form.[1] The production of enantiomerically pure (S)-ibuprofen is of significant interest to enhance therapeutic efficacy and reduce metabolic load.[1] This document provides a detailed experimental protocol for the chiral resolution of racemic ibuprofen. The method is based on the classical and industrially relevant technique of diastereomeric salt formation, utilizing (R)-alpha-Methyl-4-nitrobenzylamine as the chiral resolving agent.[3][4][5] The protocol outlines a four-stage process: neutralization of the resolving agent, formation of diastereomeric salts, fractional crystallization to isolate the less soluble salt, and subsequent liberation of the enantiomerically enriched ibuprofen.
Principle of the Method: Diastereomeric Crystallization
Chiral resolution by diastereomeric salt formation is a powerful technique for separating enantiomers.[6] Enantiomers, being mirror images, possess identical physical properties (e.g., solubility, melting point), making their direct separation challenging. This method circumvents the issue by reacting the racemic mixture—in this case, (R,S)-ibuprofen—with a single, pure enantiomer of a chiral resolving agent, (R)-alpha-Methyl-4-nitrobenzylamine.
The acid-base reaction between the carboxylic acid group of ibuprofen and the amine group of the resolving agent yields two diastereomeric salts:
-
(S)-Ibuprofen · (R)-amine Salt
-
(R)-Ibuprofen · (R)-amine Salt
Unlike enantiomers, diastereomers are not mirror images and exhibit distinct physical properties, most critically, different solubilities in a given solvent.[3] This solubility difference allows for their separation via fractional crystallization. By carefully selecting a solvent in which one diastereomeric salt is significantly less soluble, it can be selectively precipitated from the solution, isolated, and then treated with a strong acid to regenerate the enantiomerically enriched ibuprofen.
Materials and Equipment
Reagents
-
Racemic (R,S)-Ibuprofen (≥98%)
-
(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride
-
Sodium hydroxide (NaOH), pellets or 10 M solution
-
Hydrochloric acid (HCl), concentrated (37%) and 2 M solution
-
Methanol (ACS Grade)
-
Isopropanol (ACS Grade)
-
Ethyl acetate (ACS Grade)
-
Dichloromethane (DCM) or Methyl t-butyl ether (MTBE)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment
-
Magnetic stirrer with heating plate
-
Erlenmeyer flasks (various sizes)
-
Beakers and graduated cylinders
-
Büchner funnel and vacuum flask
-
Filter paper
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Melting point apparatus
-
Polarimeter
-
Analytical balance (±0.001 g)
-
pH indicator strips or pH meter
Detailed Experimental Protocol
PART A: Preparation of the Free Amine Resolving Agent
Causality: The resolving agent is supplied as a hydrochloride salt. To perform the acid-base reaction with ibuprofen (a carboxylic acid), it must first be converted to its free amine form by neutralization with a base.
-
Dissolution: In a 100 mL beaker, dissolve 10.0 g of this compound in 50 mL of deionized water.
-
Neutralization: While stirring, slowly add 10 M sodium hydroxide solution dropwise. Monitor the pH of the solution. Continue adding base until the pH is >10. The free amine will separate as an oily layer or a precipitate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 30 mL portions of dichloromethane (or MTBE).
-
Drying & Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the (R)-alpha-Methyl-4-nitrobenzylamine free base as an oil or solid. Proceed immediately to the next step.
PART B: Formation of Diastereomeric Salts
Causality: This step involves the core reaction where the racemic acid and the chiral base form a mixture of two diastereomeric salts. The choice of solvent is critical; it must be one in which the salts are soluble at high temperatures but exhibit significantly different solubilities upon cooling.[7] Alcohols like methanol or isopropanol are common starting points.[1]
-
Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve 10.3 g (50 mmol) of racemic ibuprofen in 100 mL of methanol. Heat the mixture gently to 50-60 °C on a stirrer hotplate to ensure complete dissolution.
-
Addition of Resolving Agent: In a separate beaker, dissolve the entire yield of the prepared (R)-alpha-Methyl-4-nitrobenzylamine free base (approx. 8.3 g, 50 mmol) in 25 mL of warm methanol.
-
Salt Formation: Slowly add the resolving agent solution to the stirring ibuprofen solution. A precipitate may form immediately. Keep the mixture at 50-60 °C and stir for an additional 30 minutes to ensure complete salt formation.
PART C: Fractional Crystallization of the Diastereomeric Salt
Causality: This stage exploits the differential solubility of the two diastereomers. By allowing the solution to cool slowly, the less soluble diastereomer will preferentially crystallize, allowing for its physical separation. A slow cooling rate is crucial for forming pure, well-defined crystals.
-
Controlled Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature over several hours. Do not disturb the flask during this period.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the precipitation of the less soluble salt.
-
Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the filter cake) with a small amount (10-15 mL) of ice-cold methanol to remove any adhering mother liquor, which contains the more soluble diastereomer.
-
Recrystallization (Optional but Recommended): To improve diastereomeric purity, the collected solid can be recrystallized. Dissolve the crystals in a minimum amount of boiling methanol, and repeat the slow cooling and filtration process. This step significantly enhances the enantiomeric excess of the final product.
PART D: Liberation and Recovery of Enriched Ibuprofen
Causality: The isolated, diastereomerically pure salt is treated with a strong acid. This protonates the ibuprofen carboxylate back to the carboxylic acid and protonates the resolving agent's amine, breaking the ionic bond of the salt and making them separable by extraction.
-
Salt Decomposition: Transfer the dried, crystallized salt to a 250 mL beaker. Add 100 mL of 2 M HCl. Stir the mixture vigorously for 15-20 minutes. The salt will dissolve, and the enantiomerically enriched ibuprofen will precipitate out as a white solid or oil.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 40 mL portions of ethyl acetate (or MTBE).
-
Washing: Combine the organic layers and wash them once with 50 mL of water, followed by once with 50 mL of saturated NaCl solution (brine) to remove residual acid and water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the solution and remove the solvent using a rotary evaporator. The product will be a thick oil that should solidify upon standing or cooling.
Data Analysis and Characterization
The success of the resolution is determined by the yield and the enantiomeric excess (e.e.) of the recovered ibuprofen.
-
Yield Calculation: Calculate the percentage yield based on the initial amount of the desired enantiomer (i.e., half of the starting racemic ibuprofen).
-
Melting Point: Measure the melting point of the recovered ibuprofen. Enantiomerically pure (S)-ibuprofen has a reported melting point of 50-52 °C, while racemic ibuprofen melts at 75-77 °C.
-
Optical Rotation: Prepare a solution of the final product of known concentration in a suitable solvent (e.g., ethanol) and measure its optical rotation using a polarimeter. The enantiomeric excess can be calculated using the formula:
-
e.e. (%) = ([α]observed / [α]max) * 100
-
Where [α]max is the specific rotation of the pure enantiomer. For (S)-ibuprofen, this is +57° (c=1, ethanol).
-
| Parameter | Racemic Ibuprofen | Expected Enriched (S)-Ibuprofen |
| Molar Mass | 206.28 g/mol | 206.28 g/mol |
| Appearance | White crystalline solid | White crystalline solid |
| Melting Point | 75-77 °C | ~50-54 °C (will vary with purity) |
| Specific Rotation [α] | 0° | Approaching +57° (in Ethanol) |
Troubleshooting and Key Considerations
-
No Crystals Form: The solution may be too dilute, or the chosen solvent is not optimal. Try slowly evaporating some solvent to increase the concentration or attempt the crystallization in a different solvent system (e.g., ethanol-water mixtures, isopropanol). Seeding with a previously obtained crystal can also induce crystallization.
-
Low Yield: This can result from incomplete precipitation or loss during transfers. Ensure the solution is thoroughly cooled. Also, the diastereomeric salts may have similar solubilities in the chosen solvent, leading to poor separation.
-
Low Enantiomeric Excess: This is often due to the co-precipitation of the more soluble diastereomer. A slower cooling rate and one or more recrystallization steps (Part C, Step 5) are crucial for achieving high optical purity.[8]
-
Solvent Choice: The selection of the solvent is the most critical experimental parameter.[7] The ideal solvent maximizes the solubility difference between the two diastereomeric salts. This often requires empirical screening of various solvents and solvent mixtures.
References
- 1. chemconnections.org [chemconnections.org]
- 2. murov.info [murov.info]
- 3. advanceseng.com [advanceseng.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]
- 6. benchchem.com [benchchem.com]
- 7. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparative method of R-(-)-lbuprofen by diastereomer crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in chiral resolution with (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride
Welcome to the technical support center for chiral resolution. This guide is designed for researchers, scientists, and drug development professionals who are utilizing (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride as a resolving agent and encountering challenges, particularly low yield. Here, we provide in-depth troubleshooting advice and detailed protocols grounded in established crystallographic and chemical principles to help you optimize your separations.
Troubleshooting Guide: Low Yield & Other Common Issues
Low yield is a frequent and frustrating issue in diastereomeric salt crystallization. The root cause often lies in the delicate solubility equilibrium between the two diastereomeric salts. This table provides a quick reference for diagnosing and solving common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crystalline Salt | High Solubility of the Target Salt: The desired, less-soluble diastereomer still has significant solubility in the chosen solvent, leaving a large fraction in the mother liquor.[1] | Optimize Solvent System: Conduct a solvent screen to find a system that minimizes the solubility of the target salt. Consider using anti-solvents to induce precipitation. Lower Crystallization Temperature: Decrease the final temperature of crystallization, as solubility generally decreases with temperature.[2] Allow for longer crystallization times to reach equilibrium.[1] |
| Premature Isolation: The crystallization process has not reached thermodynamic equilibrium before filtration. | Increase Crystallization Time: Allow the mixture to stir for a longer period at the final crystallization temperature. Monitor the solid content over time to ensure equilibrium is reached. | |
| Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic compound is not optimal.[1] An excess of either component can alter the solubility profile. | Adjust Molar Ratio: While a 1:1 ratio is a common starting point, experiment with slight variations (e.g., 0.9 to 1.1 equivalents of the resolving agent) to find the optimal stoichiometry for your specific system.[3][4] | |
| No Crystals Form / "Oiling Out" | Insufficient Supersaturation: The concentration of the diastereomeric salt is below its solubility limit at the given temperature.[1] | Increase Concentration: Carefully evaporate a portion of the solvent or start with a more concentrated solution. Alternatively, slowly add an anti-solvent to decrease the salt's solubility. |
| Excessive Supersaturation: The concentration is too high, leading to rapid, uncontrolled precipitation that forms an amorphous oil or fine powder instead of well-ordered crystals.[1] | Decrease Concentration: Start with a more dilute solution. Controlled Cooling: Implement a slower, more gradual cooling ramp to allow for orderly crystal growth. | |
| Inappropriate Solvent: The chosen solvent may not be suitable for crystallization of the diastereomeric salts. | Conduct a Solvent Screen: Test a range of solvents with varying polarities and hydrogen-bonding capabilities to find one that facilitates crystal formation.[5] | |
| Low Diastereomeric Excess (d.e.) | Similar Solubilities: The solubilities of the two diastereomeric salts in the chosen solvent system are too close, leading to co-precipitation.[1][5] | Solvent System Optimization: This is the most critical factor. The goal is to maximize the solubility difference between the two diastereomers.[6] A thorough solvent screen is essential. |
| Crystallization is Too Rapid: Fast cooling or high supersaturation can trap the more soluble diastereomer within the crystal lattice of the less soluble one.[1] | Slower Cooling Profile: Employ a gradual cooling process to allow for selective crystallization. Recrystallization: Perform one or more recrystallizations of the isolated salt to improve its diastereomeric purity. | |
| Impurity Interference: Impurities in the racemic compound or the resolving agent can disrupt the crystal lattice or act as nucleation sites for the undesired diastereomer.[1] | Purify Starting Materials: Ensure the racemate and resolving agent are of high purity before use. |
Frequently Asked Questions (FAQs)
Q1: Why is my yield of the desired diastereomeric salt so low, even though I'm getting high-purity crystals?
This is a classic problem that points directly to the thermodynamics of your system. A low yield suggests that a significant amount of your target, the "less-soluble" diastereomer, remains dissolved in the mother liquor.[1] The efficiency of a resolution is determined by the difference in solubility between the two diastereomeric salts.[5][7] If the less-soluble salt is still fairly soluble in your chosen solvent at the isolation temperature, the yield will be inherently limited.
Causality: The theoretical maximum yield is dictated by the eutectic composition of the diastereomeric salt mixture.[8] To improve this, you must shift the equilibrium by finding conditions that further decrease the solubility of the desired salt while keeping the undesired salt in solution. This is most effectively achieved by optimizing the solvent system and the final crystallization temperature.[2][9][10]
Q2: How do I choose the best solvent for my chiral resolution?
Solvent selection is the most critical experimental parameter in diastereomeric salt crystallization. The ideal solvent (or solvent mixture) is one that maximizes the solubility difference between the two diastereomeric salts.[5][6] One salt should be sparingly soluble, while the other should be highly soluble.
Systematic Approach:
-
Initial Screening: Test the solubility of both the racemic starting material and the resolving agent in a range of solvents with varying polarities (e.g., alcohols like methanol or ethanol, esters like ethyl acetate, ketones like acetone, and non-polar solvents like toluene or heptane).
-
Salt Formation Tests: In solvents where both components are reasonably soluble, mix them and observe the outcome upon heating to dissolution and then cooling. Look for systems that provide crystalline solids rather than oils or gels.
-
Optimization with Mixtures: Fine-tune the properties using binary or even ternary solvent mixtures. For example, dissolving the components in a good solvent (like methanol) and then slowly adding an anti-solvent (like heptane) can be a very effective way to control crystallization.
Q3: What is the optimal molar ratio of this compound to my racemic compound?
While a 1.0 equivalent of the resolving agent is the theoretical stoichiometric amount, the optimal ratio can vary. The stoichiometry of the crystalline salt is not always 1:1 and can be influenced by the eutectic composition of the system.[3][4][11]
Practical Advice:
-
Start with 0.5 equivalents: A common strategy is to start with 0.5 equivalents of the resolving agent relative to the racemate. This ensures that only one enantiomer can form a salt, leaving the other in solution and maximizing the initial purity of the precipitated salt, albeit at a maximum theoretical yield of 50%.
-
Experiment Around 1.0 Equivalent: If using a full equivalent, it is wise to screen ratios slightly above and below 1.0 (e.g., 0.95, 1.0, 1.05 equivalents). Non-stoichiometric conditions can sometimes improve selectivity by altering the complex solubility equilibria in the mother liquor.
Q4: How does temperature and cooling rate impact the resolution efficiency?
Temperature is a powerful tool for controlling the thermodynamics and kinetics of crystallization.
-
Thermodynamic Control (Solubility): Solubility is highly temperature-dependent.[7] A lower final crystallization temperature will generally decrease the solubility of the target diastereomer, thereby increasing the potential yield.[2] However, excessively low temperatures might also cause the more soluble diastereomer to precipitate, reducing purity.
-
Kinetic Control (Crystal Growth): The rate of cooling significantly affects the selectivity of the crystallization. A slow, controlled cooling profile allows the system to remain near equilibrium, favoring the nucleation and growth of only the least soluble diastereomer.[1] Rapid cooling can lead to a sudden high supersaturation, causing both diastereomers to crash out of solution and compromising purity.[12]
In some advanced cases, temperature cycling (repeatedly heating and cooling the slurry) can be used to gradually transform a diastereomeric mixture into a single, pure solid form, a process known as deracemization.[12][13]
Experimental Protocols & Workflows
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
This protocol provides a robust starting point for resolving a racemic acid with this compound.
-
Dissolution: In an appropriate flask, dissolve the racemic acid (1.0 eq.) and this compound (0.5-1.0 eq.) in the minimum amount of the chosen solvent (or solvent mixture) at an elevated temperature (e.g., the solvent's boiling point) to ensure complete dissolution.[14]
-
Controlled Cooling: Slowly cool the solution. A programmed cooling ramp is ideal. If manual, allow the flask to cool slowly to room temperature, then transfer to a chilled bath (e.g., 0-5°C). Avoid rapid cooling in an ice bath directly from high temperature.
-
Crystallization & Maturation: Allow the mixture to stir at the final, low temperature for several hours (e.g., 2-24 hours) to ensure the crystallization has reached equilibrium and maximize the yield.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove residual mother liquor containing the more soluble diastereomer.[14]
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis: Determine the yield and assess the diastereomeric purity using HPLC, NMR spectroscopy, or by measuring the optical rotation.
Protocol 2: Liberation of the Free Enantiomer from the Diastereomeric Salt
Once the diastereomeric salt is isolated with high purity, the chiral resolving agent must be removed.
-
Salt Dissociation: Suspend the purified diastereomeric salt in a biphasic system, such as water and an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Basification: Add an aqueous base solution (e.g., 1 M NaOH) dropwise while stirring vigorously. This deprotonates the resolving agent's ammonium salt and the racemic acid's salt, liberating the free amine resolving agent and the carboxylate salt of the enantiomer. Monitor the pH to ensure it is basic (pH > 10).[15]
-
Acidification & Extraction: Separate the layers. To the aqueous layer containing the carboxylate salt, add an aqueous acid solution (e.g., 1 M HCl) until the pH is acidic (pH < 2). This will protonate the carboxylate, yielding the free enantiopure acid.
-
Extraction: Extract the liberated enantiopure acid into an organic solvent (e.g., ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified enantiomer.[15]
Mandatory Visualizations
Troubleshooting Workflow for Chiral Resolution
Caption: A logical workflow for troubleshooting and optimizing chiral resolution experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. unchainedlabs.com [unchainedlabs.com]
- 7. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 8. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 9. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts - ProQuest [proquest.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: (R)-alpha-Methyl-4-nitrobenzylamine Hydrochloride Resolutions
Welcome to the technical support center for the chiral resolution of (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this critical process. Drawing upon established principles of stereochemistry and practical field insights, this document provides in-depth troubleshooting advice and validated protocols to ensure the highest purity of your target enantiomer.
Introduction to Diastereomeric Salt Resolution
The resolution of racemic α-methyl-4-nitrobenzylamine is most commonly achieved through diastereomeric salt crystallization. This classical technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid such as (+)-tartaric acid or (R)-(-)-mandelic acid. This reaction forms a pair of diastereomeric salts, ((R)-amine•(R)-acid) and ((S)-amine•(R)-acid), which, unlike enantiomers, possess different physical properties, most importantly, different solubilities in a given solvent system.[1] By carefully selecting the resolving agent and crystallization conditions, one of the diastereomeric salts can be selectively precipitated, allowing for the separation of the desired (R)-enantiomer. The purified diastereomeric salt is then treated with a base to liberate the free (R)-amine, which is subsequently converted to its hydrochloride salt.
This guide will address the common impurities that can arise during this process and provide systematic approaches to their identification and elimination.
Frequently Asked Questions (FAQs) and Troubleshooting
Question 1: My final product shows a lower than expected optical purity. What is the likely impurity and how can I remove it?
Answer:
The most common impurity that affects optical purity is the undesired (S)-α-methyl-4-nitrobenzylamine enantiomer. Its presence indicates an incomplete resolution.
Root Cause Analysis:
-
Suboptimal Resolving Agent or Solvent System: The difference in solubility between the two diastereomeric salts may not be significant enough in the chosen solvent, leading to co-precipitation.[1]
-
Incorrect Stoichiometry: An improper molar ratio of the racemic amine to the resolving agent can lead to incomplete formation of the diastereomeric salt of the desired enantiomer.
-
Rapid Crystallization: Cooling the solution too quickly can trap the more soluble diastereomer in the crystal lattice of the less soluble one.
-
Insufficient Washing: Inadequate washing of the isolated diastereomeric salt crystals can leave behind mother liquor rich in the undesired diastereomer.
Troubleshooting and Mitigation:
-
Optimize the Solvent System: Experiment with different solvents or solvent mixtures (e.g., methanol, ethanol, isopropanol, or aqueous mixtures) to maximize the solubility difference between the diastereomeric salts.
-
Vary the Stoichiometry: While a 1:1 molar ratio of the resolving agent to the desired enantiomer (i.e., 0.5 equivalents relative to the racemic amine) is a common starting point, slight variations may improve resolution efficiency.
-
Control the Cooling Rate: Employ a slow, controlled cooling profile during crystallization to promote the formation of well-defined, pure crystals. Seeding the solution with a small amount of the pure desired diastereomeric salt can also be beneficial.
-
Recrystallization: The most effective method for removing the (S)-enantiomer is to perform one or more recrystallizations of the isolated diastereomeric salt before proceeding to the free base and hydrochloride formation steps.
Question 2: I've detected the presence of the resolving agent (e.g., tartaric acid or mandelic acid) in my final this compound product. How did this happen and what is the remedy?
Answer:
Residual chiral resolving agent is another common process-related impurity.
Root Cause Analysis:
-
Incomplete Liberation of the Free Amine: After isolating the diastereomeric salt, it is treated with a base (e.g., NaOH) to break the salt and liberate the free amine. If the basification is incomplete (insufficient amount of base or reaction time), some of the amine will remain as the salt with the resolving agent.
-
Inefficient Extraction: During the work-up, the free amine is typically extracted into an organic solvent, while the salt of the resolving agent remains in the aqueous phase. Poor phase separation or an insufficient number of extractions can lead to the carryover of the resolving agent into the organic layer.
-
Physical Entrapment: The resolving agent can be physically trapped within the crystals of the final hydrochloride product if it is not completely removed before the final salt formation.
Troubleshooting and Mitigation:
-
Ensure Complete Basification: Use a slight excess of a suitable base (e.g., 1 M NaOH) and ensure thorough mixing to completely neutralize the diastereomeric salt. Monitoring the pH of the aqueous layer to ensure it is basic (pH > 10) is recommended.
-
Optimize Extraction Protocol: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). A back-wash of the combined organic layers with a dilute basic solution can help remove any remaining traces of the acidic resolving agent.
-
Purification of the Free Amine: If significant contamination is suspected, the isolated free amine can be purified (e.g., by distillation or recrystallization) before conversion to the hydrochloride salt.
Question 3: My product contains residual starting material, the racemic α-methyl-4-nitrobenzylamine. What is the cause?
Answer:
The presence of the racemic starting material indicates that the resolution process did not go to completion or that there was a mixing of batches.
Root Cause Analysis:
-
Incomplete Salt Formation: Insufficient reaction time or suboptimal conditions during the formation of the diastereomeric salts can result in unreacted racemic amine.
-
Co-precipitation: Under certain conditions, the racemic starting material may co-precipitate with the desired diastereomeric salt.
Troubleshooting and Mitigation:
-
Ensure Complete Dissolution: Before crystallization, ensure that both the racemic amine and the resolving agent are fully dissolved in the solvent, usually with gentle heating.
-
Optimize Reaction Time: Allow sufficient time for the diastereomeric salts to form and for the system to reach equilibrium before initiating crystallization.
-
Recrystallization: As with the removal of the (S)-enantiomer, recrystallization of the diastereomeric salt is an effective way to purge the unreacted racemic starting material.
Question 4: Are there any common degradation products I should be aware of?
Answer:
While (R)-alpha-Methyl-4-nitrobenzylamine is generally stable under the conditions of diastereomeric salt resolution, the presence of the nitroaromatic and benzylamine functionalities means that certain side reactions are theoretically possible, though less common than process-related impurities.
-
Potential for Oxidation: Benzylamines can be susceptible to oxidation, though this is less likely in the absence of strong oxidizing agents.
-
Nitro Group Reduction: The nitro group is reducible, but this typically requires specific reducing agents (e.g., catalytic hydrogenation) and is not expected to occur during a standard resolution protocol. The nitroaromatic system is generally stable to the mildly acidic or basic conditions of the resolution.[2]
-
Amide Formation: In theory, at high temperatures, a carboxylic acid resolving agent could react with the amine to form an amide. However, the formation of the salt is a much more rapid and favorable acid-base reaction at the temperatures typically used for crystallization.
The primary focus for impurity profiling should remain on the stereochemical and process-related impurities discussed above. If unexpected impurities are detected, further investigation using techniques like LC-MS would be necessary to identify their structures.
Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC
This protocol provides a general method for the analysis of the enantiomeric purity of α-methyl-4-nitrobenzylamine hydrochloride. The specific column and mobile phase may require optimization.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H)
-
HPLC-grade hexane, isopropanol (IPA), and diethylamine (DEA)
-
Sample of this compound
-
Reference standard of racemic α-methyl-4-nitrobenzylamine hydrochloride
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane:IPA:DEA in a ratio of 90:10:0.1 (v/v/v). Filter and degas the mobile phase.
-
Standard Preparation: Prepare a solution of the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare a solution of your this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 254 nm.
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the sample solution.
-
-
Data Analysis:
-
Integrate the peak areas for both the (R)- and (S)-enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
-
Data Interpretation:
| Parameter | Typical Value |
| Retention Time (S)-enantiomer | Varies with column |
| Retention Time (R)-enantiomer | Varies with column |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Excess (% ee) | > 99% for high purity |
Protocol 2: Recrystallization of the Diastereomeric Salt
This protocol describes a general procedure for the purification of the diastereomeric salt to enhance the enantiomeric purity.
Materials:
-
Crude diastereomeric salt of (R)-alpha-Methyl-4-nitrobenzylamine and the chiral resolving agent
-
Appropriate recrystallization solvent (e.g., methanol, ethanol)
Procedure:
-
Place the crude diastereomeric salt in a suitable flask.
-
Add the minimum amount of hot solvent required to fully dissolve the salt.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Analyze the purity of the recrystallized salt using the chiral HPLC method described in Protocol 1 (after liberating the free amine).
Visualizations
Diastereomeric Salt Resolution Workflow
Caption: Workflow of diastereomeric salt resolution.
Common Impurity Sources
Caption: Common impurities and their sources.
References
Effect of solvent choice on diastereomeric salt formation with (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride
Topic: Effect of Solvent Choice on Diastereomeric Salt Formation with (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the chiral resolution of amines via diastereomeric salt formation. The focus is on the critical role of solvent selection in resolving racemic amines using this compound as a model compound, though the principles are broadly applicable.
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable starting solvent for my diastereomeric salt crystallization?
Selecting the right solvent is the most critical parameter for a successful diastereomeric resolution.[1] The ideal solvent system must satisfy a key requirement: it should maximize the solubility difference between the two diastereomeric salts.[1][2] One diastereomer should be sparingly soluble, allowing it to crystallize, while the other should remain dissolved in the mother liquor.[3]
A systematic screening approach is highly recommended.[1][4] Start with a range of solvents with varying polarities and functionalities. Alcohols (methanol, ethanol, isopropanol) are common starting points for amine salts.[5][6] It is also beneficial to screen solvent mixtures, such as alcohol/water systems, as the water content can be adjusted to fine-tune the solvent's dielectric constant and, consequently, the salts' solubilities.[7]
Key Considerations for Initial Solvent Selection:
-
Polarity: The solvent's polarity affects the solubility of the salts. The principle of "like dissolves like" is a starting point, but the goal is differential solubility, not just high solubility.[8]
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can significantly influence salt solubility and crystal packing.[2]
-
Temperature Coefficient of Solubility: A good solvent will show a significant increase in salt solubility with temperature, which is ideal for crystallization upon cooling.
Q2: Should I use a single solvent or a mixed solvent system?
Both single and mixed solvent systems can be effective, and the choice depends on the specific properties of your diastereomeric salts.[9]
-
Single Solvents: Offer simplicity and reproducibility. Alcohols like methanol or ethanol are often effective.[10]
-
Mixed Solvent Systems: Provide greater flexibility for optimization. A common strategy is to use a "solvent" in which the salts are soluble and add an "anti-solvent" in which they are poorly soluble to induce crystallization. This allows for fine-tuning of supersaturation.[9] For example, dissolving the salt in methanol (solvent) and gradually adding toluene (anti-solvent) can be an effective approach. Alcohol-water mixtures are another powerful option, where adjusting the water ratio can precisely control solubility.[7]
Q3: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?
Low diastereomeric excess indicates poor selectivity in the crystallization process, often due to co-precipitation of the more soluble diastereomer.[9][11]
Strategies to Improve Diastereomeric Excess:
-
Optimize the Solvent System: This is the most crucial factor. A different solvent or solvent mixture may create a larger solubility difference between the diastereomers.[9] A systematic screening is the most effective approach.[1]
-
Control the Cooling Rate: Slow, controlled cooling allows for more selective nucleation and growth of the less soluble diastereomer's crystals.[9] Crash cooling often traps impurities and the undesired diastereomer.
-
Perform Recrystallization: Recrystallizing the isolated salt, potentially in a different solvent system, is a highly effective method for enhancing its diastereomeric purity.[5]
-
Optimize Stoichiometry: The molar ratio of the resolving agent to the racemic amine can influence the d.e. While a 1:1 ratio is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes maximize the yield and purity of the less soluble salt.[1][5]
Q4: Can the choice of solvent reverse the outcome of the resolution, making the other diastereomer crystallize?
Yes, this phenomenon, known as solvent-induced chirality switching, can occur.[12][13] The relative solubility of the two diastereomeric salts can be inverted by changing the solvent system.[13] For instance, a study on α-methylbenzylamine found that while various alcoholic solvents yielded the (S)-amine salt, using dioxane as a solvent resulted in the crystallization of the (R)-amine salt.[13] This powerful technique can allow access to both enantiomers of the target compound using a single resolving agent simply by changing the solvent.[12] The mechanism often involves the solvent molecule being incorporated into the crystal lattice, which alters the crystal's stability and, therefore, its solubility.[12][14]
Troubleshooting Guide
This section addresses common experimental failures and provides a logical workflow for diagnosing and solving them.
Problem 1: Low or No Yield of Crystalline Salt
A low yield suggests that the desired diastereomeric salt is too soluble in the chosen solvent or that crystallization failed to occur.[9]
Workflow for Troubleshooting Low Yield
// Define Nodes start [label="Problem: Low Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Cause 1: Desired salt is too soluble", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Cause 2: Insufficient supersaturation", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Cause 3: Crystallization is kinetically hindered", fillcolor="#FBBC05", fontcolor="#202124"];
sol1 [label="Solution: Add an anti-solvent to decrease solubility.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Solution: Reduce solvent volume by slow evaporation.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Solution: Lower the crystallization temperature (cool in ice bath/refrigerator).", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol4 [label="Solution: Introduce a seed crystal of the desired diastereomer.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol5 [label="Solution: Try a different solvent system where the salt is less soluble.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define Edges start -> cause1; start -> cause2; start -> cause3;
cause1 -> sol1; cause1 -> sol5; cause2 -> sol2; cause2 -> sol3; cause3 -> sol4; } } Caption: Troubleshooting workflow for low crystallization yield.
Problem 2: The Salt "Oils Out" Instead of Crystallizing
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This is typically caused by excessively high supersaturation or a solvent in which the salt's melting point is below the crystallization temperature.
Solutions:
-
Reduce Supersaturation:
-
Increase Solvent Volume: Add more solvent to the mixture to reduce the concentration.
-
Increase Temperature: Heat the mixture to dissolve the oil, then cool it down much more slowly. A slower cooling rate is critical.[9]
-
-
Change the Solvent System: Switch to a less polar solvent or a solvent mixture. Oiling out is more common in highly polar solvents where the salt is very soluble.[9]
-
Seeding: Add a small seed crystal of the desired product to the supersaturated solution at a temperature just below saturation to encourage controlled crystal growth over nucleation of an oil.
Problem 3: The Resolution is Successful, but the Opposite Enantiomer is Obtained
This indicates that the relative solubilities of the diastereomeric salts are inverted in your chosen solvent system. The diastereomer you intended to keep in the mother liquor has crystallized instead.
Solutions:
-
Leverage the Finding: This can be a positive outcome. You have successfully found conditions to isolate one enantiomer. You can now process the mother liquor to obtain the other or use this new solvent system intentionally.[1]
-
Screen Different Solvents: As discussed in FAQ #4, solvent choice can dictate which diastereomer is less soluble. Experiment with solvents of different polarity and hydrogen-bonding capabilities. For example, if a protic solvent like isopropanol yields one enantiomer, an aprotic solvent like dioxane or toluene might yield the other.[13]
Data Presentation
The efficiency of a diastereomeric resolution is highly dependent on the solvent used. The following table provides an illustrative summary of how solvent properties can influence the yield and diastereomeric excess (d.e.) for the resolution of a primary amine. Note: This is generalized data; specific results for this compound will require experimental optimization.
| Solvent System | Typical Polarity (Dielectric Constant, ε) | Expected Yield | Expected Diastereomeric Excess (d.e.) | Key Considerations |
| Methanol | High (32.7) | Moderate to High | Low to Moderate | High solubility may lead to lower yields and d.e. unless cooled significantly.[10] |
| Ethanol | High (24.5) | Moderate | Moderate | Often a good starting point, balancing solubility and selectivity.[5] |
| Isopropanol | Medium (19.9) | Good | Good to High | Lower polarity often improves selectivity compared to methanol or ethanol.[7] |
| 9:1 Ethanol/Water | High | Variable | Variable | Fine-tuning water content can optimize the solubility difference.[7] |
| Acetonitrile | High (37.5) | Variable | Variable | Aprotic polar solvent, can offer different selectivity profiles. |
| Dioxane | Low (2.2) | Good | High | Low polarity can lead to high selectivity. Potential for chirality switching.[13] |
| Toluene | Low (2.4) | Low | High | Very low solubility may result in low yield but high purity. Often used as an anti-solvent. |
Experimental Protocols & Methodologies
Protocol 1: General Workflow for Chiral Resolution
This diagram outlines the fundamental steps of a classical chiral resolution process, from salt formation to analysis.
Protocol 2: Step-by-Step Diastereomeric Salt Crystallization
This protocol provides a general framework for the resolution of a racemic primary amine using a chiral acid. Optimization is essential.[5]
-
Dissolution: In a suitable flask, dissolve the racemic amine (e.g., 1.0 equivalent of a racemic mixture containing (R)-alpha-Methyl-4-nitrobenzylamine) in a minimal amount of a warm, pre-screened solvent (e.g., isopropanol).
-
Resolving Agent Addition: In a separate flask, dissolve the chiral resolving agent (e.g., 0.5 to 1.0 equivalent of (+)-Di-p-toluoyl-D-tartaric acid) in the same warm solvent.[5]
-
Salt Formation: Slowly add the resolving agent solution to the amine solution with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. To maximize yield, the flask can be further cooled in an ice bath or refrigerator for several hours once turbidity is observed.[3]
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystal cake with a small amount of the cold crystallization solvent to remove residual mother liquor.[5]
-
Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.
Protocol 3: Liberation of the Enantiomerically Enriched Amine
This protocol describes how to recover the free amine from the isolated diastereomeric salt.
-
Suspension: Suspend the collected, dried crystals in water.
-
Basification: Add a base (e.g., 2M NaOH solution) dropwise with stirring until the salt is completely dissolved and the solution is strongly basic (pH > 11, check with pH paper).[3][5] This neutralizes the resolving acid and deprotonates the amine salt.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the liberated free amine into an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched amine.
Protocol 4: Determination of Enantiomeric Excess (e.e.)
Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric purity of the resolved amine.[15]
-
Sample Preparation: Prepare a dilute solution of the resolved amine in the mobile phase or a compatible solvent.
-
Chromatographic Conditions (Typical Starting Point):
-
Chiral Column: Use a polysaccharide-based chiral stationary phase, such as a Chiralpak® IA, IB, or IC column.[16]
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is common for normal-phase chromatography. Small amounts of an additive like diethylamine (for basic analytes) may be required to improve peak shape.[16]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).
-
-
Analysis: Inject a sample of the racemic starting material first to identify the retention times of both enantiomers. Then, inject the resolved sample. The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers:
-
e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. benchchem.com [benchchem.com]
- 12. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 15. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 16. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization During Recovery of Resolved Amines
Welcome to the Technical Support Center for chiral amine resolution and recovery. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with maintaining the stereochemical integrity of resolved amines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying principles to empower you to troubleshoot and optimize your specific processes. Chiral amines are crucial building blocks in over 40% of pharmaceuticals, making their enantiomerically pure synthesis and recovery a critical challenge.[1]
Troubleshooting Guide: Loss of Enantiomeric Purity
This section addresses common issues encountered during the recovery of resolved amines. Each entry follows a problem/solution format, explaining the likely cause and providing actionable steps to mitigate racemization.
Issue 1: Enantiomeric Excess (ee) Drops Significantly After Basic Workup to Free Base the Amine.
Question: I've successfully resolved my amine as a diastereomeric salt (e.g., with tartaric or mandelic acid) and confirmed its high ee. However, after neutralizing with a strong base (like NaOH) and extracting the free amine, the ee plummets. What is happening and how can I fix this?
Probable Cause: The chiral center of your amine is likely susceptible to racemization under basic conditions, especially if the stereocenter has an acidic proton.[2] Strong bases can deprotonate the chiral carbon, leading to the formation of a planar, achiral carbanion or an imine intermediate, which then reprotonates non-stereospecifically to yield a racemic mixture.[3][4] This is a common pathway for racemization.
Solution & Protocol:
The key is to avoid prolonged exposure to strong bases and high pH. The goal is to neutralize the amine salt and extract the free amine as quickly and gently as possible.
dot
Caption: Racemization pathway under strong base conditions.
Recommended Protocol: Mild Bicarbonate Wash for Free-Basing
-
Dissolution: Dissolve the amine salt in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Phase: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Avoid stronger bases like sodium carbonate or hydroxides unless absolutely necessary.
-
Extraction: Transfer both solutions to a separatory funnel and shake gently. The bicarbonate is basic enough to deprotonate the ammonium salt to the free amine but is generally milder than hydroxides, reducing the risk of racemization.[5]
-
Phase Separation: Allow the layers to separate. The organic layer now contains the free amine.
-
Drying: Drain the organic layer and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) at a low temperature.
-
Immediate Analysis: Analyze the ee of the recovered amine immediately using chiral HPLC or SFC to confirm that stereointegrity has been maintained.
| Base Selection and Impact on Racemization | | :--- | :--- | | Base | Relative Basicity (pKa of Conjugate Acid) | Typical Risk of Racemization | | Sodium Hydroxide (NaOH) | ~15.7 | High | | Sodium Carbonate (Na₂CO₃) | ~10.3 | Moderate | | Sodium Bicarbonate (NaHCO₃) | ~6.4 | Low | | Triethylamine (Et₃N) | ~10.7 | Moderate-High (Steric hindrance can help, but still a strong base)[6] |
Issue 2: Racemization Occurs During Solvent Removal or Distillation.
Question: My free amine shows high ee right after extraction, but after I distill it or remove the solvent on a rotary evaporator with heat, the ee drops. Why?
Probable Cause: Racemization can be induced by heat.[3] Elevated temperatures provide the activation energy needed to overcome the barrier to inversion of the chiral center, often through transient achiral intermediates. This is particularly problematic for amines where the chiral center is adjacent to a group that can stabilize a planar intermediate (e.g., a phenyl group or carbonyl). The racemization process is often faster at higher temperatures.[7]
Solution & Protocol:
Minimize thermal stress on the chiral amine at all times.
dot
Caption: Recommended workflow to avoid thermal racemization.
Recommended Protocol: Azeotropic Removal or High-Vacuum Evaporation
-
Solvent Choice: If possible, use a low-boiling-point solvent for extraction (e.g., dichloromethane or diethyl ether).
-
Low-Temperature Evaporation: Use a rotary evaporator with a high-quality vacuum pump. The goal is to lower the boiling point of the solvent so that it can be removed at or below room temperature. Keep the water bath temperature as low as possible (e.g., 20-25°C).
-
Azeotropic Removal: For higher-boiling solvents, consider adding a lower-boiling solvent (that is miscible) to form an azeotrope that can be removed at a lower temperature. For example, toluene can be co-evaporated with heptane.
-
Avoid Distillation: If the amine is a liquid, avoid purification by distillation if you observe thermal racemization. Consider alternative purification methods like column chromatography on silica gel (neutralized with triethylamine if the amine is basic) or crystallization.
Frequently Asked Questions (FAQs)
Q1: Can the choice of resolving agent affect the stability of my amine during recovery?
A1: Yes. The counter-ion of your amine salt can influence the conditions required for its neutralization. For example, salts formed with very strong acids (like HCl) will require a stronger base or more vigorous conditions to liberate the free amine compared to salts of weaker acids (like tartaric acid). A user on a chemistry forum noted that their amine hydrochloride salt began racemizing as soon as it re-entered solution for free-basing, suggesting the acidic conditions themselves might facilitate racemization in some cases.[8] It is often beneficial to use a chiral resolving agent that allows for cleavage under the mildest possible conditions.[9]
Q2: I need to perform a subsequent reaction on my resolved amine HCl salt. Should I free base it first?
A2: Not necessarily. Many reactions, such as amidations or alkylations, can be performed directly on the amine salt.[8] In these cases, an additional equivalent of a non-nucleophilic base (like DIEA or 2,4,6-collidine) is added to the reaction mixture to neutralize the HCl in situ.[6] This approach can be advantageous as it avoids a separate workup step where racemization might occur. However, you must ensure that the base and the reaction conditions are compatible with maintaining stereochemical integrity. Always run a small-scale test reaction and check the ee of the product.
Q3: What is "Dynamic Kinetic Resolution" and how does it relate to racemization?
A3: Dynamic Kinetic Resolution (DKR) is a powerful technique that combines the resolution of a racemic mixture with in situ racemization of the undesired enantiomer.[7][10][11] In a standard kinetic resolution, the maximum theoretical yield for the desired enantiomer is 50%.[9] In DKR, a catalyst is used to continuously racemize the slower-reacting (unwanted) enantiomer, converting it into a mixture of both R and S forms. The resolution process (often enzymatic) then selectively converts the desired enantiomer from this mixture into the product. This allows for a theoretical yield of up to 100% of a single enantiomer product.[1] This is a case where racemization is intentionally harnessed to improve efficiency, but it requires careful balancing of the rates of resolution and racemization.[7]
Q4: Are there any protecting groups that can help prevent racemization?
A4: Absolutely. If the chiral center is particularly labile, using a protecting group on the amine can prevent racemization. N-alkoxycarbonyl protecting groups, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), are excellent choices. These groups can reduce the basicity of the amine and may sterically hinder access to the chiral proton, thus preventing the formation of achiral intermediates.[5] However, the deprotection step itself must be carefully chosen. For instance, while strong acid (like HCl in dioxane) is used to remove a Boc group, this can lead to the formation of the HCl salt which, as discussed, can be problematic.[8] Alternative deprotection methods or different protecting groups (like Cbz, removed by hydrogenation) might be necessary.[8]
Q5: How can I recycle the unwanted enantiomer if I don't use DKR?
A5: If you have isolated the unwanted enantiomer, you can often "recycle" it by intentionally racemizing it and re-introducing it into the resolution process. This is a common strategy in industrial settings to improve overall process efficiency.[2][12] The racemization can be achieved through various methods:
-
Heat: As discussed, heating the unwanted enantiomer may induce racemization.
-
Catalysis: Specific catalysts, often based on metals like iridium or ruthenium, are designed to efficiently racemize amines.[1][7]
-
Chemical Conversion: The amine can be converted into a non-chiral intermediate (like an imine) and then reduced back to the racemic amine.[2][12] This allows the material to be fed back into the beginning of the resolution process, minimizing waste.[2]
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. rsc.org [rsc.org]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective extraction of unprotected amino acids coupled with racemization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
Technical Support Center: Navigating the Challenges in the Diastereomeric Separation of (R)-alpha-Methyl-4-nitrobenzylamine Hydrochloride
Welcome to the technical support resource for the chiral resolution of (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, offering troubleshooting advice and in-depth answers to common challenges encountered during the separation of its diastereomers. The separation of enantiomers is a critical process in the synthesis of optically active compounds, and diastereomeric salt formation remains a widely utilized, scalable, and robust method.[1][2] This resource provides practical, field-proven insights to help you optimize your separation protocols and achieve high enantiomeric purity.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, explaining the underlying principles and offering actionable solutions.
Issue 1: No Crystals Form, or an Oily/Amorphous Solid Precipitates
Q: I've combined my racemic α-methyl-4-nitrobenzylamine with a chiral resolving agent, but I'm either getting no precipitate or an oily substance instead of crystals. What is happening, and how can I fix it?
A: This is a common and often frustrating challenge in diastereomeric salt crystallization. The formation of an oil, known as "oiling out," or the complete lack of precipitation usually points to issues with solubility, supersaturation, or the choice of solvent.[3] Oiling out occurs when the salt separates from the solution as a liquid phase instead of a solid crystalline phase.[3]
Possible Causes & Solutions:
-
Inappropriate Solvent System: The chosen solvent may be too effective at dissolving both diastereomeric salts, which prevents the solution from reaching the necessary supersaturation for crystallization to occur.[3] An ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts.[3][4]
-
Solution: Conduct a systematic solvent screening with a range of solvents of varying polarities (e.g., alcohols like methanol, ethanol, isopropanol; esters like ethyl acetate; or even solvent/anti-solvent mixtures).[3] The use of alcohol-water mixtures has been shown to influence the optical purity of the resulting salt due to changes in the solvent's dielectric constant.[5]
-
-
Insufficient Supersaturation: The concentration of the diastereomeric salt in the solution might be below its solubility limit at the given temperature.
-
Solution: You can increase the concentration by carefully evaporating some of the solvent.[3] Alternatively, you can slowly add an anti-solvent (a solvent in which the salts are poorly soluble) to decrease the salt's solubility.[3] Cooling the solution is another effective method, as solubility typically decreases with temperature.[3]
-
-
Excessively High Supersaturation: Conversely, if the solution is too concentrated, it can lead to rapid precipitation, which favors the formation of an oil or an amorphous solid over well-ordered crystals.[3]
-
Solution: Start with a more dilute solution. Employ a slower, more controlled cooling rate to allow for the gradual growth of crystals. If using an anti-solvent, add it more slowly and with vigorous stirring to maintain a homogenous solution.[3]
-
-
High Levels of Impurities: Impurities present in either the racemic amine or the chiral resolving agent can inhibit nucleation and crystal growth.
-
Solution: Ensure that your starting materials are of high purity. If necessary, consider an additional purification step for your racemic α-methyl-4-nitrobenzylamine.
-
Issue 2: Low Diastereomeric Excess (d.e.) in the Crystalline Product
Q: I'm successfully obtaining crystals, but upon analysis, the diastereomeric excess is low. How can I improve the selectivity of my crystallization?
A: Achieving a high diastereomeric excess is the primary goal of this separation technique. Low d.e. indicates that the undesired diastereomer is co-crystallizing with the desired one.
Possible Causes & Solutions:
-
Insufficient Solubility Difference: The fundamental requirement for successful diastereomeric resolution is a significant difference in the solubilities of the two diastereomeric salts in the chosen solvent.[4] If the solubilities are too similar, both salts will precipitate, leading to a low d.e.
-
Solution: A thorough solvent screening is crucial. The aim is to identify a solvent that maximizes the solubility difference between the two salts.[3] It has been demonstrated that for α-methylbenzylamine derivatives, switching from alcoholic solvents to dioxane can even invert which diastereomer is less soluble.[6]
-
-
Rapid Crystallization: Fast crystallization, often a result of rapid cooling or high supersaturation, can trap the more soluble diastereomer within the crystal lattice of the less soluble one.[3] This is a kinetically controlled process rather than a thermodynamically controlled one.[7]
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic compound can influence the outcome. While a 1:1 ratio is a common starting point, this may not be optimal.
-
Solution: Experiment with different molar ratios. Sometimes, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to a higher purity of the precipitated salt, although at the cost of yield.[1]
-
Issue 3: The Undesired Diastereomer Crystallizes Preferentially
Q: I have successfully formed diastereomeric salts, but the diastereomer containing the (S)-amine is crystallizing, not the desired (R)-amine. What are my options?
A: This indicates that under your current experimental conditions, the diastereomeric salt of the (S)-amine is less soluble.
Possible Causes & Solutions:
-
Inherent Solubility Properties: The relative solubilities of the diastereomeric salts are determined by the specific combination of the enantiomers and the resolving agent.
-
Solution 1: Screen for an Alternative Resolving Agent: This is often the most direct approach. Different resolving agents will form salts with different physical properties.[4] Common acidic resolving agents include tartaric acid and its derivatives, mandelic acid, and N-tosyl-(S)-phenylalanine.[5][6][8]
-
Solution 2: Modify the Solvent System: In some cases, changing the solvent can invert the relative solubilities of the diastereomeric salts.[6] A comprehensive solvent screening should be performed.
-
Solution 3: Isolate the Desired Enantiomer from the Mother Liquor: If the undesired diastereomer crystallizes, the mother liquor will be enriched in the desired diastereomer. You can isolate the solid, then evaporate the mother liquor and proceed with liberating the enriched (R)-amine from the more soluble salt.[8]
-
Issue 4: Inaccurate Determination of Enantiomeric Excess (e.e.)
Q: How can I reliably determine the enantiomeric excess of my final this compound product?
A: Accurate determination of e.e. is crucial to validate the success of your resolution.
Solution:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. You will need a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for this class of compounds.[9][10] The amine may need to be derivatized to improve its chromatographic properties and interaction with the CSP.[9][11]
-
Sample Preparation: Before analysis, you must liberate the free amine from a sample of your diastereomeric salt or your final hydrochloride product. This is done by treatment with a base (e.g., NaOH) and extraction into an organic solvent.[8]
-
Method Validation: It is good practice to run a sample of the racemic starting material to confirm that your HPLC method can successfully separate the two enantiomers.
Advanced Strategies
For particularly challenging separations, more advanced techniques can be employed.
-
Dynamic Thermodynamic Resolution (DTR): This approach is applicable when the undesired diastereomer in solution can equilibrate to the desired, less soluble diastereomer.[12][13] This equilibration drives the reaction towards the formation of the desired product, potentially leading to yields approaching 100%. This process depends on the ability to control the equilibration of the penultimate diastereomers externally.[13]
-
Thermodynamic vs. Kinetic Control: The outcome of a crystallization can be governed by either kinetics (the rate of formation) or thermodynamics (the stability of the product).[14] Rapid cooling and high supersaturation favor kinetic control, which can lead to lower purity.[3][7] Slow, controlled crystallization close to equilibrium conditions favors thermodynamic control, often resulting in a purer product.[7]
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
This protocol provides a starting point for the resolution of racemic α-methyl-4-nitrobenzylamine.
-
Dissolution: In an appropriate flask, dissolve 1.0 equivalent of the racemic α-methyl-4-nitrobenzylamine and 1.0 equivalent of the chosen chiral resolving agent (e.g., L-(+)-tartaric acid) in a minimal amount of a suitable solvent (e.g., methanol) with heating to achieve a clear solution.[8][15]
-
Crystallization: Allow the solution to cool slowly to room temperature. For optimal crystal growth, the flask should remain undisturbed for an extended period (e.g., 24 hours).[8] If no crystals form, consider seeding with a small crystal of the desired product or further slow cooling in a refrigerator.
-
Isolation: Collect the precipitated crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.[1]
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis: Analyze a small sample of the crystals to determine the diastereomeric excess. This typically involves liberating the free amine and analyzing by chiral HPLC.
Diagram: Workflow for Diastereomeric Salt Resolution
Caption: Workflow of diastereomeric salt resolution.
Protocol 2: Liberation of the Free Amine from the Diastereomeric Salt
-
Suspension: Suspend the isolated diastereomeric salt in water.
-
Basification: Add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise until the salt is completely dissolved and the solution is strongly basic (pH > 12).[15] This will neutralize the resolving agent and liberate the free amine, which is often insoluble in water.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or dichloromethane.[8]
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the free amine.
Protocol 3: Chiral HPLC Analysis of α-Methylbenzylamine Enantiomers
The following is a representative method. The exact conditions may need to be optimized for your specific instrument and column.
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate))[16] |
| Mobile Phase | Hexane:Isopropanol (90:10)[16] |
| Flow Rate | 0.5 mL/min[11][16] |
| Column Temp. | 25 °C[11] |
| Detector | UV at 254 nm[11][16] |
| Sample Prep. | Dissolve the free amine in the mobile phase or a compatible solvent. |
Diagram: Troubleshooting Low Yield & Purity
Caption: Troubleshooting workflow for low yield and purity.
Data Summary Tables
Table 1: Influence of Solvent Polarity on Resolution Efficiency (Illustrative)
The dielectric constant (ε) of the solvent can significantly affect the enantiomeric excess (e.e.) of the less-soluble diastereomeric salt.[5]
| Solvent System | Dielectric Constant (ε) | Typical Outcome for α-methylbenzylamine derivatives |
| Dioxane | ~2.2 | Can invert selectivity, precipitating the opposite diastereomer compared to alcohols.[6] |
| 2-Propanol (IPA) | ~18 | Often provides high optical purity for one diastereomer.[5] |
| Ethanol (EtOH) | ~25 | Generally effective, good balance of solubility and selectivity.[5] |
| Methanol (MeOH) | ~33 | Higher polarity can increase solubility, potentially lowering yield but allowing for purer crystals if a large solubility difference exists.[5] |
| Water | ~78 | High polarity, often used in mixtures with alcohols to fine-tune the dielectric constant.[5] |
Table 2: Comparison of Common Chiral Resolving Agents for Amines (Illustrative)
The choice of resolving agent is a critical parameter that must be determined experimentally.[4]
| Resolving Agent | Class | Key Characteristics |
| L-(+)-Tartaric Acid | Dicarboxylic Acid | Readily available, inexpensive, and widely used. Forms salts with amines that often have good crystallinity.[1][8][15] |
| (R)-(-)-Mandelic Acid | α-Hydroxy Acid | Effective for a range of amines. The aromatic ring can participate in π-π stacking interactions, influencing crystal packing.[6] |
| N-Tosyl-(S)-phenylalanine | Amino Acid Derivative | A versatile resolving agent where solvent choice can significantly impact the resolution outcome.[5][6] |
| (-)-Camphorsulfonic Acid | Sulfonic Acid | A strong acid that can be effective when carboxylic acid resolving agents fail. |
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. chemistry-online.com [chemistry-online.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Sigma-Aldrich [sigmaaldrich.com]
- 12. Dynamic thermodynamic resolution: control of enantioselectivity through diastereomeric equilibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jackwestin.com [jackwestin.com]
- 15. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: High-Purity Purification of (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working on the purification of (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride for high-purity applications. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this critical chiral intermediate.
The paramount importance of enantiomeric purity in drug development cannot be overstated, as different enantiomers of a chiral molecule can exhibit varied pharmacological and toxicological profiles.[1][2] Consequently, achieving high chiral purity is a critical step in ensuring the safety and efficacy of pharmaceutical products.[2] This guide is structured to provide practical, experience-driven solutions to common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for purifying this compound to high enantiomeric excess (>99.5%)?
A1: Recrystallization is the most effective and widely used method for enhancing the enantiomeric excess of diastereomeric salts of chiral amines, including this compound.[3] This classical resolution technique relies on the differential solubility of the diastereomeric salts formed with a chiral resolving agent, allowing for the selective crystallization of the less soluble salt. Subsequent liberation of the free amine from the purified salt followed by conversion to the hydrochloride salt yields the enantiomerically enriched product.
Q2: What are the common impurities I should be aware of when working with this compound?
A2: Impurities can originate from various stages of the manufacturing process, including starting materials, intermediates, by-products, and degradation products.[4][5] For this compound, the most critical impurity is its opposite enantiomer, (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride. Other potential impurities include residual solvents from the synthesis and purification steps, unreacted starting materials, and by-products from the synthetic route.[4]
Q3: Which analytical techniques are recommended for determining the enantiomeric excess of my purified product?
A3: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for accurately determining enantiomeric purity.[2][6][7] Supercritical Fluid Chromatography (SFC) is another powerful technique that can offer faster analysis times and reduced solvent consumption.[8] For rapid screening, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents can also be employed to determine enantiomeric excess.[9] While measurement of optical rotation is a classic method, it is generally less accurate than chromatographic techniques for precise purity determination.[6]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Low Enantiomeric Excess (ee) After Recrystallization
Symptoms:
-
Chiral HPLC analysis shows a lower than expected enantiomeric excess.
-
The optical rotation of the purified material is significantly lower than the literature value.
Root Causes and Solutions:
-
Inappropriate Solvent System: The choice of recrystallization solvent is critical. The ideal solvent should exhibit a significant difference in solubility for the desired and undesired diastereomeric salts. For amine hydrochlorides, alcoholic solvents are often a good starting point.[10]
-
Protocol: A systematic solvent screening should be performed. Start with single solvents of varying polarity (e.g., methanol, ethanol, isopropanol) and then explore binary solvent mixtures (e.g., methanol/water, ethanol/ethyl acetate, isopropanol/heptane).[11] The goal is to find a system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[12]
-
-
Insufficient Number of Recrystallizations: A single recrystallization may not be sufficient to achieve high enantiomeric purity.
-
Protocol: Perform sequential recrystallizations. After each step, analyze a small sample by chiral HPLC to monitor the enhancement of the enantiomeric excess. Continue recrystallizing until the desired purity is achieved or no further improvement is observed.
-
-
Rapid Cooling: Cooling the crystallization mixture too quickly can lead to the co-precipitation of both diastereomers, trapping impurities within the crystal lattice.
-
Protocol: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the purified crystals.[12]
-
-
Co-crystallization of Impurities: Non-chiral impurities can sometimes interfere with the crystallization process.
-
Protocol: If inorganic impurities are suspected, an initial filtration of the hot solution can be beneficial.[13] If organic impurities are present, a preliminary purification step, such as a wash with a non-polar solvent, may be necessary before diastereomeric salt formation.
-
Issue 2: Poor Crystal Quality or Oil Formation
Symptoms:
-
The product precipitates as an oil rather than a crystalline solid.
-
The resulting crystals are very fine, making filtration and washing difficult.
Root Causes and Solutions:
-
Supersaturation: If the solution is too concentrated or cooled too rapidly, the compound may "crash out" as an oil.
-
Protocol: Use a slightly larger volume of the recrystallization solvent to avoid oversaturation. For two-solvent recrystallizations, add the anti-solvent dropwise to the hot solution until the cloud point is reached, then add a few drops of the primary solvent to redissolve the initial precipitate before allowing it to cool slowly.[13]
-
-
Presence of Water: For non-aqueous recrystallizations, even trace amounts of water can sometimes lead to oiling out, especially for hydrochloride salts which can be hygroscopic.
-
Protocol: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents for the recrystallization process.
-
-
Incorrect Solvent Choice: Some solvents are more prone to causing oiling than others.
-
Protocol: If oiling persists, a different solvent system should be explored. A general rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[10] Experiment with different solvent polarities.
-
Issue 3: Low Yield of Purified Product
Symptoms:
-
The final isolated mass of the high-purity this compound is significantly lower than expected.
Root Causes and Solutions:
-
Using an Excessive Amount of Solvent: Dissolving the compound in too much solvent will result in a significant portion remaining in the mother liquor upon cooling, leading to a poor yield.[12]
-
Protocol: Use the minimum amount of hot solvent required to fully dissolve the compound. This ensures the solution is saturated at high temperatures.[12]
-
-
Premature Crystallization During Hot Filtration: If the solution cools during gravity filtration to remove insoluble impurities, the product can crystallize on the filter paper.
-
Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve a significant amount of the product.
-
Protocol: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[12]
-
Experimental Protocols and Data
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent system. A good starting point for amine hydrochlorides is absolute ethanol.[14]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[15]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Table 1: Recommended Solvents for Recrystallization of Chiral Amine Hydrochlorides
| Solvent System | Polarity | Notes |
| Ethanol | Polar | A good starting point for many amine hydrochlorides.[14] |
| Methanol/Water | Polar | The ratio can be adjusted to fine-tune solubility. |
| Isopropanol/Heptane | Mixed | Heptane acts as an anti-solvent to induce crystallization. |
| Ethyl Acetate/Ethanol | Mixed | A versatile system for compounds with intermediate polarity. |
This table provides general guidance; the optimal solvent system is compound-specific and should be determined experimentally.[11]
Visualized Workflows
Diagram 1: General Workflow for Purification and Analysis
Caption: A generalized workflow for the purification and subsequent analysis of the target compound.
Diagram 2: Troubleshooting Decision Tree for Low Enantiomeric Excess
Caption: A decision tree to guide troubleshooting efforts when encountering low enantiomeric excess.
References
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. oceanicpharmachem.com [oceanicpharmachem.com]
- 6. skpharmteco.com [skpharmteco.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. (S)-ALPHA-METHYL-4-NITROBENZYLAMINE HYDROCHLORIDE | 132873-57-5 [amp.chemicalbook.com]
- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Technical Support Center: Scaling Up Chiral Resolutions with (R)-alpha-Methyl-4-nitrobenzylamine Hydrochloride
Welcome to the technical support center for the chiral resolving agent, (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the scaling up of chiral resolutions. Our focus is on providing practical, field-proven insights to ensure the successful separation of racemic mixtures.
Introduction to Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution by diastereomeric salt formation is a cornerstone technique in the synthesis of enantiomerically pure compounds, a critical aspect of pharmaceutical development.[1][2] This method leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[3] These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2][3] The desired enantiomer is then recovered by breaking the salt.
This compound is a powerful resolving agent for racemic acids. The basic amine functionality reacts with an acidic racemic compound to form diastereomeric salts. The nitro group and the phenyl ring contribute to the rigid structure of the resulting salts, often leading to well-defined crystalline lattices, which is advantageous for separation.
Core Workflow: Chiral Resolution of a Racemic Acid
The general procedure for a chiral resolution using this compound involves three key stages: salt formation, crystallization and separation, and liberation of the enantiomer.
References
Validation & Comparative
Efficacy of (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride vs. (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride
An In-Depth Comparative Guide to the Efficacy of (R)- and (S)-alpha-Methyl-4-nitrobenzylamine Hydrochloride in Asymmetric Synthesis
For researchers and professionals in drug development and chemical synthesis, the selection of a chiral auxiliary or resolving agent is a critical decision that dictates the stereochemical outcome and overall efficiency of a synthetic route. This guide provides a detailed comparison of the two enantiomers of alpha-methyl-4-nitrobenzylamine hydrochloride, (R)- and (S)-isomers, focusing on their efficacy in their primary applications. By examining the underlying principles of chiral recognition and providing supporting data, this document serves as a technical resource for making informed decisions in stereoselective synthesis.
Introduction to Chirality and the Role of α-Methyl-4-nitrobenzylamine Enantiomers
Chirality is a fundamental property of molecules in three-dimensional space, where a molecule and its mirror image are non-superimposable. These mirror images are known as enantiomers. While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they exhibit distinct behavior in the presence of other chiral entities, a phenomenon known as chiral recognition. This is the cornerstone of their utility in asymmetric synthesis.
(R)- and (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride are chiral primary amines widely employed in organic synthesis.[1][2] Their efficacy stems from their ability to act as:
-
Chiral Resolving Agents: For the separation of racemic mixtures of chiral acids.[3]
-
Chiral Building Blocks: As starting materials for the synthesis of more complex chiral molecules, including ligands and catalysts.
The choice between the (R) and (S) enantiomer is not a matter of superior overall performance, but rather of stereochemical control. One enantiomer will yield a product with a specific stereochemistry, while the other will produce its mirror image. The "efficacy" is therefore context-dependent and is measured by the efficiency and stereoselectivity of the desired transformation.
Physicochemical Properties
The baseline physical properties of the (R) and (S) enantiomers are identical, with the exception of the direction in which they rotate plane-polarized light.
| Property | (R)-alpha-Methyl-4-nitrobenzylamine HCl | (S)-alpha-Methyl-4-nitrobenzylamine HCl | Reference(s) |
| CAS Number | 57233-86-0 | 132873-57-5 | [4] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | C₈H₁₁ClN₂O₂ | [4] |
| Molecular Weight | 202.64 g/mol | 202.64 g/mol | [4] |
| Melting Point | 248-250 °C (lit., dec.) | 248-250 °C (lit., dec.) | [5] |
| Appearance | White to light yellow powder/crystal | White to light yellow powder/crystal | [3][5] |
| Optical Rotation | [α]25/D -6.5°, c = 1 in 0.05 M NaOH | [α]25/D +6.5°, c = 1 in 0.05 M NaOH | [5] |
Core Application: Efficacy in Chiral Resolution of Racemic Acids
The most common application for these reagents is the separation of enantiomers from a racemic mixture of a chiral carboxylic acid. This process, known as classical resolution, relies on the formation of diastereomeric salts.
Mechanism of Diastereomeric Salt Formation
A racemic acid (rac-Acid) is reacted with a single enantiomer of the chiral amine, for instance, (R)-Amine. This acid-base reaction results in a mixture of two diastereomeric salts: [(R)-AmineH⁺...(R)-Acid⁻] and [(R)-AmineH⁺...(S)-Acid⁻]. Unlike enantiomers, diastereomers have different physical properties, including solubility in a given solvent. This solubility difference is the key to their separation, typically via fractional crystallization.[6] The less soluble diastereomeric salt will precipitate from the solution, allowing for its isolation by filtration. The pure acid enantiomer is then liberated from the salt by treatment with a strong acid, and the resolving agent can be recovered.
Caption: Workflow for Chiral Resolution of a Racemic Acid.
Comparative Efficacy: (R) vs. (S)
The efficacy in resolution is determined by the separation factor (α) , which is a ratio of the solubilities of the two diastereomeric salts. A high separation factor leads to a more efficient resolution and higher enantiomeric purity of the isolated acid.
The choice between (R)- and (S)-alpha-methyl-4-nitrobenzylamine hydrochloride depends entirely on the specific racemic acid being resolved.
-
For a given racemic acid, the salt [(R)-AmineH⁺...(S)-Acid⁻] is the diastereomer of [(S)-AmineH⁺...(R)-Acid⁻]. They are not enantiomers.
-
Similarly, [(R)-AmineH⁺...(R)-Acid⁻] is the diastereomer of [(S)-AmineH⁺...(S)-Acid⁻].
-
Crucially, the pair [(R)-AmineH⁺...(S)-Acid⁻] and [(S)-AmineH⁺...(R)-Acid⁻] are enantiomers and will have identical solubilities.
Therefore, if the (R)-amine causes the (S)-acid salt to be less soluble, the (S)-amine will cause the (R)-acid salt to be less soluble with the exact same efficiency. The decision of which resolving agent to use is based on which enantiomer of the acid is the desired product.
Experimental Example: While specific comparative data for these exact amines resolving the same acid is not prevalent in the provided search results, the principle is well-established. For instance, in the resolution of racemic α-methylbenzylamine itself with (+)-tartaric acid, the (–)-amine-(+)-tartrate salt is less soluble and precipitates, allowing for the isolation of the (–)-amine.[6] This demonstrates the selective precipitation that is the goal of the process.
Efficacy in Asymmetric Synthesis as Chiral Auxiliaries
Beyond resolution, these chiral primary amines can be used as starting materials or catalysts in asymmetric reactions.[7][8] In this context, the amine is temporarily or permanently incorporated into the structure to direct the stereochemistry of a new chiral center.
Mechanism of Stereodirection
A common strategy involves the formation of a chiral imine intermediate from the amine and a prochiral ketone or aldehyde. The steric bulk of the chiral amine auxiliary blocks one face of the imine from attack by a nucleophile, leading to the preferential formation of one product stereoisomer.
Caption: Asymmetric Synthesis using a Chiral Amine Auxiliary.
Comparative Efficacy: (R) vs. (S)
In this application, the (R)- and (S)-amines are not interchangeable; they are complementary. Using the (S)-amine as an auxiliary will lead to a product with one specific stereochemistry (e.g., R), while using the (R)-amine under identical conditions will produce the opposite enantiomer (S) with comparable enantiomeric excess (ee%) and yield. The efficacy, measured by the degree of stereoselectivity (ee% or de%), is typically very similar for both enantiomers, as the directing steric and electronic effects are simply mirrored.
Enzymatic Kinetic Resolution: A Note on Synthesis
It is important for the user to understand how the pure (R) and (S) enantiomers are themselves obtained. A primary industrial method is enzymatic kinetic resolution of the racemic amine.[9][10]
In this process, an enzyme, such as a lipase, selectively catalyzes a reaction (e.g., acylation) on one of the enantiomers at a much faster rate than the other.[10][11] For example, Candida antarctica lipase B (CALB) might acylate the (R)-amine, leaving the (S)-amine largely unreacted. The resulting acylated (R)-amide and the unreacted (S)-amine can then be easily separated.[10] This process highlights the ultimate basis of chiral efficacy: differential interaction within a chiral environment, in this case, the enzyme's active site.
Experimental Protocol: Chiral Resolution of a Racemic Carboxylic Acid
This protocol provides a generalized procedure for the resolution of a generic racemic carboxylic acid using (S)-alpha-methyl-4-nitrobenzylamine hydrochloride.
Objective: To isolate one enantiomer from a racemic carboxylic acid mixture.
Materials:
-
Racemic carboxylic acid (1.0 eq)
-
(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride (1.0 eq)
-
Methanol (or other suitable solvent for crystallization)
-
Sodium hydroxide (1 M aqueous solution)
-
Diethyl ether or Dichloromethane
-
Hydrochloric acid (2 M aqueous solution)
-
Sodium sulfate (anhydrous)
Procedure:
-
Liberation of the Free Amine:
-
Dissolve (S)-alpha-methyl-4-nitrobenzylamine hydrochloride in water.
-
Add 1 M NaOH solution dropwise until the pH is >10 to deprotonate the amine, forming the free base.[3]
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the oily (S)-alpha-methyl-4-nitrobenzylamine free base.
-
-
Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid (1.0 eq) in a minimal amount of warm methanol.
-
In a separate flask, dissolve the recovered (S)-amine free base (1.0 eq) in a minimal amount of the same solvent.
-
Slowly add the amine solution to the acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.[6]
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities.
-
The enantiomeric purity of the salt can be improved by recrystallization if necessary.
-
-
Liberation of the Enantiopure Acid:
-
Suspend the purified diastereomeric salt in water.
-
Add 2 M HCl to protonate the acid (pH < 2).
-
Extract the liberated enantiopure carboxylic acid with diethyl ether or dichloromethane.
-
Dry the organic extracts and evaporate the solvent to yield the final product.
-
-
Analysis:
-
Determine the yield and melting point.
-
Confirm the enantiomeric purity (enantiomeric excess, ee%) using chiral HPLC or by measuring the specific optical rotation.
-
Conclusion
The efficacy of (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride versus its (S)-enantiomer is not a question of which is superior, but which is appropriate for the desired stereochemical outcome.
-
In Chiral Resolution: Both enantiomers are equally effective. The choice is dictated by which enantiomer of the target acid is desired, as one will preferentially crystallize the (R)-acid salt and the other will crystallize the (S)-acid salt.
-
In Asymmetric Synthesis: The enantiomers provide complementary stereochemical control. The (R)-amine will produce a product with the opposite stereochemistry to that produced by the (S)-amine, generally with a similar high degree of stereoselectivity.
The selection is therefore a strategic choice made by the synthetic chemist based on the specific architecture of the target molecule. Both compounds are powerful tools for introducing and controlling chirality in chemical synthesis.
References
- 1. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 2. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. (S)-ALPHA-METHYL-4-NITROBENZYLAMINE HYDROCHLORIDE | 132873-57-5 [amp.chemicalbook.com]
- 4. This compound | C8H11ClN2O2 | CID 16212177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. chemistry-online.com [chemistry-online.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess Determination by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral drug development and quality control. The biological activity of a chiral molecule often resides in a single enantiomer, with its counterpart ranging from inactive to detrimentally toxic. Consequently, robust and reliable analytical methods for quantifying enantiomeric purity are not just a regulatory expectation but a scientific necessity.
This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the determination of enantiomeric excess, validated using (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride as a model compound. We will explore the underlying principles, present a detailed validation protocol in line with regulatory expectations, and objectively compare this technique with established chromatographic methods.
The Principle of Chiral Recognition by NMR
In an achiral environment, enantiomers are spectroscopically indistinguishable by NMR as they possess identical magnetic properties.[1][2] To break this degeneracy, a chiral environment must be introduced to form transient diastereomeric complexes. This is most commonly achieved through the use of Chiral Solvating Agents (CSAs).[3][4][5][6]
These CSAs interact with the enantiomeric analyte through non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking, to form short-lived diastereomeric solvates.[6] These diastereomeric complexes have distinct chemical environments, leading to a separation of signals (chemical shift non-equivalence, Δδ) for the corresponding protons of the two enantiomers in the NMR spectrum. The ratio of the integrals of these now distinct signals is directly proportional to the ratio of the enantiomers in the sample, allowing for the calculation of enantiomeric excess.[7][8]
Validation of the NMR Method for Enantiomeric Excess Determination
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10] For the determination of enantiomeric excess, the validation process should adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12][13] Here, we present a validation workflow for an NMR-based ee determination method using this compound as the analyte and a suitable chiral solvating agent.
Experimental Workflow
Caption: Workflow for the validation of an NMR-based ee determination method.
Detailed Experimental Protocol
1. Preparation of Validation Samples:
-
Racemic Standard: Accurately weigh and dissolve this compound and its (S)-enantiomer in a 1:1 molar ratio in a suitable deuterated solvent (e.g., CDCl₃).
-
Enantioenriched Samples: Prepare a series of samples with varying and known enantiomeric excesses (e.g., 98% ee, 90% ee, 60% ee, 20% ee) by mixing appropriate amounts of the pure enantiomers.
-
Enantiopure Sample: Prepare a sample of the pure (R)-enantiomer.
2. NMR Acquisition:
-
To each prepared sample, add a molar excess of the chosen chiral solvating agent (e.g., 1.2 equivalents of (R)-1,1'-Bi-2-naphthol (BINOL)).
-
Acquire ¹H NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) to allow for complete spin-lattice relaxation, which is crucial for accurate quantification.[7]
3. Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Identify the signals corresponding to the two enantiomers that show baseline separation.
-
Integrate the signals for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral_R - Integral_S) / (Integral_R + Integral_S)| * 100.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria for an NMR-based ee determination method.
| Validation Parameter | Purpose | Methodology | Acceptance Criteria |
| Specificity | To ensure the signals of the enantiomers are well-resolved from each other and from any other signals in the spectrum. | Analyze the racemic and enantiopure samples. | Baseline resolution of the diastereomeric signals. No interference from matrix or CSA signals. |
| Linearity | To demonstrate a proportional relationship between the measured ee and the true ee over a specified range. | Analyze a series of enantioenriched samples with known ee values (e.g., 5-6 samples). Plot the measured ee versus the true ee. | Coefficient of determination (R²) ≥ 0.99. |
| Range | The interval between the upper and lower ee values for which the method is demonstrated to be accurate, precise, and linear. | Determined from the linearity study. | The range should cover the expected ee values of the samples to be analyzed. |
| Accuracy | The closeness of the measured ee to the true ee. | Analyze samples with known ee values. Calculate the percent recovery. | The mean recovery should be within a specified range (e.g., 98-102%). |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability: Multiple preparations of the same sample on the same day, by the same analyst. Intermediate Precision: Analysis on different days, by different analysts, or with different instruments. | Relative Standard Deviation (RSD) ≤ 2%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Vary parameters such as temperature, CSA concentration, and processing parameters. | The results should remain within the acceptance criteria for accuracy and precision. |
Comparative Analysis: NMR vs. Chiral HPLC
While NMR offers a rapid and powerful tool for ee determination, it is essential to understand its performance in the context of other well-established techniques, primarily Chiral High-Performance Liquid Chromatography (HPLC).[14]
Caption: Comparison of NMR and Chiral HPLC for ee determination.
Quantitative Performance Comparison
| Feature | NMR Spectroscopy with CSA | Chiral HPLC |
| Principle | Formation of transient diastereomeric complexes leading to distinct NMR signals.[15] | Differential interaction of enantiomers with a chiral stationary phase, resulting in different retention times.[14] |
| Analysis Time | ~5-15 minutes per sample.[15] | ~15-30 minutes per sample. |
| Sample Preparation | Simple mixing of the analyte and CSA in a deuterated solvent. | Filtration of the sample and dissolution in the mobile phase. |
| Solvent Consumption | Low (~0.6 mL of deuterated solvent per sample).[16] | High (often >10 mL of mobile phase per sample). |
| Sensitivity (LOD/LOQ) | Generally lower, dependent on analyte concentration and magnetic field strength. | Generally higher, with the ability to detect trace impurities. |
| Precision/Reproducibility | Good, with RSDs typically <2% achievable with proper validation. | Excellent, with high reproducibility often achieving RSDs <1.5%.[12] |
| Method Development | Involves screening of suitable CSAs and optimizing their concentration. | Can be time-consuming, requiring screening of various chiral columns and mobile phases. |
| Cost | High initial instrument cost, but lower running costs. | Lower initial instrument cost, but higher running costs due to solvent and column consumption. |
Conclusion and Recommendations
The validation of an NMR-based method for the determination of enantiomeric excess, as demonstrated with this compound, proves it to be a reliable, accurate, and precise technique. Its primary advantages lie in its speed and low solvent consumption, making it particularly well-suited for high-throughput screening, reaction monitoring, and in-process controls where rapid feedback is crucial.
Chiral HPLC remains the gold standard for release testing and stability studies where high sensitivity and the detection of trace enantiomeric impurities are paramount. However, for a comprehensive approach to chiral analysis, the two techniques should be viewed as complementary. A rapid screen by NMR can provide valuable initial data, which can then be confirmed and quantified with higher sensitivity by a validated chiral HPLC method. This integrated approach leverages the strengths of both techniques, providing a high degree of confidence in the enantiomeric purity of chiral drug substances and products.
References
- 1. Chiral discrimination in nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral discrimination in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. emerypharma.com [emerypharma.com]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. database.ich.org [database.ich.org]
- 10. qbdgroup.com [qbdgroup.com]
- 11. youtube.com [youtube.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Chiral HPLC Analysis of Diastereomeric Salts Formed with (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride
In the landscape of pharmaceutical development and asymmetric synthesis, the resolution of racemic mixtures into their constituent enantiomers is a critical step. The formation of diastereomeric salts through reaction with a chiral resolving agent, followed by separation, remains a cornerstone technique. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of diastereomeric salts formed using (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride. This chiral resolving agent is particularly effective for the separation of racemic carboxylic acids.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and reproducible analytical framework.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
Enantiomers, being mirror images, possess identical physical properties in an achiral environment, making their direct separation challenging. The strategy of diastereomeric salt formation elegantly circumvents this by introducing a second chiral center from a resolving agent.[1] In this case, a racemic carboxylic acid ((R)-acid and (S)-acid) is reacted with the enantiomerically pure (R)-alpha-Methyl-4-nitrobenzylamine. This acid-base reaction forms two diastereomeric salts: [(R)-acid · (R)-amine] and [(S)-acid · (R)-amine].
Unlike the original enantiomers, these diastereomers are not mirror images and thus exhibit different physicochemical properties, including solubility, crystal structure, and, crucially for this guide, differential interactions with HPLC stationary phases.[1] This difference in properties allows for their separation using standard chromatographic techniques.[2]
Experimental Workflow: From Salt Formation to HPLC Analysis
A successful chiral analysis is predicated on a well-executed experimental workflow. The following diagram and protocol outline the key stages.
Caption: Experimental workflow for diastereomeric salt formation and subsequent HPLC analysis.
Experimental Protocol: Diastereomeric Salt Formation
This protocol provides a general framework for the formation of diastereomeric salts between a racemic carboxylic acid and this compound. Optimization of solvents and stoichiometry is often necessary for specific racemic mixtures.
Materials:
-
Racemic carboxylic acid
-
This compound
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Reactant Solutions:
-
In a suitable flask, dissolve a known quantity of the racemic carboxylic acid in a minimal amount of a heated screening solvent.
-
In a separate flask, prepare an equimolar solution of this compound in the same solvent. A slight excess of the resolving agent (e.g., 1.1 equivalents) can sometimes be beneficial.
-
-
Salt Formation:
-
Slowly add the resolving agent solution to the carboxylic acid solution while stirring.
-
The formation of a precipitate may be observed. If not, the solution can be slowly cooled to room temperature and then to a lower temperature (e.g., 4°C) to induce crystallization.
-
-
Isolation of Diastereomeric Salts:
-
If a precipitate has formed, collect the solid by vacuum filtration.
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the diastereomeric salt mixture as a solid residue.
-
-
Sample Preparation for HPLC:
-
Accurately weigh a small amount of the dried diastereomeric salt mixture.
-
Dissolve the sample in the initial mobile phase to be used for the HPLC analysis to ensure peak shape integrity.
-
Comparative HPLC Method Development
The key to a successful diastereomeric separation lies in selecting the optimal combination of HPLC column and mobile phase to maximize the resolution between the two diastereomer peaks.[3] Because diastereomers have different physical properties, they can often be separated on conventional achiral stationary phases.[3] However, chiral stationary phases can also offer unique selectivity.
Logical Framework for Method Development
The following diagram illustrates the decision-making process for developing a robust HPLC method for diastereomer analysis.
Caption: Logical workflow for HPLC method development for diastereomeric salt analysis.
Comparison of HPLC Columns and Conditions
To illustrate the impact of column and mobile phase selection, consider the hypothetical separation of the diastereomeric salts of a racemic profen with (R)-alpha-Methyl-4-nitrobenzylamine. The following tables summarize the performance of three different HPLC columns under various mobile phase conditions.
Table 1: Performance of a Standard C18 Reversed-Phase Column
| Mobile Phase Composition (v/v/v) | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Resolution (Rs) | Analysis Time (min) |
| 50:50 Acetonitrile:Water + 0.1% TFA | 8.2 | 8.9 | 1.3 | 15 |
| 60:40 Acetonitrile:Water + 0.1% TFA | 6.5 | 6.9 | 1.1 | 12 |
| 50:50 Methanol:Water + 0.1% TFA | 9.5 | 10.5 | 1.4 | 18 |
TFA: Trifluoroacetic Acid
Analysis: The C18 column provides partial separation, with methanol-based mobile phases offering slightly better resolution than acetonitrile. However, baseline separation (Rs ≥ 1.5) is not achieved, indicating that hydrophobic interactions alone are insufficient for optimal resolution.
Table 2: Performance of a Phenyl-Hexyl Reversed-Phase Column
| Mobile Phase Composition (v/v/v) | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Resolution (Rs) | Analysis Time (min) |
| 50:50 Acetonitrile:Water + 0.1% TFA | 7.8 | 8.8 | 1.8 | 15 |
| 60:40 Acetonitrile:Water + 0.1% TFA | 6.1 | 6.8 | 1.6 | 12 |
| 50:50 Methanol:Water + 0.1% TFA | 9.1 | 10.3 | 1.9 | 18 |
Analysis: The Phenyl-Hexyl column shows a significant improvement in resolution. This is likely due to additional π-π interactions between the phenyl groups of the stationary phase and the aromatic rings in the diastereomeric salts. Baseline separation is achieved with both acetonitrile and methanol-based mobile phases.
Table 3: Performance of a Polysaccharide-Based Chiral Stationary Phase (CSP)
| Mobile Phase Composition (v/v/v) | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Resolution (Rs) | Analysis Time (min) |
| 90:10 Hexane:Isopropanol | 10.3 | 12.5 | 2.8 | 20 |
| 80:20 Hexane:Isopropanol | 8.1 | 9.8 | 2.5 | 15 |
| 95:5 Hexane:Ethanol | 12.4 | 15.1 | 3.1 | 25 |
Analysis: The chiral stationary phase provides excellent resolution, far exceeding that of the achiral columns. This demonstrates the powerful enantioselective capabilities of CSPs, which can exploit subtle stereochemical differences between the diastereomers. While analysis times are longer, the superior resolution is highly advantageous for accurate quantification, especially when one diastereomer is present in a small amount.
Conclusion and Recommendations
The chiral HPLC analysis of diastereomeric salts formed with this compound is a robust method for enantiomeric resolution. While standard C18 columns may offer a starting point, stationary phases that allow for multiple interaction modes, such as Phenyl-Hexyl columns, often provide superior resolution for these aromatic-containing analytes. For applications requiring the highest degree of accuracy and resolution, a chiral stationary phase is the recommended choice, albeit with potentially longer analysis times.
A systematic approach to method development, involving the screening of both achiral and chiral columns in conjunction with mobile phase optimization, is the most effective strategy for achieving a successful and reliable separation.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Resolution of Primary Amines for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the stereochemistry of primary amines is a critical determinant of biological activity. The demand for enantiomerically pure amines has propelled the development of various resolution strategies. This guide provides a comparative analysis of the most prevalent methods for resolving racemic primary amines: classical diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic separation. We will delve into the mechanistic underpinnings of each technique, present detailed, field-proven protocols, and offer a comparative assessment to guide researchers in selecting the optimal method for their specific application.
The Enduring Classic: Diastereomeric Salt Formation
The resolution of enantiomers via diastereomeric salt formation is a time-honored and industrially scalable technique.[1] This method leverages the fundamental principle that diastereomers, unlike enantiomers, possess distinct physicochemical properties, most notably different solubilities in a given solvent.[1][2]
Principle of Separation
The process involves reacting a racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. This acid-base reaction yields a pair of diastereomeric salts.[1] Due to their differing solubilities, one diastereomer will preferentially crystallize from the solution, allowing for its separation by filtration. The enantiomerically enriched amine is then liberated from the isolated salt by treatment with a base.[3] The choice of solvent is paramount in this process, as it directly influences the solubility difference between the diastereomeric salts and, consequently, the efficiency of the resolution.
Common Resolving Agents
A variety of chiral acids are employed as resolving agents, with the selection depending on the specific amine to be resolved. Commonly used agents include:
-
Tartaric Acid and its Derivatives: L-(+)-Tartaric acid is a widely used, naturally abundant, and cost-effective resolving agent.[1] Its derivatives, such as dibenzoyl-L-tartaric acid, can offer enhanced selectivity for certain amines.
-
Mandelic Acid: Both (R)-(-)- and (S)-(+)-mandelic acid are effective resolving agents for a range of primary amines.
-
Camphorsulfonic Acid: This strong chiral acid is particularly useful for the resolution of weakly basic amines.
-
(-)-Camphoric Acid: The rigid bicyclic structure of camphoric acid can lead to well-defined crystal packing, potentially offering high diastereoselectivity.[1]
Experimental Protocol: Resolution of (±)-1-Phenylethylamine with L-(+)-Tartaric Acid
This protocol details the resolution of the model primary amine, (±)-1-phenylethylamine, using L-(+)-tartaric acid.
Materials:
-
(±)-1-Phenylethylamine
-
L-(+)-Tartaric acid
-
Methanol
-
50% Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, beaker, separatory funnel, etc.)
-
Heating mantle or hot plate
-
Magnetic stirrer
-
Rotary evaporator
-
pH paper
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic (±)-1-phenylethylamine in 125 mL of methanol.
-
In a separate beaker, dissolve 12.4 g of L-(+)-tartaric acid in 125 mL of warm methanol.
-
Slowly add the warm tartaric acid solution to the amine solution with continuous stirring.
-
Heat the resulting mixture to boiling to ensure complete dissolution.[2]
-
-
Crystallization:
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Dry the crystals to a constant weight.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in approximately 50 mL of water.
-
While stirring, slowly add 50% NaOH solution until the salt completely dissolves and the solution is strongly basic (pH > 12).[2] This liberates the free amine.
-
Transfer the basic aqueous solution to a separatory funnel.
-
-
Extraction and Isolation:
-
Extract the liberated amine with three 30 mL portions of diethyl ether.[2]
-
Combine the organic extracts and dry them over anhydrous Na₂SO₄.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 1-phenylethylamine.[2]
-
Expected Outcome:
This procedure typically yields the (S)-(-)-1-phenylethylamine with a high degree of optical purity. The (R)-(+)-enantiomer remains in the mother liquor and can be recovered, albeit with lower enantiomeric excess.[2] A reported experiment yielded 97.1% of the resolved amine with an observed specific rotation of +20.4°.[5]
The Biocatalytic Approach: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a powerful technique that capitalizes on the high stereoselectivity of enzymes, most commonly lipases, to differentiate between enantiomers of a racemic mixture.[6]
Principle of Separation
In the context of primary amines, EKR typically involves the enzyme-catalyzed acylation of one enantiomer at a significantly faster rate than the other.[6] This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer). These two products, having different functional groups, can then be readily separated by standard chemical techniques such as extraction or chromatography.
A major limitation of traditional EKR is that the maximum theoretical yield for a single enantiomer is 50%.[3] To overcome this, the concept of Dynamic Kinetic Resolution (DKR) has been developed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.[7] This is typically achieved using a metal catalyst, such as a ruthenium or palladium complex, which continuously converts the unwanted enantiomer back into the racemate, allowing for a theoretical yield of up to 100%.[7][8]
Common Enzymes and Acyl Donors
-
Enzymes: Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a widely used and highly effective biocatalyst for the kinetic resolution of amines.[7][8] Other lipases, such as that from Burkholderia cepacia, have also been employed.[9]
-
Acyl Donors: Simple esters like isopropyl acetate are common acyl donors.[3] The choice of acyl donor can influence the reaction rate and enantioselectivity.
Experimental Protocol: Dynamic Kinetic Resolution of (±)-1-Phenylethylamine
This protocol is based on a highly efficient DKR process for primary amines.[3]
Materials:
-
(±)-1-Phenylethylamine
-
Ruthenium-based racemization catalyst (e.g., Shvo's catalyst)[3]
-
Candida antarctica lipase B (CALB), immobilized
-
Isopropyl acetate (acyl donor)
-
Sodium carbonate (Na₂CO₃)
-
Toluene (solvent)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Reaction vessel equipped with a magnetic stirrer and reflux condenser
Procedure:
-
Reaction Setup:
-
To a reaction vessel under an inert atmosphere, add (±)-1-phenylethylamine (1.0 mmol), the ruthenium catalyst (0.02 mmol), immobilized CALB (30 mg), and anhydrous Na₂CO₃ (30 mg).
-
Add toluene (5 mL) as the solvent.
-
-
Reaction Execution:
-
Add isopropyl acetate (2.0 mmol) to the reaction mixture.
-
Heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., chiral GC or HPLC) until the starting amine is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter off the enzyme and the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting product is the acylated amine, which can be purified by column chromatography.
-
The enantiomerically pure amine can be obtained by hydrolysis of the amide.
-
Expected Outcome:
This DKR protocol can transform a variety of unfunctionalized primary amines into a single enantiomer of the corresponding amide in high yield and with high enantioselectivity.[8] For 1-phenylethylamine, yields of over 90% and enantiomeric excesses of over 99% have been reported.[7]
High-Resolution Separation: Chromatographic Methods
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offer a powerful and versatile approach for the analytical and preparative separation of enantiomers.[4]
Principle of Separation
The separation of enantiomers by chromatography relies on the use of a chiral stationary phase (CSP). The two enantiomers of the analyte interact differently with the chiral environment of the CSP, leading to different retention times and, thus, their separation. The choice of the CSP and the mobile phase composition are critical for achieving optimal resolution.
Common Chiral Stationary Phases
For primary amines, polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® series), are widely used and have demonstrated broad applicability.[4] These CSPs offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.
Experimental Protocol: Chiral HPLC Analysis of a Resolved Amine
This protocol provides a general method for determining the enantiomeric excess of a resolved primary amine sample using chiral HPLC.
Materials:
-
Resolved amine sample
-
Racemic standard of the amine
-
HPLC-grade solvents (e.g., n-hexane, isopropanol)
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)[4]
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a sample of the resolved amine at the same concentration in the mobile phase.[4]
-
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H or equivalent polysaccharide-based chiral column.[4]
-
Mobile Phase: A mixture of n-hexane and isopropanol. A typical starting point is 90:10 (v/v) n-hexane:isopropanol. The ratio can be optimized to achieve baseline separation.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25 °C.[4]
-
Detection: UV at 254 nm.[4]
-
Injection Volume: 10 µL.[4]
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers and to confirm baseline separation.
-
Inject the resolved amine sample.
-
Identify the peaks corresponding to the enantiomers based on the retention times from the racemic standard.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:
-
e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
-
Expected Outcome:
This method allows for the accurate determination of the enantiomeric purity of the resolved amine sample. The chromatogram of the racemic standard will show two peaks of equal area, while the chromatogram of the resolved sample will show one predominant peak.
Comparative Summary of Resolving Agents
| Feature | Diastereomeric Salt Formation | Enzymatic Kinetic Resolution (EKR/DKR) | Chromatographic Separation |
| Principle | Differential solubility of diastereomeric salts | Stereoselective enzymatic reaction | Differential interaction with a chiral stationary phase |
| Yield | Theoretically 100% for one enantiomer (in practice, often lower due to co-crystallization) | EKR: Max 50% for one enantiomer; DKR: Theoretically up to 100% | Can be quantitative for both enantiomers |
| Scalability | High, well-suited for industrial scale | Moderate to high, DKR can be complex to scale up | Analytical scale is routine; preparative scale can be costly and complex |
| Substrate Scope | Broad, but requires optimization for each substrate | Broad for some enzymes (e.g., lipases), but can be substrate-specific | Very broad, with a wide range of available chiral stationary phases |
| Advantages | Cost-effective, established technology, high scalability | High enantioselectivity, mild reaction conditions, environmentally friendly (biocatalysis) | High resolution, applicable to a wide range of compounds, can separate both enantiomers simultaneously |
| Disadvantages | Can be labor-intensive, requires screening of resolving agents and solvents, co-crystallization can limit purity | EKR is limited to 50% yield, DKR requires a racemization catalyst which can be expensive and may have compatibility issues with the enzyme | High cost of chiral stationary phases and solvents for preparative scale, requires specialized equipment |
Visualizing the Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Solved RESULTS: g of racemic (+/-)-1-phenylethylamine used | Chegg.com [chegg.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoenzymatic dynamic kinetic resolution of primary amines using a recyclable palladium nanoparticle catalyst together with lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Evaluating the Accuracy of Optical Rotation for Enantiomeric Purity
In the landscape of pharmaceutical development and asymmetric synthesis, the determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the accurate quantification of enantiomeric excess (ee) is a critical quality attribute.
For decades, optical rotation, measured by polarimetry, has been a fundamental technique for this purpose. It offers a rapid, non-destructive measurement of a sample's bulk chiral properties.[2] However, as analytical science has advanced, the accuracy and limitations of this classical method have come under intense scrutiny, especially when compared to modern separative techniques.
This guide provides a critical comparison of optical rotation with contemporary chromatographic methods for determining enantiomeric purity. We will delve into the underlying principles, explore the sources of inaccuracy in polarimetry, present comparative data, and provide a robust protocol to maximize the reliability of optical rotation measurements.
The Principle of Optical Rotation and Enantiomeric Excess
Chiral molecules possess the unique property of rotating the plane of polarized light, a phenomenon known as optical activity.[2][3] Enantiomers rotate light by equal magnitudes but in opposite directions. A dextrorotatory (+) enantiomer rotates light clockwise, while a levorotatory (-) enantiomer rotates it counter-clockwise.[4]
A 50:50 mixture of two enantiomers, a racemic mixture, is optically inactive because the rotations cancel each other out.[5] When one enantiomer is present in excess, the solution will exhibit a net optical rotation. The magnitude of this rotation is directly proportional to the excess of one enantiomer over the other.[6]
The enantiomeric excess (% ee) is calculated based on the measured optical rotation of the sample and the specific rotation of the pure enantiomer using the following formula:
% ee = ( [α]obs / [α]max ) x 100 [7]
Where:
-
[α]obs is the specific rotation of the mixture.
-
[α]max is the specific rotation of the pure, single enantiomer.
The specific rotation ([α]) is a standardized physical constant for a chiral compound, defined as the observed rotation under specific conditions of temperature (T), wavelength (λ), path length (l), and concentration (c).[8][9]
[α]Tλ = α / (l x c)
-
α: observed rotation in degrees
-
l: path length in decimeters (dm)
-
c: concentration in g/mL (or g/100mL with a correction factor)[10]
While theoretically straightforward, the accuracy of this calculation is predicated on several critical assumptions and is susceptible to numerous experimental variables.
The Limitations: Why Optical Rotation Can Be Deceptive
While simple in principle, relying solely on optical rotation for determining enantiomeric purity is fraught with potential inaccuracies. It is an older technique, and its precision can be significantly impacted by various factors that modern methods can easily control or circumvent.[11]
Key Factors Affecting Accuracy:
-
Purity of the Reference Standard: The entire calculation hinges on the accuracy of the "[α]max" value, the specific rotation of the enantiomerically pure substance.[12] This value must be known with absolute certainty. If the reference standard itself is not 100% pure, all subsequent calculations will be inherently flawed.
-
Presence of Impurities: The method measures the bulk optical rotation of the entire solution. Any chiral impurity with optical activity will contribute to the observed rotation, leading to a significant error in the calculated % ee.[12] Even achiral impurities can influence measurements by interacting with the sample, for instance, through hydrogen bonding, which can alter the observed rotation.[12]
-
Concentration Dependence (The Horeau Effect): The relationship between specific rotation and concentration is not always linear, especially at higher concentrations. This non-linearity, known as the Horeau effect, arises from intermolecular interactions and self-association of chiral molecules, which can alter the bulk optical properties of the solution.[13] Assuming a linear relationship can lead to an incorrect determination of optical purity.
-
Influence of Experimental Conditions: Specific rotation is highly sensitive to temperature, the solvent used, and the wavelength of the light source.[8][14]
-
Temperature: Inadequate temperature control of the sample cell can cause significant variations in the measured rotation.[15]
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the conformation of the chiral molecule, thereby altering its interaction with light and changing its specific rotation.
-
Wavelength: The magnitude of optical rotation is wavelength-dependent, a phenomenon called optical rotatory dispersion (ORD). Measurements must be performed at the specified wavelength, typically the sodium D-line (589 nm).[3][16]
-
-
Instrumental Errors: The accuracy of the polarimeter itself is a critical factor. Errors can arise from misalignment of the optical components, inaccuracies in the angle-measuring system, and fluctuations in the light source.[17][18][19]
Because of these limitations, regulatory bodies and modern analytical chemistry overwhelmingly favor methods that physically separate enantiomers before quantification.[11]
Comparative Analysis: Optical Rotation vs. Chiral Chromatography
The gold standard for determining enantiomeric excess is chiral chromatography, primarily High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[20][21] These techniques physically separate the two enantiomers, allowing for their individual quantification based on peak area.[1]
| Feature | Optical Rotation (Polarimetry) | Chiral HPLC / SFC |
| Principle | Measures bulk rotation of plane-polarized light.[2] | Physical separation of enantiomers on a chiral stationary phase (CSP).[] |
| Accuracy | Lower; highly susceptible to chiral and achiral impurities, concentration, temperature, and solvent.[11][12] | High; directly measures the ratio of enantiomers. Accuracies of <1% ee are achievable with proper integration.[23] |
| Precision | Lower; can be affected by instrument noise and temperature fluctuations.[15] | High; modern systems provide excellent reproducibility (±0.5% or better).[23] |
| Specificity | Low; cannot distinguish between the desired enantiomer and other optically active impurities. | High; separates and quantifies individual enantiomers and can often separate chiral impurities.[24] |
| Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Poor; insensitive to small amounts of enantiomeric impurity, especially near 0% and 100% ee. | Excellent; can accurately quantify minor enantiomers down to <0.1%.[25] |
| Sample Requirement | High concentration often needed for a measurable rotation.[26] | Low concentration required (e.g., as low as 1 µg/mL).[26][27] |
| Information Provided | Only the net optical rotation and calculated % ee. | Retention times, peak areas for each enantiomer, resolution factor, and % ee. |
| Throughput | High; measurements are very fast. | Lower; analysis time is dependent on the chromatographic method (though SFC is 3-5 times faster than HPLC).[28] |
Causality in Method Choice: While optical rotation can provide a quick check, it is fundamentally a correlative technique. It does not prove purity; it only indicates a bulk property consistent with a certain enantiomeric ratio. Chiral chromatography, by contrast, provides direct, empirical evidence of separation and quantification. For regulatory submissions and quality control in drug development, the unambiguous, specific, and sensitive data from chiral chromatography is indispensable.[29][30]
Experimental Protocol: Validating Enantiomeric Purity via Optical Rotation
Despite its limitations, polarimetry remains a useful tool, especially for rapid screening or for orthogonal confirmation of results from other methods. To ensure the highest possible accuracy, a rigorous, self-validating protocol is essential.
Step 1: System Suitability and Calibration
Causality: Before any sample measurement, the performance of the polarimeter must be verified. This step ensures that the instrument is functioning correctly and that its measurements are accurate and precise, establishing trust in the subsequent sample data.
-
Zero Calibration: With an empty, clean sample cell (for neat liquids) or a cell filled with the analysis solvent (for solutions), perform a zero-point calibration according to the instrument manufacturer's instructions. This corrects for any background rotation from the cell or solvent.[16]
-
Accuracy Verification: Measure the optical rotation of a certified reference material (e.g., a NIST-traceable quartz plate or a certified sucrose solution). The measured value must be within the specified tolerance of the certified value.[15][31] This validates the accuracy of the instrument's angle measurement.
-
Repeatability: Perform at least five replicate measurements of the reference standard. The relative standard deviation (RSD) of these measurements should be within the limits specified by your internal SOP or relevant pharmacopeia (e.g., USP <781>).[31] This demonstrates the precision of the system.
Step 2: Sample Preparation
Causality: The accuracy of the final calculation is directly dependent on the accuracy of the sample concentration. Any error in weighing or dilution will propagate directly into the specific rotation value.
-
Weighing: Accurately weigh the sample using a calibrated analytical balance. The required mass will depend on the substance's specific rotation and the desired signal strength.
-
Dissolution: Quantitatively transfer the weighed sample to a Class A volumetric flask. Dissolve the sample in the exact solvent specified for the [α]max reference value. Ensure the solvent is of high purity.
-
Dilution: Dilute to the mark with the solvent, ensuring the flask and solvent are at the specified temperature (typically 20°C or 25°C). Mix thoroughly until the solution is homogeneous.
-
Filtration: If any particulate matter is present, filter the solution through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to prevent scattering of light in the sample cell.
-
Timing: Perform the measurement promptly after preparation, typically within 30 minutes, to avoid potential racemization or degradation in solution.[4]
Step 3: Measurement
Causality: Strict control over environmental and instrumental parameters during the measurement is critical to prevent errors and ensure the data reflects the true properties of the sample.
-
Temperature Control: Place the sample cell in the polarimeter's temperature-controlled compartment. Allow sufficient time for the sample solution to equilibrate to the target temperature (e.g., 20.0 ± 0.5 °C).[3]
-
Cell Handling: Rinse the sample cell (typically 1.00 dm) with the sample solution two to three times before filling. Ensure no air bubbles are trapped in the light path. Maintain the same cell orientation for all measurements (blank and sample).[4]
-
Data Acquisition: Obtain the optical rotation reading. For a visual polarimeter, take the average of at least five readings. For a modern photoelectric polarimeter, a single, stable reading is typically sufficient.[4]
-
Solvent Blank: After measuring the sample, clean the cell and measure the solvent blank again to ensure no drift has occurred.
Step 4: Calculation and Interpretation
-
Calculate Specific Rotation ([α]obs):
-
Correct the observed sample rotation (αsample) by subtracting the observed solvent blank rotation (αblank).
-
Use the formula: [α]obs = (αsample - αblank) / (l x c)
-
-
Calculate Enantiomeric Excess (% ee):
-
Use the formula: % ee = ( [α]obs / [α]max ) x 100
-
The [α]max value must be from a reliable source (e.g., pharmacopeia, peer-reviewed literature) and must specify the same solvent, concentration, temperature, and wavelength used in the analysis.
-
Workflow for Enantiomeric Purity Determination by Optical Rotation
Caption: Workflow for determining enantiomeric purity using polarimetry.
Conclusion
For researchers, scientists, and drug development professionals, it is critical to recognize the limitations of polarimetry. While it can serve as a valuable screening tool, it should not be used as the sole method for determining enantiomeric purity in a regulatory or quality-critical environment. The gold standard remains chiral chromatography (HPLC and SFC), which offers unparalleled accuracy, specificity, and sensitivity by physically separating and directly quantifying the enantiomers. When using optical rotation, the rigorous, self-validating protocol outlined in this guide must be followed to generate the most reliable data possible.
References
- 1. benchchem.com [benchchem.com]
- 2. Optical Activity in Pharmaceutical Analysis | Pharmaguideline [pharmaguideline.com]
- 3. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. idc-online.com [idc-online.com]
- 6. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 7. Enantiomeric Excess | Formula, Calculation & Example - Lesson | Study.com [study.com]
- 8. Specific rotation - Wikipedia [en.wikipedia.org]
- 9. Specific Rotation, Equation & Calculation - Lesson | Study.com [study.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. echemi.com [echemi.com]
- 15. people.unipi.it [people.unipi.it]
- 16. scribd.com [scribd.com]
- 17. Analysis of errors in polarimetry using a rotating waveplate [opg.optica.org]
- 18. aoi.snnu.edu.cn [aoi.snnu.edu.cn]
- 19. Error calculation of polarization measurements [opg.optica.org]
- 20. benchchem.com [benchchem.com]
- 21. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 23. experts.umn.edu [experts.umn.edu]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. dujps.com [dujps.com]
- 26. researchgate.net [researchgate.net]
- 27. Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. selvita.com [selvita.com]
- 30. Optical Rotation Test - Protheragen Lab [labs.protheragen.ai]
- 31. rudolphresearch.com [rudolphresearch.com]
A Senior Application Scientist's Guide to the Cross-Validation of Chiral Purity with Different Analytical Methods
In the landscape of pharmaceutical development, the stereochemical identity of a drug is not a trivial detail; it is a critical quality attribute that dictates its pharmacological activity and toxicological profile.[1] Enantiomers, non-superimposable mirror-image molecules, can exhibit profoundly different effects within a biological system. The tragic case of thalidomide serves as a stark reminder of this principle.[2] Consequently, regulatory bodies mandate rigorous, unambiguous determination of chiral purity.[3]
Simply relying on a single analytical method, no matter how well-validated, carries inherent risks of method-specific biases or artifacts. This guide provides an in-depth comparison of orthogonal analytical techniques for determining enantiomeric excess (e.e.) and outlines a framework for cross-validation—a process that provides the highest degree of confidence in your analytical results.[1][4] By comparing data from methods based on fundamentally different principles, we build a self-validating system that ensures data integrity and analytical robustness.
Pillar 1: Understanding the Orthogonal Analytical Toolkit
The selection of an analytical technique for determining enantiomeric excess is a critical decision that depends on various factors including the nature of the analyte, the required accuracy and precision, and desired sample throughput.[5][6] The most robust approach involves employing orthogonal methods, where the principles of separation or detection are distinct.
1. Chromatographic Techniques: The Workhorses of Chiral Analysis
Chromatographic methods differentiate enantiomers by exploiting their differential interactions with a chiral environment, most commonly a chiral stationary phase (CSP).[4][6]
-
Chiral High-Performance Liquid Chromatography (HPLC): As the most established and widely used technique, chiral HPLC offers immense flexibility.[2][4] Polysaccharide-based and macrocyclic glycopeptide CSPs are remarkably versatile, enabling separations in normal-phase, reversed-phase, and polar organic modes.[4] The choice of mobile phase is critical; for instance, normal-phase HPLC often uses a non-polar solvent like hexane with an alcohol modifier to modulate enantioselectivity.[1]
-
Chiral Supercritical Fluid Chromatography (SFC): A powerful and "greener" alternative to HPLC, chiral SFC utilizes supercritical carbon dioxide as the primary mobile phase, significantly reducing organic solvent consumption.[1][7] It is renowned for its high efficiency and faster analysis times, often providing superior resolution in shorter periods compared to HPLC.[1][8][9] The same CSPs used in normal-phase HPLC are typically effective in SFC, making method transfer between the two techniques feasible.[]
2. Electrophoretic Techniques: High Efficiency, Low Consumption
-
Chiral Capillary Electrophoresis (CE): This high-efficiency technique offers the advantages of minimal sample and solvent consumption.[4][11] Enantiomeric separation is achieved not by a stationary phase, but by adding a chiral selector (such as cyclodextrins) to the background electrolyte.[12][13] The enantiomers form transient diastereomeric complexes with the selector, leading to different electrophoretic mobilities and, thus, different migration times.[12][14] CE is particularly well-suited for the analysis of polar and charged compounds.[12]
3. Spectroscopic Techniques: A Fundamentally Different Approach
-
Vibrational Circular Dichroism (VCD): VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[15][16] Unlike chromatographic or electrophoretic methods, VCD does not separate the enantiomers. Instead, it provides a unique spectral fingerprint for each enantiomer. A key advantage of VCD is its ability to determine not only the enantiomeric purity but also the absolute configuration of a chiral molecule by comparing the experimental spectrum to one predicted by ab initio quantum mechanical calculations.[15][17][18] This makes it an excellent orthogonal method for confirming results from separation-based techniques.[17][19]
Pillar 2: The Cross-Validation Workflow: A Framework for Trust
Cross-validation is the process of confirming that two independent analytical methods produce comparable, reliable results for the same critical quality attribute—in this case, chiral purity.[20] This process is a cornerstone of robust analytical lifecycle management and is strongly supported by regulatory guidelines such as ICH Q2(R1)/Q2(R2).[21][22][23]
The logical flow of a cross-validation study is designed to systematically compare the performance of two orthogonal methods.
References
- 1. benchchem.com [benchchem.com]
- 2. skpharmteco.com [skpharmteco.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. mdpi.com [mdpi.com]
- 14. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. americanlaboratory.com [americanlaboratory.com]
- 19. researchgate.net [researchgate.net]
- 20. llri.in [llri.in]
- 21. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 22. fda.gov [fda.gov]
- 23. fda.gov [fda.gov]
A Comparative Guide to the Enzymatic Resolution of (R)-alpha-Methyl-4-nitrobenzylamine and its Benchmarking Against the Hydrochloride Standard
In the landscape of pharmaceutical synthesis, the stereochemical purity of chiral amines is of paramount importance. These compounds often serve as critical building blocks for active pharmaceutical ingredients (APIs), where a single enantiomer can elicit the desired therapeutic effect while its counterpart may be inactive or even harmful.[1][2] Consequently, robust and efficient methods for obtaining enantiomerically pure amines are highly sought after. This guide provides an in-depth technical comparison between the enzymatic kinetic resolution of racemic α-methyl-4-nitrobenzylamine and the use of its enantiomerically pure hydrochloride salt, (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride, as a critical analytical benchmark.
This document is intended for researchers, scientists, and drug development professionals engaged in asymmetric synthesis and chiral analysis. We will explore the practical application of Candida antarctica lipase B (CALB), a workhorse enzyme in biocatalysis, for the kinetic resolution of the aforementioned amine.[3][4] Furthermore, we will delineate the indispensable role of a high-purity reference standard in validating the outcomes of such resolutions.
The Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a powerful technique for separating enantiomers based on their differential reaction rates with a chiral catalyst or reagent.[5] In the context of enzymatic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[5][6] For primary amines, this is often achieved through enantioselective acylation, where the enzyme preferentially acylates one enantiomer, allowing for the subsequent separation of the acylated product from the unreacted amine.[3] The efficiency of this process is typically quantified by the enantiomeric excess (ee) of both the product and the remaining substrate, as well as the overall conversion rate.
Experimental Design: A Head-to-Head Comparison
To provide a practical framework, we present a detailed experimental protocol that first describes the enzymatic resolution of racemic α-methyl-4-nitrobenzylamine. Subsequently, we outline the use of (R)-α-methyl-4-nitrobenzylamine hydrochloride as an analytical standard to accurately determine the success of the resolution via chiral High-Performance Liquid Chromatography (HPLC).
Part 1: Enzymatic Kinetic Resolution of Racemic α-Methyl-4-nitrobenzylamine using Candida antarctica Lipase B (CALB)
The choice of CALB is predicated on its well-documented efficacy and broad substrate scope in the resolution of chiral amines.[3][7] Immobilized CALB (such as Novozym 435) is particularly advantageous as it simplifies catalyst removal and recycling. The acylation agent and solvent are selected to optimize both enzyme activity and selectivity.
Experimental Protocol:
-
Reaction Setup: To a 25 mL round-bottom flask, add racemic α-methyl-4-nitrobenzylamine (1.0 mmol, 166.2 mg), immobilized Candida antarctica lipase B (Novozym 435, 50 mg), and 10 mL of a suitable organic solvent (e.g., toluene or methyl tert-butyl ether).
-
Acylating Agent Addition: Add an acylating agent, such as ethyl acetate (1.5 mmol, 0.15 mL), to the mixture. The excess of the acylating agent helps to drive the reaction forward.
-
Reaction Conditions: Stir the mixture at a controlled temperature, typically between 30-45°C.
-
Monitoring the Reaction: The progress of the reaction should be monitored over time (e.g., at 2, 4, 8, 24, and 48 hours) by taking small aliquots of the reaction mixture. Each aliquot should be filtered to remove the immobilized enzyme and then analyzed by chiral HPLC to determine the conversion and enantiomeric excess of the remaining amine and the formed amide.
-
Work-up: Once the desired conversion (ideally close to 50%) is reached, the enzyme is filtered off. The solvent is removed under reduced pressure. The resulting mixture of the unreacted amine and the acylated product can be separated by column chromatography or acid-base extraction.
Logical Flow of the Enzymatic Resolution:
Caption: Workflow for the enzymatic kinetic resolution of racemic α-methyl-4-nitrobenzylamine.
Part 2: Benchmarking with this compound using Chiral HPLC
The enantiomerically pure hydrochloride salt serves as an unequivocal reference point in the analytical validation of the enzymatic resolution. Its well-defined stereochemistry and high purity are essential for the accurate identification and quantification of the enantiomers in the reaction mixture.
Analytical Protocol:
-
Standard Preparation: Prepare a stock solution of (R)-α-methyl-4-nitrobenzylamine hydrochloride in the mobile phase to be used for the chiral HPLC analysis. This will serve as the reference standard for peak identification. A stock solution of the racemic amine is also prepared for comparison.
-
Chiral HPLC Method Development: A suitable chiral stationary phase (CSP) is crucial for the separation of the enantiomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for this class of compounds.[8][9]
-
Column: Chiralpak® IA or a similar polysaccharide-based column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of a basic additive (e.g., diethylamine) to improve peak shape. A typical starting point could be 90:10 (v/v) hexane:isopropanol with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the nitroaromatic group absorbs strongly (e.g., 254 nm).
-
-
Analysis of the Enzymatic Resolution Samples: Inject the prepared standard solutions and the filtered aliquots from the enzymatic reaction onto the chiral HPLC system.
-
Data Interpretation:
-
The retention time of the peak corresponding to the (R)-enantiomer in the racemic mixture and the reaction samples should match that of the (R)-α-methyl-4-nitrobenzylamine hydrochloride standard.
-
The enantiomeric excess (ee) of the remaining (S)-amine can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.
-
The conversion (c) can be calculated based on the initial and final amounts of the racemic amine or by relating the enantiomeric excess of the substrate (ee_s) and the product (ee_p) using the formula: c = ee_s / (ee_s + ee_p).[10]
-
Visualizing the Analytical Benchmarking Process:
References
- 1. yakhak.org [yakhak.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. stereoelectronics.org [stereoelectronics.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Resolution: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical, yet often challenging, step in bringing a new chemical entity to market. The distinct pharmacological and toxicological profiles of enantiomers necessitate their separation to ensure safety and efficacy.[1] This guide provides an in-depth technical comparison of the most common chiral resolution methods, offering field-proven insights and experimental data to aid in selecting the most appropriate strategy for your specific needs.
The Landscape of Chiral Resolution: A Strategic Overview
The choice of a chiral resolution method is a multifactorial decision, balancing considerations of cost, time, scale, and the physicochemical properties of the target molecule. While asymmetric synthesis aims to produce a single enantiomer from the outset, resolution techniques remain indispensable for separating racemic mixtures.[2] This guide will focus on four primary resolution strategies:
-
Spontaneous Resolution: The direct crystallization of a racemate into separate crystals of each enantiomer.
-
Diastereomeric Crystallization: Conversion of enantiomers into diastereomers with different physical properties, allowing for their separation by crystallization.[2]
-
Enzymatic Kinetic Resolution: The use of enzymes to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
-
Chiral Chromatography: The separation of enantiomers based on their differential interactions with a chiral stationary phase (CSP).[3]
The following sections will delve into the mechanistic underpinnings, practical execution, and cost-benefit analysis of each of these powerful techniques.
Spontaneous Resolution: The Elegance of Self-Separation
Spontaneous resolution occurs when a racemic mixture crystallizes to form a conglomerate, which is a physical mixture of enantiopure crystals of each enantiomer.[2] This phenomenon, first observed by Louis Pasteur, is relatively rare, occurring in an estimated 5-10% of all racemates.[2] When applicable, it is an attractive method due to its simplicity and cost-effectiveness, as it does not require a chiral auxiliary.
Key Methodologies in Spontaneous Resolution
Two primary techniques are employed to exploit spontaneous resolution:
-
Preferential Crystallization (Resolution by Entrainment): This technique involves seeding a supersaturated racemic solution with a crystal of the desired enantiomer. This "entrains" the crystallization of that enantiomer, leaving the other in solution.[2]
-
Viedma Ripening (Attrition-Enhanced Deracemization): This method involves grinding a slurry of a racemic conglomerate. The combination of particle breakage and Ostwald ripening, in the presence of a racemizing agent in the solution phase, leads to the conversion of the entire solid phase to a single enantiomer.[4]
Experimental Protocol: Preferential Crystallization of (±)-Methadone
This protocol provides a practical example of spontaneous resolution through preferential crystallization.[2]
Materials:
-
50 g of (±)-methadone
-
Petroleum ether
-
Seed crystals of d-methadone and l-methadone (approximately 2 mm in size)
-
Stirring apparatus
-
Thermostatically controlled water bath
Procedure:
-
Dissolve 50 grams of (±)-methadone in petroleum ether.
-
Concentrate the solution to achieve supersaturation.
-
Add a single 2 mm d-methadone seed crystal to one side of the crystallization vessel and a single 2 mm l-methadone seed crystal to the opposite side.
-
Stir the mixture at 40 °C for 125 hours.
-
After the incubation period, large d- and l-crystals will have formed around their respective seed crystals.
-
Isolate the crystals by filtration and dry them. A yield of approximately 50% for each enantiomer can be expected.[2]
Diagram: Workflow of Preferential Crystallization
Caption: Workflow for Preferential Crystallization.
Diagram: Viedma Ripening Process
Caption: The Viedma Ripening cycle leading to a single enantiomer.
Diastereomeric Crystallization: The Classic Workhorse
This is the most common method for chiral resolution on an industrial scale.[2] It involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3][5]
The Causality of Diastereomeric Resolution
The success of this method hinges on the differential solubility of the diastereomeric salts. This difference arises from the distinct three-dimensional packing of the diastereomers in the crystal lattice. The choice of resolving agent and solvent is critical and often requires empirical screening to find the optimal combination that provides both good crystallinity and a significant solubility difference.[5][6]
Experimental Protocol: Resolution of a Racemic Amine with a Chiral Acid
This generalized protocol outlines the steps for resolving a racemic amine using a chiral acid, such as tartaric acid or camphorsulfonic acid.
Materials:
-
Racemic amine
-
Enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid)
-
Suitable solvent (e.g., methanol, ethanol, or a mixture)
-
Base (e.g., NaOH) for liberation of the free amine
-
Extraction solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
Salt Formation: Dissolve the racemic amine in the chosen solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving acid in the same solvent.
-
Mixing and Crystallization: Slowly add the acid solution to the amine solution with stirring. The diastereomeric salts will begin to form. Allow the mixture to cool slowly to induce crystallization. Seeding with a small crystal of the less soluble diastereomer can be beneficial.
-
Isolation: Collect the precipitated crystals of the less soluble diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., 2M NaOH) to deprotonate the amine and break the salt.
-
Extraction: Extract the liberated enantiomerically pure amine into an organic solvent.
-
Purification: Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the resolved amine.
-
Analysis: Determine the enantiomeric excess (ee) of the resolved amine using chiral HPLC or polarimetry.
Diagram: Workflow of Diastereomeric Crystallization
Caption: Workflow for Diastereomeric Crystallization.
Enzymatic Kinetic Resolution: The Biocatalytic Approach
Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes to differentiate between enantiomers.[7] In a typical kinetic resolution, an enzyme catalyzes a reaction of one enantiomer at a much faster rate than the other. This results in a mixture of the unreacted, enantiomerically enriched starting material and the product, which can then be separated.
The Principle of Kinetic Resolution
The maximum theoretical yield for a kinetic resolution is 50% for the unreacted enantiomer.[8] To overcome this limitation, dynamic kinetic resolution (DKR) can be employed, where the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of the desired product.[9] Lipases are commonly used enzymes for kinetic resolutions due to their broad substrate scope and commercial availability.[10]
Generalized Protocol for Enzymatic Kinetic Resolution of a Racemic Alcohol
This protocol describes the lipase-catalyzed acylation of a racemic secondary alcohol.
Materials:
-
Racemic alcohol (e.g., 1-phenylethanol)
-
Acylating agent (e.g., vinyl acetate or ethyl acetate)
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)[11]
-
Anhydrous organic solvent (e.g., toluene or hexane)
-
Magnetic stirrer and temperature-controlled bath
Procedure:
-
Reaction Setup: In a flame-dried flask, dissolve the racemic alcohol in the anhydrous organic solvent.
-
Acylation: Add the acylating agent to the solution.
-
Enzymatic Reaction: Add the immobilized lipase to the reaction mixture.
-
Incubation: Stir the mixture at a controlled temperature (typically 30-50 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
-
Workup: When the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme (which can often be recycled).
-
Separation: Separate the unreacted alcohol from the ester product by column chromatography or distillation.
-
Analysis: Determine the enantiomeric excess of both the recovered alcohol and the ester product.
Diagram: Workflow of Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Chiral Chromatography: The Analytical and Preparative Powerhouse
Chiral chromatography is a powerful technique for both analytical and preparative-scale separation of enantiomers.[5] The separation is achieved by passing the racemic mixture through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and their separation.[3]
The Role of the Chiral Stationary Phase
The choice of CSP is the most critical factor in developing a successful chiral separation. Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are the most widely used due to their broad applicability and versatility in different mobile phase modes (normal phase, reversed-phase, and polar organic).[12][13] Protein-based CSPs (e.g., based on albumin or cellulase) can offer unique selectivity for certain classes of compounds.[12]
A Systematic Approach to Chiral HPLC Method Development
-
Column Screening: Screen a set of diverse CSPs (e.g., a few polysaccharide-based and one protein-based column) with a standard set of mobile phases.
-
Mobile Phase Optimization: Once a "hit" is identified, optimize the mobile phase composition (e.g., the ratio of hexane/isopropanol in normal phase or acetonitrile/water in reversed-phase) to improve resolution and reduce analysis time.
-
Parameter Refinement: Further optimize the separation by adjusting the flow rate and column temperature. Lower flow rates and temperatures often improve chiral resolution.
-
Scale-Up: For preparative separations, the method can be scaled up to larger columns to isolate larger quantities of the pure enantiomers.
Diagram: Logical Flow of Chiral HPLC Method Development
Caption: A systematic approach to chiral HPLC method development.
Cost-Benefit Analysis: A Comparative Summary
The choice of a chiral resolution method is ultimately a balance between cost, efficiency, and scalability. The following table provides a comparative overview of the key performance and economic indicators for each method.
| Feature | Spontaneous Resolution | Diastereomeric Crystallization | Enzymatic Kinetic Resolution | Chiral Chromatography |
| Principle | Direct crystallization of a conglomerate | Formation and separation of diastereomers | Enzyme-catalyzed selective reaction | Differential interaction with a CSP |
| Typical Yield | Up to 50% per cycle (can approach 100% with Viedma ripening) | < 50% per cycle (can be improved with racemization and recycling) | < 50% (up to 100% with DKR) | High recovery (>90%) |
| Enantiomeric Excess (ee) | Potentially >99% | Often requires multiple recrystallizations to achieve >98% | Can be very high (>99%) | Typically very high (>99%) |
| Scalability | High | Very High | Moderate to High | Low to Moderate (SMB for large scale) |
| Development Time | Long (if screening for conglomerates) | Moderate to Long (screening of resolving agents and solvents) | Moderate (screening of enzymes and conditions) | Short to Moderate (systematic screening) |
| Reagent Costs | Low (no chiral auxiliary) | Low to Moderate (cost of resolving agent) | Moderate to High (cost of enzyme) | High (cost of chiral columns and solvents) |
| Equipment Costs | Low (standard crystallization equipment) | Low (standard crystallization equipment) | Low to Moderate (requires temperature control) | High (HPLC/SFC system) |
| Labor Intensity | Moderate | High (multiple steps) | Moderate | Low (automated systems) |
| Best Suited For | Large-scale production of known conglomerates | Large-scale production of acids and bases | Compounds susceptible to enzymatic transformation | Analytical and small-to-medium scale preparative separations; high-value compounds |
Conclusion: A Strategic Approach to Chiral Purity
The selection of an optimal chiral resolution strategy is a critical decision in the development of enantiomerically pure compounds.
-
Diastereomeric crystallization remains a cost-effective and highly scalable method, particularly for large-scale production, despite potentially lengthy development times and a theoretical yield limit of 50% per cycle without a recycling process.[3][9]
-
Chiral chromatography , while often associated with higher initial capital and consumable costs, offers rapid method development, high purity, and versatility for a wide range of compounds, making it ideal for research, process development, and the purification of high-value products.[3][5]
-
Enzymatic kinetic resolution provides an excellent "green" alternative with high selectivity under mild conditions, and the potential for high yields through dynamic processes.
-
Spontaneous resolution , when applicable, is the most elegant and cost-effective method, though its rarity limits its broad applicability.
Ultimately, a thorough understanding of the principles, practicalities, and economic drivers of each of these powerful techniques, as outlined in this guide, will empower researchers and drug development professionals to make informed decisions and efficiently achieve their chiral separation goals.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 4. Viedma ripening - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Comparison of polysaccharide-based and protein-based chiral liquid chromatography columns for enantioseparation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Separation: Classical Resolution vs. Chromatographic Methods
In the landscape of pharmaceutical development and scientific research, the effective separation and quantification of enantiomers is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry. These mirror-image isomers, known as enantiomers, often exhibit identical physical properties in an achiral environment, making their separation a significant challenge.[1][2] This guide provides an objective comparison between classical resolution, primarily through diastereomeric salt crystallization, and modern chromatographic separation techniques. It aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate strategy for their chiral separation needs, supported by experimental data and detailed methodologies.
The Imperative of Chiral Separation
Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual components.[3][4] This is crucial as enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicological profiles.[3][5] For instance, the (S)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen is responsible for its therapeutic effects, while the (R)-enantiomer is significantly less active. Similarly, in the case of ketoprofen, another NSAID, the (S)-enantiomer possesses the desired anti-inflammatory properties. The U.S. Food and Drug Administration (FDA) has established guidelines that often necessitate the marketing of only the active enantiomer of a chiral drug, making efficient and scalable chiral separation methods essential.[6]
The two major approaches to achieve this separation are classical resolution and chromatographic methods.[3]
Classical Resolution: The Power of Diastereomers
Classical resolution, most commonly achieved through diastereomeric salt formation, is a venerable and still widely used technique.[4][7] It relies on converting the enantiomeric pair into diastereomers by reacting them with a chiral resolving agent.[3][4][7] These resulting diastereomers, unlike enantiomers, possess different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization.[3][7][8]
The process can be summarized in three key steps:
-
Diastereomer Formation: The racemic mixture is reacted with a single enantiomer of a chiral resolving agent. For a racemic acid, a chiral base is used, and for a racemic base, a chiral acid is employed. This reaction forms a pair of diastereomeric salts.
-
Separation: The diastereomeric salts are separated based on their differential solubility in a suitable solvent. The less soluble diastereomer crystallizes out of the solution and is collected by filtration.
-
Regeneration of Enantiomer: The separated diastereomer is then treated with an acid or a base to cleave the resolving agent, yielding the pure enantiomer.
A significant advantage of classical resolution is its scalability.[7][9] Once a suitable resolving agent and crystallization conditions are identified, the process can be readily scaled up to produce kilogram quantities of a single enantiomer, making it a cost-effective option for large-scale production.[1][9][10] However, the theoretical maximum yield for the desired enantiomer is 50%, although the undesired enantiomer can often be racemized and recycled to improve the overall yield.[4][10]
The selection of the appropriate resolving agent and solvent system is a critical and often empirical process.[9][11] Success hinges on a significant difference in the solubility of the two diastereomeric salts.[8]
Experimental Workflow: Classical Resolution
Caption: Workflow for Classical Resolution via Diastereomeric Salt Crystallization.
Chromatographic Separation: Leveraging Chiral Surfaces
Chromatographic methods for chiral separation have become increasingly powerful and versatile, particularly for analytical purposes and smaller-scale preparative separations.[2][10] These techniques utilize a chiral environment, typically a chiral stationary phase (CSP) within a column, to differentiate between enantiomers.[3][6] As the racemic mixture passes through the column, the enantiomers interact differently with the CSP, leading to different retention times and, thus, separation.[3]
High-Performance Liquid Chromatography (HPLC) is the most prevalent chromatographic technique for chiral separations.[5][12] The success of chiral HPLC is heavily reliant on the selection of the appropriate CSP.[3] A wide variety of CSPs are commercially available, broadly categorized as:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most widely used due to their broad applicability and ability to separate a wide range of chiral compounds.[6][13]
-
Pirkle-type CSPs: These are based on small chiral molecules covalently bonded to a silica support.
-
Protein-based CSPs: These utilize proteins like α1-acid glycoprotein (AGP) or cellulase as the chiral selector.
-
Macrocyclic antibiotic CSPs: Antibiotics such as vancomycin and teicoplanin can be used to separate a variety of chiral compounds.[6]
-
Cyclodextrin-based CSPs: These are cyclic oligosaccharides that can form inclusion complexes with enantiomers.[6]
-
Chiral crown ethers: These are particularly effective for the separation of primary amines.[12][14]
The mechanism of chiral recognition on these CSPs involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[6]
Supercritical Fluid Chromatography (SFC) has emerged as a greener and often faster alternative to HPLC for chiral separations.[15] It uses supercritical carbon dioxide as the primary mobile phase, which reduces the consumption of organic solvents.[15]
Experimental Workflow: Chromatographic Separation
Caption: General Workflow for Chromatographic Chiral Separation.
Head-to-Head Comparison: Classical Resolution vs. Chromatographic Separation
The choice between classical resolution and chromatographic separation depends on several factors, including the scale of the separation, the stage of drug development, cost, and the properties of the compound.
| Feature | Classical Resolution (Diastereomeric Salt Crystallization) | Chromatographic Separation (Chiral HPLC/SFC) |
| Principle | Formation of diastereomers with different solubilities.[5][7] | Differential interaction with a chiral stationary phase.[3][6] |
| Scalability | Highly scalable to multi-kilogram and ton scale.[9][10] | Scalable from analytical to preparative scale (grams to kilograms), but can become expensive for very large quantities.[9][16] |
| Development Time | Can be time-consuming and empirical to find the right resolving agent and solvent.[4][11] | Method development can be rapid with automated screening systems.[17] |
| Yield | Theoretically limited to 50% for the desired enantiomer per cycle, but can approach 100% with racemization and recycling.[10] | High recovery of both enantiomers is possible.[3] |
| Purity | High enantiomeric purity can be achieved through repeated crystallizations. | High enantiomeric purity is readily achievable.[3] |
| Cost | Generally more cost-effective for large-scale production.[1] | Can be expensive due to the cost of chiral columns and solvents, especially for large-scale separations.[1] |
| Applicability | Applicable to compounds that can form salts (acids and bases).[7] | Broadly applicable to a wide range of compounds.[13][18] |
| Environmental Impact | Can involve large volumes of organic solvents. | SFC offers a greener alternative with reduced solvent consumption.[15] |
Case Studies: Ibuprofen and Ketoprofen
To illustrate the practical application of these methods, we will consider the separation of two common NSAIDs: ibuprofen and ketoprofen.
Case Study 1: Classical Resolution of Racemic Ibuprofen
The resolution of racemic ibuprofen is a well-documented example of classical resolution. The process typically involves the use of a chiral amine, such as (S)-(-)-α-phenylethylamine, as the resolving agent.[19][20]
Experimental Protocol: Classical Resolution of Ibuprofen
-
Salt Formation: Racemic ibuprofen is dissolved in a suitable solvent (e.g., a mixture of methanol and water) and treated with a stoichiometric amount of (S)-(-)-α-phenylethylamine.[21]
-
Crystallization: The mixture is heated to dissolve the components and then allowed to cool slowly. The diastereomeric salt of (S)-ibuprofen and (S)-(-)-α-phenylethylamine, being less soluble, crystallizes out of the solution.[19]
-
Isolation of Diastereomer: The precipitated salt is collected by vacuum filtration and washed with a small amount of cold solvent.[21]
-
Recrystallization (Optional): To improve the enantiomeric purity, the collected salt can be recrystallized from a suitable solvent.[22]
-
Regeneration of (S)-Ibuprofen: The purified diastereomeric salt is treated with a strong acid, such as hydrochloric acid, to protonate the carboxylate group of ibuprofen and liberate the free (S)-ibuprofen.[19][20]
-
Extraction: The (S)-ibuprofen is then extracted into an organic solvent, and the solvent is evaporated to yield the pure enantiomer.[21]
Data Summary: Classical Resolution of Ibuprofen
| Parameter | Result |
| Resolving Agent | (S)-(-)-α-phenylethylamine |
| Isolated Enantiomer | (S)-(+)-Ibuprofen |
| Reported Yield | Variable, dependent on crystallization efficiency |
| Optical Purity (ee%) | Can exceed 90% with recrystallization |
Note: The specific yield and optical purity can vary depending on the exact experimental conditions.
Case Study 2: Chromatographic Separation of Racemic Ketoprofen
The enantiomers of ketoprofen are frequently separated using chiral HPLC. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, have proven to be effective for this separation.[23][24]
Experimental Protocol: Chiral HPLC of Ketoprofen
-
Column Selection: A chiral column with a suitable stationary phase is chosen. For ketoprofen, an amylose-based CSP, such as Chiralpak AD-H or Lux Amylose-2, is a good starting point.[5][25]
-
Mobile Phase Preparation: A mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid or acetic acid) is prepared.[24][25]
-
Sample Preparation: A solution of racemic ketoprofen is prepared in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.0 mL/min for an analytical column.
-
Temperature: Ambient or controlled temperature (e.g., 25°C).[25]
-
Detection: UV detection at a wavelength where ketoprofen absorbs strongly (e.g., 254 nm).
-
-
Injection and Data Acquisition: The sample is injected onto the column, and the chromatogram is recorded. The two enantiomers will elute at different retention times.
Data Summary: Chiral HPLC of Ketoprofen
| Parameter | Condition |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane/Ethanol/Acetic Acid |
| Resolution (Rs) | > 1.5 (baseline separation) |
| Analysis Time | Typically < 15 minutes |
Note: The specific mobile phase composition and other chromatographic parameters may need to be optimized to achieve the best separation.
Conclusion: Selecting the Optimal Strategy
The choice between classical resolution and chromatographic separation is a critical decision in the development of chiral molecules.[3] Classical resolution by diastereomeric salt crystallization remains a powerful and cost-effective method for large-scale production, despite its potential for longer development times and a theoretical yield limitation of 50% per cycle.[3][10]
Chromatographic methods, particularly chiral HPLC and SFC, offer high resolution, rapid method development, and high recovery of both enantiomers, making them ideal for analytical applications and small- to medium-scale preparative separations.[1][17] The advent of SFC provides a greener and often faster alternative to traditional HPLC.[15] For large-scale continuous manufacturing, Simulated Moving Bed (SMB) chromatography has emerged as a highly efficient and economical technology.[3][16]
Ultimately, a thorough evaluation of the specific project requirements, including scale, timeline, cost, and environmental impact, will guide the selection of the most suitable chiral separation strategy.
References
- 1. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 6. eijppr.com [eijppr.com]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 16. drpress.org [drpress.org]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. scribd.com [scribd.com]
- 20. m.youtube.com [m.youtube.com]
- 21. chemconnections.org [chemconnections.org]
- 22. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 23. researchgate.net [researchgate.net]
- 24. CN103792311A - Resolution method of ketoprofen enantiomers by high performance liquid chromatography - Google Patents [patents.google.com]
- 25. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride. Developed for researchers, scientists, and drug development professionals, this document moves beyond mere compliance, offering a framework for proactive laboratory safety and environmental stewardship. The protocols herein are designed to be self-validating, integrating chemical principles with practical laboratory workflows to ensure the effective neutralization and disposal of this hazardous compound.
Understanding the Hazard: A Proactive Approach to Safety
This compound is classified as an irritant, causing skin, eye, and respiratory system irritation[1][2][3]. The primary hazards are associated with its powdered form, which can easily become airborne, leading to inhalation risks. The nitroaromatic and benzylamine moieties necessitate a cautious approach to its handling and disposal. The core principle of this guide is to mitigate these risks at every stage, from initial handling to final waste disposal.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 57233-86-0 | [2][3][4] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [2][4] |
| Molecular Weight | 202.64 g/mol | [2] |
| Appearance | White solid (crystal/powder) | [3] |
| Melting Point | 248-250 °C (lit.) | [3][4][5] |
| Hazards | Skin, eye, and respiratory irritant | [1][2][3] |
The Disposal Workflow: A Multi-Tiered Strategy
The proper disposal of this compound is not a single action but a workflow that encompasses waste segregation, chemical neutralization, and final disposal. This multi-tiered approach ensures safety and regulatory compliance at each step.
Caption: Disposal workflow for this compound.
Core Directive: Chemical Neutralization Protocol
For laboratories equipped to handle chemical reactions, the recommended disposal route involves the chemical reduction of the nitro group to the corresponding, less hazardous amine. This transformation significantly reduces the compound's toxicity. Sodium dithionite (Na₂S₂O₄) is a suitable reagent for this purpose due to its effectiveness under mild conditions and its metal-free nature[6][7][8].
Experimental Protocol: Reduction of this compound with Sodium Dithionite
Objective: To reduce the nitro group of this compound to an amino group, rendering the compound less hazardous for disposal.
Materials:
-
This compound waste
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium bicarbonate (NaHCO₃)
-
Water (H₂O)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
pH paper or meter
-
Appropriate waste containers
Procedure:
-
Preparation: In a well-ventilated fume hood, dissolve the this compound waste in a mixture of water and a minimal amount of a co-solvent like methanol if solubility is an issue.
-
Buffering: Add sodium bicarbonate to the solution to maintain a basic pH (pH 8-9). This is crucial as the reduction reaction proceeds more efficiently under these conditions.
-
Reduction: In a separate flask, prepare a solution of sodium dithionite in water (approximately 3-4 equivalents relative to the nitro compound). Slowly add the sodium dithionite solution to the stirred solution of the nitro compound. The reaction can be exothermic, so slow addition is recommended.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The disappearance of the characteristic yellow color of the nitro compound can be an indicator of reaction progress. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, neutralize the solution to a pH of approximately 7 with a suitable acid (e.g., dilute HCl) if necessary.
-
Extraction (Optional but Recommended): To separate the organic product from the aqueous solution, perform an extraction with an organic solvent like ethyl acetate[8]. This step is particularly important if the resulting amine needs to be characterized or if local regulations require the separation of organic and aqueous waste streams.
-
Waste Collection:
-
Aqueous Waste: The remaining aqueous layer, containing inorganic salts, should be collected in a designated aqueous waste container.
-
Organic Waste: The organic extracts containing the reduced product should be collected in a designated non-halogenated organic waste container.
-
Solid Waste: Any solid byproducts should be collected as solid hazardous waste.
-
Operational Plan: Waste Handling and Storage
Proper handling and storage of this compound waste are critical to prevent accidental exposure and ensure regulatory compliance.
Waste Segregation and Containerization
-
Solid Waste: Unused or contaminated solid this compound should be collected in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
The container must be kept closed except when adding waste.
-
-
Contaminated Materials: Gloves, weigh boats, and other disposable materials contaminated with the compound should be placed in the same solid hazardous waste container.
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., methanol or water). The rinsate must be collected as hazardous waste. After rinsing, the label should be defaced, and the container can be disposed of as non-hazardous waste.
Satellite Accumulation Areas (SAAs)
Designate a specific area in the laboratory for the accumulation of this hazardous waste.
-
The SAA must be at or near the point of generation.
-
The area should be clearly marked with a "Hazardous Waste" sign.
-
Incompatible wastes must be stored separately to prevent accidental reactions.
Spill and Decontamination Procedures
Immediate and appropriate response to a spill is crucial to minimize exposure and environmental contamination.
Personal Protective Equipment (PPE)
Before handling the compound or cleaning up a spill, the following PPE is mandatory:
-
Eye Protection: Tightly fitting safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: For spills of powdered material, a respirator with a particulate filter (e.g., N95 or higher) is essential to prevent inhalation.
Spill Cleanup Protocol
For small powder spills:
-
Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on all required personal protective equipment.
-
Gently Cover: Carefully cover the spill with damp paper towels to avoid raising dust.
-
Absorb: Use an inert absorbent material (e.g., vermiculite, sand) to collect the wetted powder.
-
Collect Waste: Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with water. Collect all cleaning materials as hazardous waste.
For larger spills:
-
Evacuate: Immediately evacuate the area.
-
Notify: Inform your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Secure the Area: Close the doors to the affected area and post a warning sign.
-
Do not attempt to clean up a large spill without proper training and equipment.
Decontamination of Laboratory Equipment
Equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Cleaning: Wipe down surfaces with a cloth dampened with a detergent solution.
-
Solvent Rinse: Rinse the surfaces with a suitable solvent (e.g., methanol or water) to remove any remaining residue. Collect the rinsate as hazardous waste.
-
Final Rinse: Perform a final rinse with deionized water.
-
Verification: For critical applications, a surface wipe test followed by analytical confirmation (e.g., HPLC) may be necessary to ensure complete decontamination.
Disposal via Incineration (Alternative to Neutralization)
If chemical neutralization is not feasible, this compound can be disposed of via incineration through a licensed hazardous waste disposal facility.
Preparation for Incineration:
-
Packaging: The solid waste must be packaged in a securely sealed, properly labeled container as per the requirements of your institution's waste management program and the disposal facility.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the chemical name, and any associated hazard symbols.
-
Waste Profile: Your institution's EHS department will typically need to create a waste profile for the material before it can be accepted by an incinerator facility. This may require providing a Safety Data Sheet (SDS) and information about the waste generation process.
Incineration should be carried out in a facility equipped with appropriate air pollution control devices to handle the combustion byproducts of nitrogen-containing and chlorinated organic compounds[3][9].
Conclusion: A Culture of Safety
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the detailed procedures outlined in this guide, researchers can effectively mitigate the risks associated with this compound. The integration of chemical neutralization, proper waste handling, and thorough decontamination practices fosters a culture of safety that extends beyond regulatory compliance, protecting both the researcher and the environment.
References
- 1. researchgate.net [researchgate.net]
- 2. cswab.org [cswab.org]
- 3. epa.gov [epa.gov]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polarlabprojects.com [polarlabprojects.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. mpcb.gov.in [mpcb.gov.in]
Navigating the Safe Handling of (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride: A Guide for Laboratory Professionals
As a cornerstone in chiral synthesis and pharmaceutical development, (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride demands meticulous handling to ensure personnel safety and experimental integrity. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified as an irritant.[1][2][3][4] Exposure can lead to irritation of the skin, eyes, and respiratory system.[1][2][3][4] Skin contact may result in redness, itching, and in some cases, blistering, while eye contact can cause watering and inflammation.[1] Inhalation of the dust can irritate the lungs and respiratory tract.[1] A thorough understanding of these hazards is the first step in mitigating risk.
Key Hazard Information:
-
Skin Irritation: Causes skin irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Before any handling procedure, a comprehensive risk assessment should be conducted to evaluate the potential for exposure based on the scale and nature of the work.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical. The following table summarizes the recommended PPE for handling this compound. It is imperative to consult with a safety specialist to ensure the chosen equipment is sufficient for your specific laboratory conditions.[1]
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Splash goggles | Nitrile gloves | Lab coat | Dust respirator (e.g., N95) |
| Performing reactions | Splash goggles | Nitrile gloves | Lab coat | Use within a chemical fume hood |
| Handling spills | Splash goggles | Nitrile gloves | Lab coat, boots | Dust respirator (e.g., N95) |
-
Eye Protection: Chemical splash goggles are mandatory to prevent contact with dust or splashes.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[6][7]
-
Body Protection: A standard lab coat should be worn to protect against accidental skin contact.[1] For larger scale operations, additional protective clothing may be necessary.
-
Respiratory Protection: When handling the solid material outside of a fume hood, a NIOSH/MSHA-approved dust respirator is essential to prevent inhalation.[1][6]
Engineering Controls: Minimizing Exposure at the Source
Whenever possible, engineering controls should be the primary method of exposure control.
-
Ventilation: Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[1] A chemical fume hood is the preferred environment for handling this compound, especially when dust or aerosols may be generated.[8]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[9]
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure.
Preparation and Weighing:
-
Designated Area: Conduct all weighing and handling of the solid compound in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Dispensing: Use a spatula to carefully transfer the desired amount of the compound, avoiding the generation of dust.
-
Container Sealing: Tightly seal the container immediately after use to prevent the escape of dust and to protect the hygroscopic material.[1][5]
Solution Preparation:
-
Inert Atmosphere: If the experimental procedure requires, handle the compound under an inert atmosphere.
-
Solvent Addition: Slowly add the solvent to the solid to minimize splashing and aerosol formation.
-
Dissolution: If necessary, use gentle agitation or sonication to dissolve the solid. Avoid vigorous shaking that could lead to splashes.
Reaction and Work-up:
-
Closed System: Whenever feasible, conduct reactions in a closed system to contain any potential vapors or aerosols.
-
Temperature Control: Maintain appropriate temperature control as specified in the experimental protocol.
-
Quenching and Extraction: Perform quenching and extraction procedures within a chemical fume hood.
Spill Management and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Spill Cleanup:
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][4]
-
Skin Contact: Immediately flush the affected skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention.[1]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[8][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[8][10]
-
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are essential components of the chemical's lifecycle in the laboratory.
-
Storage: Store in a dry, cool, and well-ventilated place.[1][8][11] Keep the container tightly closed and away from heat, light, and incompatible materials such as oxidizing agents and alkalis (bases).[1][5]
-
Disposal: Dispose of unused product and waste in accordance with all applicable federal, state, and local regulations.[1] One possible method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1] However, it is imperative to consult with your institution's environmental health and safety department for specific guidance.
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. cloudfront.zoro.com [cloudfront.zoro.com]
- 2. This compound | C8H11ClN2O2 | CID 16212177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. CAS#:57233-86-0 | this compound | Chemsrc [chemsrc.com]
- 7. (S)-ALPHA-METHYL-4-NITROBENZYLAMINE HYDROCHLORIDE | 132873-57-5 [amp.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
